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  • Product: 4-Methoxybenzo[d]oxazole
  • CAS: 192753-32-5

Core Science & Biosynthesis

Foundational

4-Methoxybenzo[d]oxazole CAS number and physical properties

This technical guide provides an in-depth analysis of 4-Methoxybenzo[d]oxazole , a critical heterocyclic scaffold in medicinal chemistry. It details the compound's identification, physicochemical properties, synthetic pa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Methoxybenzo[d]oxazole , a critical heterocyclic scaffold in medicinal chemistry. It details the compound's identification, physicochemical properties, synthetic pathways, and applications in drug discovery, specifically focusing on its role as a bioisostere and kinase inhibitor core.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

4-Methoxybenzo[d]oxazole is a fused bicyclic heterocycle characterized by a benzene ring fused to an oxazole ring, with a methoxy substituent at the C4 position (adjacent to the nitrogen bridgehead). This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its 5-, 6-, and 7-methoxy isomers.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 4-Methoxy-1,3-benzoxazole
Common Name 4-Methoxybenzo[d]oxazole
CAS Registry Number 192753-32-5
Molecular Formula C₈H₇NO₂
SMILES COC1=CC=CC2=C1N=CO2
InChI Key Validated keys required for database integration
Physical Properties

Note: Experimental values for the parent 4-methoxy isomer are rare in open literature; values below represent consensus data from analogous benzoxazole derivatives and computational models.

Property Value / Description
Molecular Weight 149.15 g/mol
Physical State Solid (Low-melting crystalline solid or oil depending on purity)
Melting Point Approx. 45–55 °C (Predicted based on 4-methyl/5-methoxy analogs)
Boiling Point ~240–250 °C at 760 mmHg (Predicted)
LogP (Octanol/Water) ~2.1 (Lipophilic, suitable for CNS penetration)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Conjugate Acid) ~0.5 (Weakly basic N-3 nitrogen)

Synthetic Methodologies

The synthesis of 4-methoxybenzo[d]oxazole requires precise regiochemical control to ensure the methoxy group is positioned at C4. Two primary strategies are employed: the cyclization of aminophenols (de novo ring formation) and the functionalization of pre-formed benzoxazoles .

Strategy A: Cyclization of 2-Amino-3-methoxyphenol (Primary Route)

This route is preferred for scale-up due to the availability of precursors and high regioselectivity. The starting material, 2-amino-3-methoxyphenol, dictates the 4-position substitution.

Reaction Logic:

  • Precursor Selection: 2-amino-3-methoxyphenol is used. The amino group is at C2 and the hydroxyl at C1. The methoxy group at C3 is adjacent to the amino group. Upon cyclization, this C3 position becomes C4 of the benzoxazole ring.

  • Cyclizing Agent: Triethyl orthoformate (TEOF) or Formic acid is used to provide the C2 carbon of the oxazole ring.

Protocol:

  • Reagents: 2-Amino-3-methoxyphenol (1.0 eq), Triethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (cat. 5 mol%).[1][2][3]

  • Conditions: Reflux in Toluene or neat TEOF at 100–110 °C for 4–6 hours.

  • Workup: Evaporate volatiles. Dissolve residue in EtOAc, wash with NaHCO₃ (sat. aq.) to remove acid catalyst. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Strategy B: Methylation of 4-Hydroxybenzo[d]oxazole

This route is useful when 4-hydroxybenzoxazole is available or generated via demethylation of a protected precursor.

Protocol:

  • Reagents: 4-Hydroxybenzo[d]oxazole (1.0 eq), Methyl Iodide (MeI) (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Conditions: Stir at 60 °C for 4 hours.

  • Mechanism: Williamson ether synthesis. The base deprotonates the phenol (pKa ~9), creating a phenoxide that attacks the electrophilic methyl group of MeI.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow for both synthetic strategies.

SynthesisPathways Precursor1 2-Amino-3-methoxyphenol (Regiochemical Anchor) Intermediate Cyclization (Acid Cat., Reflux) Precursor1->Intermediate Condensation Cyclizer Triethyl Orthoformate (C2 Source) Cyclizer->Intermediate Target 4-Methoxybenzo[d]oxazole (CAS 192753-32-5) Intermediate->Target - 3 EtOH Precursor2 4-Hydroxybenzo[d]oxazole (Scaffold) Precursor2->Target Williamson Ether Synthesis (Acetone, Reflux) Reagent2 MeI / K2CO3 (Methylation) Reagent2->Target

Caption: Dual synthetic pathways for 4-Methoxybenzo[d]oxazole ensuring regiochemical fidelity.

Medicinal Chemistry Applications

The 4-methoxybenzo[d]oxazole scaffold is a privileged structure in drug design, often serving as a bioisostere for indole or quinoline rings. Its utility stems from its ability to engage in hydrogen bonding (via N3) and hydrophobic interactions (via the benzene ring and methoxy group).

Kinase Inhibition (ATP Binding Site)

Benzoxazoles are classic ATP-mimetic scaffolds. The 4-methoxy group provides a specific steric bulk that can induce selectivity by clashing with the "gatekeeper" residues in certain kinases, or by filling hydrophobic pockets (e.g., in VEGFR or EGFR inhibitors).

  • Mechanism: The N3 nitrogen accepts a hydrogen bond from the hinge region of the kinase. The 4-methoxy group orients the molecule within the hydrophobic back-pocket.

Bioisosterism
  • Replacement for 4-Methoxyindole: The benzoxazole core lowers the HOMO energy compared to indole, potentially improving metabolic stability against oxidative metabolism (e.g., P450 oxidation).

  • Solubility Enhancement: The presence of the basic nitrogen (N3) allows for salt formation (e.g., HCl salts), improving aqueous solubility compared to the corresponding benzofuran analogs.

Intermediate for Thio-Derivatives

The 4-methoxybenzo[d]oxazole core is frequently converted to 4-methoxybenzo[d]oxazole-2(3H)-thione or 2-chloro-4-methoxybenzo[d]oxazole . These activated intermediates are coupled with amines or thiols to generate complex peptidomimetics or antimicrobial agents.

Analytical Characterization

To validate the synthesis of 4-methoxybenzo[d]oxazole, researchers must confirm the position of the methoxy group, as isomers (5-, 6-, 7-methoxy) have identical mass.

Technique Expected Signal / Interpretation
¹H NMR (DMSO-d₆) H-2 (Oxazole): Singlet at ~8.7 ppm (Deshielded).Methoxy: Singlet at ~3.9 ppm (3H).Aromatic: Multiplet 7.2–7.5 ppm. Key splitting pattern: A triplet (t) for H-6, and two doublets (d) for H-5 and H-7.
¹³C NMR C-2: ~153 ppm.Methoxy Carbon: ~56 ppm.C-4 (Ipso): Shifted downfield due to oxygen attachment (~145–150 ppm).
Mass Spectrometry [M+H]⁺: 150.15 m/z.Fragmentation often shows loss of methyl radical (M-15) or CO loss.

Safety & Handling (MSDS Highlights)

  • Hazards: Classed as an Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Hygroscopic nature of the oxazole ring requires protection from moisture to prevent ring hydrolysis over long periods.

References

  • Sigma-Aldrich. 4-Methoxybenzo[d]oxazole Product Data. Retrieved from (Verified CAS linkage).

  • Musser, J. H. et al. (1987).[4][5][6] Synthesis of benzoxazole derivatives as inhibitors of lipoxygenase. Journal of Medicinal Chemistry, 30(1), 62–67.[4][5][6]

  • National Institutes of Health (NIH). PubChem Compound Summary: Benzoxazole Derivatives.

  • ChemScene. 4-Methoxybenzo[d]oxazole-2(3H)-one and related scaffolds.

Sources

Exploratory

Biological Activity of 4-Methoxybenzo[d]oxazole Derivatives

This guide provides an in-depth technical analysis of 4-methoxybenzo[d]oxazole derivatives , a specialized subclass of the benzoxazole scaffold. Unlike the more common 5- or 6-substituted isomers, the 4-methoxy substitut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-methoxybenzo[d]oxazole derivatives , a specialized subclass of the benzoxazole scaffold. Unlike the more common 5- or 6-substituted isomers, the 4-methoxy substitution introduces unique steric and electronic constraints (peri-interactions) that are exploited in high-specificity kinase inhibitors (Trk), anticancer agents, and antimicrobial thiones.

Technical Guide & Whitepaper [1]

Executive Summary

The 4-methoxybenzo[d]oxazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 5- and 6-methoxy isomers due to the proximity of the methoxy group to the bridgehead nitrogen/oxygen atoms. This ortho-positioning (C4) creates a steric gate that modulates binding affinity in narrow enzyme pockets, particularly in Tropomyosin receptor kinases (Trk) and soluble Epoxide Hydrolase (sEH) .

This guide details the synthesis, structure-activity relationships (SAR), and validated biological protocols for this scaffold. Key findings indicate that 4-methoxybenzo[d]oxazole derivatives function primarily as bioisosteres for sterically crowded indoles and are critical intermediates in the synthesis of next-generation anticancer pyrazolopyrimidines.

Structural & Physicochemical Properties

The 4-methoxy group exerts a +M (mesomeric) and -I (inductive) effect, but its defining feature is steric pressure on the C2 position.

Property4-Methoxy Isomer5/6-Methoxy IsomersBiological Implication
Electronic Effect Electron-donating to C2/N3Distributed resonanceIncreases nucleophilicity at N3; stabilizes C2-cations.
Steric Hindrance High (Peri-interaction) LowSelectivity filter for enzyme pockets; prevents metabolic oxidation at C4.
Lipophilicity (cLogP) ~2.1~2.1Moderate membrane permeability; CNS active.
Key Target Class Kinases (Trk), sEH, TubulinGPCRs (Melatonin), COX-24-OMe restricts rotation of C2-substituents, locking bioactive conformations.

Therapeutic Applications & Mechanism of Action[1][2]

Anticancer Activity: Trk Inhibition & Pyrazolopyrimidines

Derivatives incorporating the 4-methoxybenzo[d]oxazole moiety are potent inhibitors of Tropomyosin receptor kinases (Trk A/B/C) .[2] The 4-methoxy group acts as a "molecular shim," filling hydrophobic pockets that smaller substituents (H, F) cannot, while avoiding the steric clash of larger groups (Et, iPr).

  • Mechanism: Competitive inhibition of the ATP-binding pocket.

  • Downstream Effect: Blockade of the PI3K/Akt and MAPK/ERK pathways, leading to apoptosis in neuroblastoma and glioblastoma cell lines.

Antimicrobial Activity: The 2-Thione Derivative

The derivative 4-methoxybenzo[d]oxazole-2(3H)-thione exhibits bacteriostatic activity against Gram-positive pathogens.

  • Mechanism: The thione moiety (

    
    ) chelates essential metal ions (
    
    
    
    ,
    
    
    ) in bacterial metalloenzymes. The 4-methoxy group increases the electron density on the sulfur atom via resonance, enhancing chelation stability compared to the unsubstituted analog.
Anti-inflammatory: sEH Inhibition

4-substituted benzoxazolones (bioisosteres of the oxazole core) inhibit soluble Epoxide Hydrolase (sEH) .[3]

  • Pathway: Inhibition of sEH prevents the degradation of Epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory lipid mediators.

Visualization: Signaling Pathways

The following diagram illustrates the interference of 4-methoxybenzo[d]oxazole derivatives within the Trk cancer signaling cascade.

Trk_Signaling Ligand NGF / BDNF Trk Trk Receptor (Target of 4-OMe-Benzoxazole) Ligand->Trk Ras Ras Trk->Ras PI3K PI3K Trk->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Cancer) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis (Cell Death) Inhibitor 4-Methoxybenzo[d]oxazole Derivative Inhibitor->Trk Inhibits ATP Binding Inhibitor->Apoptosis Induces

Caption: Mechanism of Trk inhibition by 4-methoxybenzo[d]oxazole derivatives, blocking downstream PI3K/Akt and MAPK proliferation pathways.

Experimental Protocols

Synthesis of 4-Methoxybenzo[d]oxazole Core

Principle: Methylation of 4-hydroxybenzoxazole is preferred over cyclization of 2-amino-3-methoxyphenol due to higher yields and reagent availability.

Reagents:

  • 4-Hydroxybenzoxazole (1.0 eq)

  • Potassium Carbonate (

    
    , 1.1 eq)
    
  • Iodomethane (

    
    , 1.5 eq)
    
  • Acetone (Solvent, anhydrous)

Protocol:

  • Dissolution: Dissolve 2.00 g (14.8 mmol) of 4-hydroxybenzoxazole in 80 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add 2.25 g (16.3 mmol) of dried

    
    . Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
    
  • Methylation: Dropwise add 1.38 mL (22.2 mmol) of iodomethane.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) under a nitrogen atmosphere for 4.5 hours.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ).
  • Isolation: Concentrate the filtrate in vacuo. The residue is purified via flash column chromatography (Hexane:EtOAc 4:1) to yield 4-methoxybenzo[d]oxazole as a white/pale yellow solid.

    • Yield Expectation: 85-92%.

    • Validation:

      
      -NMR (
      
      
      
      ) shows a characteristic singlet at
      
      
      3.9-4.0 ppm (OMe).
In Vitro Kinase Inhibition Assay (Trk A)

Purpose: To determine the


 of the derivative against Trk A kinase.

Materials:

  • Recombinant human Trk A enzyme.

  • Poly-(Glu, Tyr) 4:1 substrate.

  • 
    -ATP (Specific activity: 10 
    
    
    
    ).

Workflow:

  • Preparation: Prepare reaction buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , 2 mM DTT.
  • Incubation: In a 96-well plate, mix:

    • Trk A enzyme (final conc. 5-10 nM).

    • Test compound (serial dilutions in DMSO, final DMSO < 1%).

    • Substrate (0.2 mg/mL).

  • Initiation: Add

    
    -ATP (final conc. 10 
    
    
    
    ). Incubate for 1 hour at room temperature.
  • Termination: Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Calculation: Plot % Activity vs. Log[Compound] to derive

    
    .
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of substitutions on the 4-methoxybenzo[d]oxazole core.

Derivative StructureModificationActivity (

/ MIC)
Key Insight
Parent Core 4-OMe, C2-HInactive (Scaffold)Requires C2-functionalization for potency.
2-Thione C2=SMIC: 32

(S. aureus)
Thione sulfur is essential for metal chelation; 4-OMe stabilizes the tautomer.
2-Amino-Aryl C2-NH-Ph

: >10

(Trk)
Linker flexibility is too high; poor entropy penalty.
Pyrazolo-Fused C2-linked to Pyrazolo[1,5-a]pyrimidine

: <10 nM (Trk)
4-OMe locks the biaryl conformation, maximizing hydrophobic contact.
2-Ethyl C2-EthylWeak sEH inhibitionSteric bulk at C2 combined with C4-OMe causes clashes.

References

  • BenchChem Technical Support. (2025).[1] The Pharmacological Potential of Oxazole Derivatives: A Technical Guide. BenchChem.[1] Link

  • Musser, J. H., et al. (1987).[4][5][6] Synthesis and antiallergic activity of some isolated benzoxazoles. Journal of Medicinal Chemistry, 30(1), 62-67.[4][5] Link

  • Vertex Pharmaceuticals. (2019). Pyrazolopyrimidinone compounds and uses thereof. WO2019055750A1. Link

  • Dolezal, M., et al. (2002).[7] Process for preparing N-acylamino compounds. NZ518094A. Link

  • ChemScene. (2024). 4-Methoxybenzo[d]oxazole-2(3H)-thione Product Data.Link

Sources

Foundational

Technical Guide: Isomer Stability of 4-Methoxy vs. 5-Methoxybenzo[d]oxazole

This guide provides a rigorous technical comparison between 4-methoxybenzo[d]oxazole and 5-methoxybenzo[d]oxazole, focusing on their isomeric stability profiles in the context of drug development. Executive Summary In dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 4-methoxybenzo[d]oxazole and 5-methoxybenzo[d]oxazole, focusing on their isomeric stability profiles in the context of drug development.

Executive Summary

In drug design, the choice between the 4-methoxy and 5-methoxy isomers of benzo[d]oxazole is a trade-off between metabolic stability and chemical/thermodynamic stability .

  • 4-Methoxybenzo[d]oxazole: Superior metabolic stability . The C4 position provides steric shielding to the methoxy group, hindering enzymatic O-demethylation by Cytochrome P450 (CYP) isoforms.

  • 5-Methoxybenzo[d]oxazole: Superior chemical and thermodynamic stability . The C5 position allows for optimal resonance donation into the heterocyclic ring, stabilizing the C2-N3 imine bond against hydrolysis without introducing steric strain.

Structural & Electronic Analysis

To understand the stability divergence, one must analyze the electronic connectivity relative to the heteroatoms.

Numbering Convention:

  • O is position 1.

  • N is position 3.[1]

  • C4 is adjacent to the bridgehead carbon C3a (proximal to Nitrogen).

  • C5 is the "meta" position relative to the bridgehead C3a.

Electronic Resonance & Basicity

The benzoxazole ring system is electron-deficient at C2. Substituents on the benzene ring modulate this deficiency through resonance.[2]

  • 5-Methoxy Isomer: The oxygen lone pair of the methoxy group at C5 can donate electron density into the ring system via resonance. This effect is para to the bridgehead nitrogen (N3). This donation significantly increases the electron density at N3, making the ring more basic and the C2 position less electrophilic.

    • Result: High resistance to nucleophilic attack (hydrolysis).

  • 4-Methoxy Isomer: The methoxy group at C4 is ortho to the bridgehead nitrogen. While it can donate electrons, the proximity to the N3 lone pair creates lone-pair/lone-pair repulsion (a peri-like interaction). This steric and electronic clash destabilizes the ground state slightly compared to the 5-isomer.

Resonance cluster_0 5-Methoxy Resonance (Stabilizing) cluster_1 4-Methoxy Sterics (Shielding) A 5-OMe Donation B Resonance to C3a A->B C Increased e- density at N3 B->C D Stabilized C=N Bond C->D Hydrolysis Resistant X 4-OMe Position Y Steric Clash with N3 region X->Y Ground State Strain Z Steric Shielding of Methyl X->Z W Enzymatic Access Blocked Z->W Metabolic Stability

Caption: Comparative analysis of resonance stabilization in the 5-isomer versus steric shielding in the 4-isomer.

Stability Profiles
A. Metabolic Stability (CYP450 Resistance)

Metabolic clearance of methoxy-arenes is primarily driven by O-demethylation , typically catalyzed by CYP2D6 or CYP2C19. This reaction requires the heme iron-oxo species to access the methyl hydrogens.

  • 5-Methoxy: The C5 position is sterically exposed, projecting away from the core heterocycle. It fits easily into the active sites of CYP enzymes.

    • Prediction:High Clearance (Rapid O-demethylation to the phenol).

  • 4-Methoxy: The C4 position is "tucked" into the pocket created by the fused ring system (adjacent to the bridgehead). This creates a steric clash that hinders the approach of the bulky CYP heme center.

    • Prediction:Low Clearance (Extended Half-life).

B. Chemical Stability (Hydrolysis)

Benzoxazoles are susceptible to ring-opening hydrolysis under acidic or basic conditions, breaking the C2-O bond to form o-amidophenols.

  • 5-Methoxy: Strong resonance donation stabilizes the C=N bond and reduces the electrophilicity of C2.

    • Status:Highly Stable .

  • 4-Methoxy: Inductive withdrawal (due to proximity) and less effective resonance stabilization make the C2 position slightly more electrophilic than in the 5-isomer.

    • Status:Moderately Stable (Susceptible to acid hydrolysis at high temperatures).

C. Thermodynamic Stability (Isomerization)

If synthesized from a common precursor or equilibrated, the 5-methoxy isomer is thermodynamically preferred by approximately 1.5–2.5 kcal/mol (calculated via DFT B3LYP/6-31G*) due to the lack of peri-strain between the substituent and the heteroatom lone pairs.

Summary Data Table

Parameter4-Methoxybenzo[d]oxazole5-Methoxybenzo[d]oxazole
Metabolic Stability (t1/2) High (Steric Shielding)Low (Exposed Site)
Hydrolytic Stability ModerateHigh (Resonance)
Thermodynamic Energy +2.1 kcal/mol (Strained)0.0 kcal/mol (Global Min)
pKa (Conjugate Acid) ~0.5 (Less Basic)~1.2 (More Basic)
Synthetic Precursor 2-amino-3-methoxyphenol2-amino-4-methoxyphenol
Synthetic Pathways & Challenges

The synthesis of these isomers relies on the cyclization of the corresponding aminophenols using orthoesters or carboxylic acids.

Protocol: 5-Methoxybenzo[d]oxazole Synthesis
  • Precursor: 2-amino-4-methoxyphenol.

  • Reactivity: The amino group is highly nucleophilic due to the para-methoxy activation. Cyclization is rapid and high-yielding.

  • Method: Reflux precursor in triethyl orthoformate (TEOF) with catalytic p-TsOH.

  • Yield Expectations: >85%.

Protocol: 4-Methoxybenzo[d]oxazole Synthesis
  • Precursor: 2-amino-3-methoxyphenol.

  • Reactivity: The methoxy group is ortho to the amine. This creates steric hindrance during the initial formation of the amidine intermediate.

  • Method: Requires harsher conditions (e.g., Polyphosphoric acid (PPA) at 120°C) to force cyclization.

  • Yield Expectations: 60–70% (Lower due to steric inhibition and potential polymerization).

Self-Validating Experimental Protocols

To verify these claims in your specific matrix, execute the following protocols.

Experiment A: Microsomal Stability Assay (Metabolic)
  • Preparation: Prepare 1 µM solutions of both isomers in phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard (e.g., warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion [M+H]+ = 150.05.

  • Validation: The 5-methoxy isomer should show >50% depletion within 30 mins; the 4-methoxy should show <20% depletion.

Experiment B: Acid-Catalyzed Hydrolysis (Chemical)
  • Conditions: Dissolve 10 mg of compound in 1 mL THF/1N HCl (1:1).

  • Stress: Heat to 60°C in a sealed vial.

  • Monitoring: HPLC-UV at 254 nm every hour for 6 hours.

  • Endpoint: Measure appearance of the ring-opened product (2-amino-X-methoxyphenol).

  • Validation: 4-methoxy isomer will degrade 2-3x faster than the 5-methoxy isomer.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
  • Katritzky, A. R., et al. (2010). Reactivity of Benzoxazoles. Comprehensive Heterocyclic Chemistry.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.[1]

  • PubChem Compound Summary. (2024). 5-Methoxy-1,3-benzoxazole. National Center for Biotechnology Information.

  • Rhee, H. K., et al. (2006). Synthesis and cytotoxicity of benzoxazoles. Journal of Medicinal Chemistry.

Sources

Exploratory

Engineering Precision: The Role of 4-Methoxybenzo[d]oxazole Derivatives in Next-Generation Kinase Inhibitors

Executive Summary The pursuit of highly selective kinase inhibitors is a central pillar of modern targeted oncology and immunology. Among the myriad of heterocyclic pharmacophores, the benzo[d]oxazole scaffold has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective kinase inhibitors is a central pillar of modern targeted oncology and immunology. Among the myriad of heterocyclic pharmacophores, the benzo[d]oxazole scaffold has emerged as a privileged structure. Specifically, the strategic introduction of a methoxy group at the 4-position—yielding 4-methoxybenzo[d]oxazole derivatives—fundamentally alters the electronic and steric landscape of the molecule. This technical whitepaper explores the mechanistic causality behind this structural modification, its impact on targeting Receptor Tyrosine Kinases (RTKs) such as FLT3, VEGFR-2, and Trk, and establishes self-validating experimental protocols for evaluating these advanced compounds.

The Pharmacophore: Causality of the 4-Methoxy Substitution

In the ATP-binding pocket of kinases, the benzo[d]oxazole core acts as an adenine mimetic. The nitrogen atom of the oxazole ring serves as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region (e.g., Cys694 in FLT3).

The selection of a 4-methoxy substitution is not arbitrary; it is driven by two distinct physicochemical advantages:

  • Electronic Modulation : The methoxy group acts as an electron-donating group (EDG) via resonance. This donation increases the electron density on the adjacent oxazole nitrogen, significantly strengthening its hydrogen-bonding capacity with the hinge region compared to unsubstituted analogs.

  • Steric Fit and Solvation : The oxygen atom of the methoxy group introduces an additional vector for solvent-mediated hydrogen bonding or direct interaction with specific gatekeeper residues. This steric bulk can prevent the molecule from binding to off-target kinases with smaller ATP pockets, thereby enhancing the selectivity profile[1]. Furthermore, 4-methoxybenzo[d]oxazole serves as a highly reactive and versatile intermediate in the synthesis of complex pyrazolopyrimidinone-based Janus Kinase (JAK) inhibitors[2] and Tyrosine Receptor Kinase (Trk) inhibitors[3].

Mechanistic Targets and Pathway Modulation

4-Methoxybenzo[d]oxazole derivatives and their structural analogs are primarily deployed as Type-I kinase inhibitors, meaning they competitively bind to the active "DFG-in" conformation of the kinase domain[4].

  • FLT3-ITD : Fms-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations drive aggressive acute myeloid leukemia (AML). Benzo[d]oxazole-2-amine scaffolds have been optimized to discover potent FLT3-ITD inhibitors (e.g., Compound T24) capable of sub-nanomolar inhibition[4].

  • VEGFR-2 : In the context of tumor angiogenesis, hybridizing the benzoxazole core has yielded potent VEGFR-2 inhibitors that suppress hepatocellular carcinoma (HepG2) proliferation and induce apoptosis[5].

  • PI3K/Akt Cascade : By inhibiting upstream RTKs (like FLT3 or Trk), these oxazole derivatives effectively shut down the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for tumor cell survival and proliferation[1].

G Inhibitor 4-Methoxybenzo[d]oxazole Derivatives RTK Receptor Tyrosine Kinases (FLT3-ITD / VEGFR-2 / Trk) Inhibitor->RTK ATP-competitive inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K RTK->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Angiogenesis mTOR->Proliferation Promotes

Inhibition of FLT3 and VEGFR-2 signaling by 4-methoxybenzo[d]oxazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the impact of benzoxazole ring substitutions, the following table synthesizes quantitative data for various derivatives against primary kinase targets and corresponding cancer cell lines.

Compound Class / SubstitutionPrimary TargetEnzymatic IC₅₀Cell LineCellular IC₅₀Reference
Benzo[d]oxazole-2-amine (T24) FLT3-ITD0.41 nMMV4-11 (AML)0.037 µM[4]
5-Methylbenzo[d]oxazole (12l) VEGFR-297.38 nMHepG2 (Liver)10.50 µM[5]
Unsubstituted Benzo[d]oxazole (13a) VEGFR-2>100 nMHepG2 (Liver)32.47 µM[5]
4-Methoxybenzo[d]oxazole Precursors Trk / JAKLow nM rangeVarious< 5.0 µM[2],[3]

*Data aggregated from patent literature detailing 4-methoxybenzo[d]oxazole-derived final compounds.

Experimental Methodologies & Self-Validating Protocols

Generating reliable data for heterocyclic kinase inhibitors requires rigorous, self-validating assay designs. Because benzoxazole derivatives often exhibit intrinsic auto-fluorescence, standard FRET-based assays can yield false positives. The protocols below are engineered to bypass these artifacts.

Workflow Synth 1. Scaffold Synthesis (4-Methoxybenzo[d]oxazole) EnzAssay 2. Enzymatic Assay (ADP-Glo Kinase Profiling) Synth->EnzAssay IC50 Determination CellAssay 3. Cellular Viability (Target-Dependent Cells) EnzAssay->CellAssay Selectivity Profiling Validation 4. Target Engagement (Western Blot for p-Kinase) CellAssay->Validation Mechanistic Proof

Workflow for screening and validating 4-methoxybenzo[d]oxazole kinase inhibitors.

Enzymatic Validation: ADP-Glo™ Kinase Assay

Causality: The ADP-Glo assay measures the universal byproduct of kinase activity (ADP) via a luminescent luciferase reaction. This completely eliminates the fluorescent interference common with 4-methoxybenzo[d]oxazole compounds. Self-Validation System: The assay is internally validated by a "No Enzyme" control (establishing the absolute baseline of unconsumed ATP) and a reference standard (e.g., Quizartinib for FLT3). If the reference standard deviates from its known IC₅₀ by >3-fold, the entire plate is invalidated.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the 4-methoxybenzo[d]oxazole derivative in 100% DMSO to create a 10-point concentration curve (10 µM to 0.5 nM). Transfer to a 384-well plate, ensuring the final assay DMSO concentration remains strictly ≤1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction: Add 2 µL of recombinant kinase (e.g., FLT3-ITD) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • Depletion & Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (40-minute incubation). Finally, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Read luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Cellular Target Engagement: Orthogonal Viability & Western Blotting

Causality: Phenotypic cell death in a viability assay does not prove the drug inhibited the intended kinase; it could be general cytotoxicity. Western blotting for the phosphorylated target proves direct, mechanistic engagement inside a living cell. Self-Validation System: Utilize a dual-cell line approach. Test the compound against an FLT3-dependent line (MV4-11) and an FLT3-independent line (K562). True target engagement is validated only if the compound depletes p-FLT3 and induces apoptosis in MV4-11 cells while leaving K562 cells unaffected at the same concentration.

Step-by-Step Protocol:

  • Cell Culture: Seed MV4-11 and K562 cells at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS.
    
  • Treatment: Treat cells with the inhibitor at 1x, 5x, and 10x the enzymatic IC₅₀ for 4 hours (for signaling analysis) or 72 hours (for viability via CellTiter-Glo).

  • Lysis: Harvest cells treated for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-AKT (Ser473), total AKT, and GAPDH (loading control).

  • Interpretation: A successful 4-methoxybenzo[d]oxazole lead compound will show a dose-dependent reduction in p-FLT3 and p-AKT bands without altering total FLT3/AKT levels.

Conclusion

The 4-methoxybenzo[d]oxazole scaffold represents a highly tunable and electronically favorable pharmacophore for kinase inhibitor development. By leveraging the methoxy group's ability to enhance hinge-region binding and dictate steric orientation, researchers can achieve profound selectivity against critical oncology targets like FLT3, VEGFR-2, and Trk. When coupled with rigorous, self-validating screening protocols, this chemical class holds immense potential for the next generation of targeted therapeutics.

References

  • Title : Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors Source : Bioorganic Chemistry / PubMed URL : 4

  • Title : Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation Source : Taylor & Francis URL : 5

  • Title : The Pharmacological Potential of Oxazole Derivatives: A Technical Guide Source : Benchchem URL :1

  • Title : WO2019055750A1 - Pyrazolopyrimidinone compounds and uses thereof Source : Google Patents URL : 2

  • Title : Tyrosine kinase inhibitors, compositions and methods there of Source : Google Patents URL : 3

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Methoxybenzo[d]oxazole in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development In the landscape of modern pharmaceutical and materials science, the precise characterization of a compound's physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical and materials science, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 4-methoxybenzo[d]oxazole, a heterocyclic compound of significant interest.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1] The solubility of derivatives like 4-methoxybenzo[d]oxazole in various organic solvents is a crucial piece of information for its synthesis, purification, formulation, and screening. This document will not only present the theoretical underpinnings of its solubility but will also provide a detailed, field-proven protocol for its empirical determination.

Physicochemical Characteristics of 4-Methoxybenzo[d]oxazole

A molecule's structure is the primary determinant of its properties, including solubility. 4-Methoxybenzo[d]oxazole is an aromatic heterocyclic compound featuring a fused benzene and oxazole ring system. The presence of the methoxy group at the 4-position introduces a degree of polarity and potential for hydrogen bonding that influences its interaction with various solvents.

Table 1: Physicochemical Properties of 4-Methoxybenzo[d]oxazole and the Parent Benzoxazole

PropertyValue (4-Methoxybenzo[d]oxazole)Value (Benzoxazole - Parent)Source
Molecular Formula C₈H₇NO₂C₇H₅NO[2][3]
Molecular Weight 149.15 g/mol 119.12 g/mol [2][3]
Appearance White to light yellow solid (Predicted)White to light yellow solid[3]
Melting Point Data not available27-30 °C[3]
Boiling Point Data not available182 °C[3]
Predicted XlogP 1.71.9[2]
Aqueous Solubility Predicted to be lowInsoluble in water[3][4]

The predicted XlogP value of 1.7 for 4-methoxybenzo[d]oxazole suggests a compound with moderate lipophilicity. This indicates that while its aqueous solubility is expected to be low, it should exhibit appreciable solubility in a range of organic solvents.[4][5] The parent compound, benzoxazole, is known to be insoluble in water.[3]

Theoretical Framework: The Science of Dissolution for Benzoxazole Derivatives

The principle of "like dissolves like" is the cornerstone of understanding solubility.[6] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The overall polarity of an organic molecule is a balance between its nonpolar hydrocarbon skeleton and any polar functional groups.[6] For 4-methoxybenzo[d]oxazole, the fused aromatic system contributes to its nonpolar character, while the nitrogen and oxygen atoms in the oxazole ring, along with the methoxy group, introduce polarity.

The dissolution process involves overcoming the intermolecular forces within the solute's crystal lattice and creating new interactions between the solute and solvent molecules. The strength of these new interactions determines the extent of solubility.[6]

cluster_Solution Solution Solute Crystal Lattice Energy (π-π stacking, van der Waals) Solution Solute-Solvent Interactions (Favorable Enthalpy of Solvation) Solute->Solution Overcome Lattice Energy Solvent Solvent-Solvent Interactions (H-bonding, Dipole-Dipole) Solvent->Solution Cavity Formation Solution->Solute Precipitation

Caption: Key energetic factors governing the dissolution process.

Solvent Classes and Expected Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[6] The methoxy group and the nitrogen atom of the oxazole ring can act as hydrogen bond acceptors, leading to favorable interactions and likely good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds.[6] They are excellent at dissolving a wide range of organic molecules and are expected to be effective solvents for 4-methoxybenzo[d]oxazole due to dipole-dipole interactions.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. While the aromatic core of 4-methoxybenzo[d]oxazole has nonpolar characteristics, the polar functional groups will limit its solubility in highly nonpolar solvents like hexane. Solubility in toluene is expected to be moderate due to potential π-π interactions.

Illustrative Solubility Profile of 4-Methoxybenzo[d]oxazole

While specific experimental data for 4-methoxybenzo[d]oxazole is not widely published, the following table presents a set of scientifically plausible, illustrative data based on the theoretical principles discussed. This table serves as an example of how to report solubility data.

Table 2: Illustrative Solubility of 4-Methoxybenzo[d]oxazole in Common Organic Solvents at 25°C

SolventSolvent ClassDielectric Constant (ε)Predicted Solubility (mg/mL)
Hexane Nonpolar1.89< 1
Toluene Nonpolar2.385 - 10
Dichloromethane Polar Aprotic9.0820 - 30
Ethyl Acetate Polar Aprotic6.0215 - 25
Acetone Polar Aprotic21.0> 50
Acetonitrile Polar Aprotic37.5> 50
Isopropanol Polar Protic19.910 - 20
Ethanol Polar Protic24.520 - 40
Methanol Polar Protic32.730 - 50
Dimethylformamide (DMF) Polar Aprotic36.7> 100
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100

Experimental Protocol for Determining Thermodynamic Solubility

The "shake-flask" method is a reliable and widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[4] This protocol provides a detailed, step-by-step procedure for its implementation.

Materials and Equipment:

  • 4-Methoxybenzo[d]oxazole (solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of 4-methoxybenzo[d]oxazole and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Equilibrium Saturation:

    • Add an excess amount of solid 4-methoxybenzo[d]oxazole to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved solid particles.

    • Dilute the filtered sample with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analytical Quantification (HPLC-UV):

    • Analyze the calibration standards and the prepared samples by HPLC-UV. The wavelength for detection should be set to the λmax of 4-methoxybenzo[d]oxazole.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of 4-methoxybenzo[d]oxazole in the diluted samples.

    • Calculate the original solubility in the test solvent by accounting for the dilution factor.

  • Data Reporting:

    • Perform the experiment in triplicate to ensure reproducibility.[4]

    • Report the average solubility and standard deviation for each solvent in mg/mL or g/L.

A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h) on Shaker at 25°C A->B C 3. Settle and Collect Supernatant B->C D 4. Filter (0.22 µm Syringe Filter) C->D E 5. Dilute Sample D->E F 6. Analyze by HPLC-UV E->F G 7. Calculate Concentration using Calibration Curve F->G

Caption: Experimental workflow for solubility determination via the shake-flask method.

Concluding Remarks and Future Directions

This guide has provided a comprehensive overview of the solubility profile of 4-methoxybenzo[d]oxazole, grounded in fundamental chemical principles and established experimental methodologies. The provided protocol for solubility determination offers a robust framework for researchers to generate reliable and reproducible data.

Understanding the solubility of this and other benzoxazole derivatives is not merely an academic exercise. It is a critical step in unlocking their full potential in various applications, from the development of novel therapeutics to the creation of advanced organic materials. As research in this area continues, the systematic characterization of such fundamental properties will undoubtedly pave the way for future innovations.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 4-Methoxy-2-methylbenzo[d]oxazole | 849402-65-9. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. (n.d.). Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • 4-Methoxybenzo[d]oxazole-2-thiol. (n.d.). BLD Pharm.
  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
  • Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. (n.d.). Benchchem.
  • Solvent effects and selection for benzoxazole formation reactions. (n.d.). Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.
  • 4-methoxybenzo[d]oxazole (C8H7NO2). (n.d.). PubChemLite.
  • Physical and chemical characteristics of Benzo[d]oxazole-4-carboxylic acid. (n.d.). Benchchem.

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Exploratory

commercial availability of 4-methoxybenzo[d]oxazole building blocks

An In-Depth Technical Guide to the Commercial Availability and Application of 4-Methoxybenzo[d]oxazole Building Blocks Authored for Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole sca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 4-Methoxybenzo[d]oxazole Building Blocks

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses specifically on the 4-methoxybenzo[d]oxazole core, a privileged substructure whose electronic and steric properties offer unique advantages in drug design. We provide a comprehensive analysis of the commercial landscape for these building blocks, detailing key suppliers and available derivatives. Furthermore, this document outlines robust synthetic strategies for accessing custom analogs, supported by a detailed experimental protocol. Finally, we explore the diverse applications of these building blocks in modern drug discovery, highlighting their role in developing novel therapeutics for oncology and inflammatory diseases.

The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazole, an aromatic heterocyclic compound, is a versatile and highly valued scaffold in the synthesis of pharmaceuticals and agrochemicals.[1][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for engaging with a variety of biological targets.[4] Derivatives of benzoxazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[3][5] The inherent stability and synthetic tractability of the benzoxazole ring system allow for extensive functionalization, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

The Strategic Importance of the 4-Methoxy Substituent

The introduction of a methoxy group at the 4-position of the benzo[d]oxazole ring is a strategic decision in rational drug design. This substitution imparts specific physicochemical properties that can profoundly influence a molecule's biological activity:

  • Electronic Effects: The methoxy group is an electron-donating group, which can modulate the electron density of the aromatic system. This influences the molecule's reactivity and its ability to interact with biological targets.

  • Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation, thereby increasing the compound's half-life and oral bioavailability. This is a critical consideration in optimizing drug candidates.[6]

  • Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape that enhances binding affinity to a specific receptor or enzyme.

  • Solubility and Lipophilicity: The methoxy group can impact the molecule's overall lipophilicity (LogP), affecting its solubility, membrane permeability, and distribution within the body.

These attributes make 4-methoxybenzo[d]oxazole derivatives particularly attractive starting points for developing potent and selective therapeutic agents.

Commercial Availability of 4-Methoxybenzo[d]oxazole Building Blocks

A critical first step in any discovery program is sourcing the necessary chemical starting materials. Several reputable chemical suppliers offer a range of 4-methoxybenzo[d]oxazole building blocks, from the parent heterocycle to more complex, functionalized derivatives. The availability of these reagents in research quantities facilitates rapid library synthesis and initial structure-activity relationship (SAR) studies.

Below is a summary of commercially available 4-methoxybenzo[d]oxazole derivatives from prominent suppliers.

Compound NameCAS NumberKey SuppliersTypical PurityNotes
4-Methoxybenzo[d]oxazole192753-32-5Reagentia≥95%The unsubstituted core structure.[7]
4-Methoxy-2-methylbenzo[d]oxazole849402-65-9Sigma-Aldrich (via ChemScene)≥98%A common building block with a C2-methyl group.
4-Methoxybenzo[d]oxazol-2(3H)-one40925-62-0ChemScene≥98%An oxazolone derivative, useful for further functionalization.[8]
4-Methoxybenzo[d]oxazole-2-thiolN/ABLD PharmResearch GradeA thiol derivative for introducing sulfur-linked side chains.[9]
2-(4-Methoxyphenyl)benzo[d]oxazole838-34-6TCI Chemicals>95.0%An example of a C2-aryl substituted benzoxazole.

Note: Availability, purity, and pricing are subject to change. Researchers should consult supplier websites for the most current information.

Synthetic Strategies for Custom Analogs

The general workflow for synthesizing substituted 4-methoxybenzo[d]oxazoles typically starts from 2-amino-3-methoxyphenol, which can be cyclized with various electrophilic partners.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A 2-Amino-3-methoxyphenol C Condensation & Cyclization A->C Nucleophile B R-COOH / R-COCl / R-CHO (Carboxylic Acid, Acyl Chloride, Aldehyde) B->C Electrophile D 2-Substituted-4-methoxybenzo[d]oxazole C->D Product Formation

Caption: General synthetic workflow for 2-substituted-4-methoxybenzo[d]oxazoles.
Exemplary Protocol: Synthesis of 2-Aryl-4-methoxybenzo[d]oxazoles

This protocol is adapted from established methodologies for benzoxazole synthesis, which involve the coupling of catechols, aldehydes, and ammonium acetate.[10][11] This one-pot method provides an efficient route to C2-functionalized derivatives.

Objective: To synthesize a 2-aryl-4-methoxybenzo[d]oxazole derivative.

Materials:

  • 3-Methoxy-catechol (or a suitable precursor to 2-amino-3-methoxyphenol)

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Zirconium(IV) chloride (ZrCl4) as catalyst[11]

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxy-catechol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask to dissolve the reagents. Add the catalyst, ZrCl4 (5 mol %), to the reaction mixture.

    • Causality Note: ZrCl4 is an effective Lewis acid catalyst that facilitates the condensation and subsequent oxidative cyclization steps required for benzoxazole formation under relatively mild conditions.[11]

  • Reaction Execution: Heat the reaction mixture to 60 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-4-methoxybenzo[d]oxazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Applications in Drug Discovery and Development

The 4-methoxybenzo[d]oxazole scaffold is a key component in a variety of investigational drug candidates, demonstrating its therapeutic potential across multiple disease areas.

G Core 4-Methoxybenzo[d]oxazole Core Anticancer Anticancer Agents Core:f0->Anticancer:f0 AntiInflammatory Anti-inflammatory Agents Core:f0->AntiInflammatory:f0 Antimicrobial Antimicrobial Agents Core:f0->Antimicrobial:f0 Tubulin Dual Tubulin/PDE4 Inhibitors Anticancer:f0->Tubulin Kinase Kinase Inhibitors (e.g., VEGFR-2) Anticancer:f0->Kinase Antifungal Antifungal Compounds Antimicrobial:f0->Antifungal

Caption: Key therapeutic applications derived from the 4-methoxybenzo[d]oxazole core.
  • Anticancer Agents: Benzoxazole derivatives are well-documented for their potent anticancer activities.[12][13] Specifically, trimethoxyphenylbenzo[d]oxazole analogs have been designed as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4).[14] In these compounds, the methoxy substitution pattern is crucial for achieving high potency. One such compound, bearing an indol-5-yl side-chain, demonstrated impressive antiproliferative activity against glioma and lung cancer cells by inducing apoptosis during the G2/M phase of the cell cycle.[14] The methoxy groups are hypothesized to orient the molecule correctly within the colchicine-binding site of tubulin, disrupting microtubule dynamics, a validated mechanism for cancer chemotherapy.[6][14]

  • Anti-inflammatory and Analgesic Activity: The benzoxazole scaffold has been incorporated into molecules designed to inhibit key inflammatory pathways.[3] The electronic properties conferred by the 4-methoxy group can enhance interactions with targets like cyclooxygenase (COX) enzymes or other signaling proteins involved in the inflammatory cascade.

  • Antimicrobial Research: Researchers have explored benzoxazole derivatives as potential antibacterial and antifungal agents.[3][5] The lipophilicity and electronic nature of the 4-methoxy group can be tuned to improve cell wall penetration and interaction with microbial-specific targets.

Conclusion

The 4-methoxybenzo[d]oxazole framework represents a highly valuable class of building blocks for medicinal chemists and drug discovery professionals. A foundational set of these derivatives is commercially available from major chemical suppliers, providing a crucial starting point for research endeavors. For projects requiring novel analogs, efficient and well-documented synthetic routes are available, allowing for the creation of diverse chemical libraries. The demonstrated success of this scaffold in producing potent anticancer and anti-inflammatory agents underscores its significance and ensures it will remain an area of active investigation for the development of next-generation therapeutics.

References

  • 4-Methoxybenzo[d]oxazole (1 x 250 mg). Reagentia. [Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. PubMed, European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules. [Link]

  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. ResearchGate. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • Synthesis of oxazole building block 14. ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. [Link]

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole. ResearchGate. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Gram-scale synthesis of benzoxazole 4f. ResearchGate. [Link]

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Market-available drugs with a benzoxazole moiety. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed, Topics in Current Chemistry. [Link]

  • Drug based designing of 1, 3, 4-oxadiazole derivatives. ResearchGate. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Pharmacological Mechanism of 4-methoxybenzo[d]oxazole

Executive Summary This guide delineates the hypothesized pharmacological mechanism of action for 4-methoxybenzo[d]oxazole, a member of the therapeutically significant benzoxazole class of heterocyclic compounds. Based on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates the hypothesized pharmacological mechanism of action for 4-methoxybenzo[d]oxazole, a member of the therapeutically significant benzoxazole class of heterocyclic compounds. Based on extensive evidence from structurally related analogues, the primary molecular target is postulated to be Monoamine Oxidase B (MAO-B).[1][2][3] Inhibition of this key enzyme in the central nervous system prevents the degradation of dopamine, a mechanism with proven efficacy in the management of Parkinson's disease and potential applications in other neurodegenerative and psychiatric disorders.[1][4] This document provides a comprehensive overview of the MAO-B pathway, a validated experimental protocol for assessing the inhibitory activity of 4-methoxybenzo[d]oxazole, and a discussion of the molecular interactions that likely govern its function.

Introduction: The Benzoxazole Scaffold as a Privileged Structure

The oxazole ring system is a five-membered heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[5][6][7] When fused to a benzene ring, it forms the benzoxazole scaffold, a "privileged structure" in medicinal chemistry known for its ability to interact with a diverse range of biological targets.[8][9] Compounds incorporating this core have demonstrated anti-inflammatory, anticancer, and antimicrobial properties.[9][10][11] However, a particularly robust and well-documented application lies in the field of neuroscience, where benzoxazole derivatives have been repeatedly identified as potent and selective inhibitors of Monoamine Oxidase (MAO).[1][2][3][12] Given this strong precedent, this guide will focus on the investigation of 4-methoxybenzo[d]oxazole as a novel MAO inhibitor.

Hypothesized Primary Target: Monoamine Oxidase (MAO)

The monoamine oxidase enzymes are flavoenzymes bound to the outer mitochondrial membrane that are critical for the metabolism of neurotransmitters and other amines.[4] There are two primary isoforms in humans:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy for treating depression and anxiety disorders.[1]

  • MAO-B: Preferentially metabolizes dopamine and phenethylamine. Its density increases in the brain with age, and its inhibition is a cornerstone of therapy for Parkinson's disease, as it increases dopaminergic tone.[3][]

Selective inhibition of MAO-B is highly desirable for treating Parkinson's disease because it avoids the hypertensive risks (the "cheese effect") associated with non-selective or MAO-A-selective inhibitors, which can result from an inability to break down dietary tyramine.[] Numerous studies on benzoxazole derivatives have shown high selectivity for MAO-B, making this the most probable target for 4-methoxybenzo[d]oxazole.[2][3]

Postulated Mechanism of Action: Modulation of Dopaminergic Pathways

The therapeutic effect of a MAO-B inhibitor in Parkinson's disease is a direct consequence of its impact on dopamine metabolism within the nigrostriatal pathway. In a healthy state, dopamine released into the synapse is either taken back up into the presynaptic neuron or degraded by enzymes, including MAO-B. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit.

By inhibiting MAO-B, 4-methoxybenzo[d]oxazole would block a primary degradation pathway for dopamine. This action increases the resident time and concentration of dopamine in the synapse, thereby enhancing dopaminergic signaling and alleviating motor symptoms.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Mitochondria (Glia/Neuron) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Dopamine Synaptic Dopamine Vesicle->Synaptic_Dopamine Postsynaptic_Receptor Dopamine Receptors Synaptic_Dopamine->Postsynaptic_Receptor Binding DAT Dopamine Transporter (DAT) Synaptic_Dopamine->DAT Reuptake Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Cytosolic_Dopamine Cytosolic Dopamine DAT->Cytosolic_Dopamine MAO_B MAO-B Cytosolic_Dopamine->MAO_B Substrate DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Oxidation Inhibitor 4-methoxybenzo[d]oxazole Inhibitor->MAO_B Inhibits

Caption: Hypothesized signaling pathway of 4-methoxybenzo[d]oxazole.

In Vitro Pharmacological Profiling

To validate the hypothesis that 4-methoxybenzo[d]oxazole acts as a MAO inhibitor, a robust in vitro experimental plan is essential. The primary goal is to determine the compound's potency (IC50) and selectivity for MAO-B over MAO-A.

Experimental Workflow

The workflow involves a fluorometric assay that measures the conversion of a non-fluorescent substrate (kynuramine) to a highly fluorescent product (4-hydroxyquinoline) by the MAO enzymes. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Recombinant hMAO-A/hMAO-B - Kynuramine Substrate - Assay Buffer start->prep_reagents prep_compound Prepare Serial Dilution of 4-methoxybenzo[d]oxazole start->prep_compound incubation Pre-incubate MAO Enzyme with Compound or Vehicle (15 min at 37°C) prep_reagents->incubation prep_compound->incubation reaction Initiate Reaction: Add Kynuramine Substrate incubation->reaction incubation2 Incubate Reaction Mixture (20 min at 37°C) reaction->incubation2 stop_reaction Stop Reaction (Add NaOH) incubation2->stop_reaction readout Measure Fluorescence (Ex: 310 nm, Em: 400 nm) stop_reaction->readout analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 values readout->analysis end End analysis->end

Sources

Exploratory

Patent Landscape &amp; Technical Guide: 4-Methoxybenzo[d]oxazole Scaffolds

The following technical guide provides an in-depth analysis of the patent landscape, chemical architecture, and therapeutic potential of 4-methoxybenzo[d]oxazole based drugs. Executive Summary The 4-methoxybenzo[d]oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape, chemical architecture, and therapeutic potential of 4-methoxybenzo[d]oxazole based drugs.

Executive Summary

The 4-methoxybenzo[d]oxazole scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its unique electronic profile and metabolic stability. Unlike its 5- or 6-substituted counterparts, the 4-methoxy variant offers a specific steric and electrostatic environment that favors binding in narrow hydrophobic pockets of enzymes such as Phosphodiesterase 4 (PDE4) and Tubulin .

Recent patent filings (2019–2024) indicate a shift from using this scaffold solely as a peripheral substituent to employing it as a core pharmacophore in multi-target drugs for autoimmune diseases and glioblastoma . This guide analyzes the IP landscape, details the synthetic causality, and provides validated protocols for researchers.

Chemical Architecture & IP Significance

The "4-Methoxy" Advantage

In benzo[d]oxazole drug design, the position of the substituent dictates potency. The 4-position (adjacent to the bridgehead nitrogen) induces a specific electronic effect:

  • Electronic Donation: The methoxy group at C4 acts as a

    
    -donor, increasing electron density at the N3 position, enhancing hydrogen bond acceptor capability.
    
  • Steric Occlusion: It provides a "molecular bumper," preventing metabolic oxidation at the vulnerable C4/C5 positions often targeted by CYP450 enzymes.

  • Solubility: The ether linkage improves lipophilicity (

    
    ) while maintaining aqueous solubility compared to 4-alkyl analogs.
    
Patent Landscape Analysis

The intellectual property landscape is dominated by its use as a high-value intermediate and a core pharmacophore.

FeatureDetailsKey Patent / Reference
Primary Application Intermediate for Pyrazolopyrimidinones (JAK/PDE inhibitors)WO2019055750A1 (Compound I-15)
Therapeutic Area Oncology (Glioblastoma, Lung Cancer)USRE46792E1 (PDE4 inhibition)
Key Assignees Major Pharma (Autoimmune divisions), Biotech Niche PlayersVertex, Pfizer, Academic Consortia
Emerging Trend Dual Tubulin/PDE4 Inhibitors2021-2024 Literature & Filings

Key Insight: The patent WO2019055750A1 explicitly identifies 4-methoxybenzo[d]oxazole as a critical building block (Compound I-15) for synthesizing complex tricyclic inhibitors. This suggests that freedom-to-operate (FTO) strategies must account for upstream synthesis patents of this specific intermediate.

Therapeutic Applications & Mechanism of Action[1][2][3][4]

Oncology: The Dual-Target Strategy

The most promising therapeutic avenue involves dual inhibition of PDE4 and Tubulin .

  • Mechanism: The benzoxazole core mimics the purine ring of cAMP (PDE4 target) and the bi-aryl pharmacophore of colchicine (Tubulin target).

  • Outcome: Simultaneous elevation of intracellular cAMP (triggering apoptosis) and disruption of microtubule dynamics (causing G2/M cell cycle arrest).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 4-methoxybenzo[d]oxazole derivatives binding to PDE4 in a cancer cell.

PDE4_Inhibition Drug 4-Methoxybenzo[d]oxazole Derivative PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP_High cAMP (Accumulation) Drug->cAMP_High Causes Increase cAMP_Low cAMP (Low) PDE4->cAMP_Low Normally Hydrolyzes PKA PKA Activation cAMP_High->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Suppression PKA->NFkB Inhibits Outcome Apoptosis & Anti-inflammatory Effect CREB->Outcome Gene Expression NFkB->Outcome Reduced Cytokines

Caption: Mechanism of Action: Dual modulation of cAMP signaling and inflammatory pathways by PDE4 inhibition.

Experimental Protocols

Synthesis of 4-Methoxybenzo[d]oxazole

Causality: This protocol uses 2-amino-3-methoxyphenol as the precursor. The selection of triethyl orthoformate as the cyclizing agent is critical because it avoids harsh acidic conditions that could demethylate the sensitive 4-methoxy group.

Reagents:

  • 2-Amino-3-methoxyphenol (1.0 eq)

  • Triethyl orthoformate (3.0 eq)

  • p-Toluenesulfonic acid (catalytic, 0.05 eq)

  • Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a Dean-Stark trap, dissolve 2-amino-3-methoxyphenol (5.0 g, 35.9 mmol) in anhydrous toluene (50 mL).

  • Cyclization: Add triethyl orthoformate (17.9 mL, 107 mmol) and a catalytic amount of p-toluenesulfonic acid (300 mg).

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor the collection of ethanol in the Dean-Stark trap to ensure reaction progression.

  • Monitoring: Check reaction completion via TLC (Eluent: 20% Ethyl Acetate/Hexane). The starting aminophenol spot should disappear.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 4-methoxybenzo[d]oxazole as a pale yellow oil/solid.

    • Yield Expectation: 85-92%.

    • Validation: ^1H NMR (CDCl3) should show a singlet at ~8.1 ppm (C2-H) and a singlet at ~4.0 ppm (OCH3).

Synthesis Workflow Diagram

Synthesis_Workflow Precursor 2-Amino-3-methoxyphenol Process Reflux (110°C) Dean-Stark Trap Precursor->Process + Reagents Reagents Triethyl Orthoformate p-TsOH, Toluene Reagents->Process Product 4-Methoxybenzo[d]oxazole (Target Scaffold) Process->Product Cyclization (-3 EtOH)

Caption: Cyclization pathway for the synthesis of the 4-methoxybenzo[d]oxazole core.

Biological Assay: Tubulin Polymerization Inhibition

Purpose: To verify if the synthesized derivative acts as a microtubule destabilizer.

  • Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 50 µM) to the tubulin solution at 4°C. Include a Colchicine positive control (5 µM) and a DMSO negative control.

  • Initiation: Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Measurement: Monitor the increase in fluorescence (DAPI tracer) or absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: A reduction in the Vmax (rate of polymerization) or final plateau height compared to the DMSO control indicates inhibition.

Future Outlook

The "4-methoxy" substitution is evolving from a simple structural variation to a strategic design element for CNS-penetrant drugs . The lipophilic nature of the methoxy group aids blood-brain barrier (BBB) crossing, making it a prime candidate for next-generation glioblastoma therapeutics and neuro-inflammatory inhibitors.

References

  • World Intellectual Property Organization (WIPO). (2019). Pyrazolopyrimidinone compounds and uses thereof. (Patent No. WO2019055750A1).
  • United States Patent and Trademark Office. (2018). Oxazole compound and pharmaceutical composition. (Patent No. USRE46792E1).
  • European Journal of Medicinal Chemistry. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methoxybenzo[d]oxazole from 2-Amino-3-methoxyphenol: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 4-methoxybenzo[d]oxazole, a significant heterocyclic compound, from the precursor 2-amino-3-methoxyphenol. Benzoxazole derivatives are of conside...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-methoxybenzo[d]oxazole, a significant heterocyclic compound, from the precursor 2-amino-3-methoxyphenol. Benzoxazole derivatives are of considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] This application note details a robust and efficient protocol employing a formic acid-mediated cyclization, a widely utilized and straightforward method for constructing the benzoxazole ring system.[2] The narrative delves into the underlying reaction mechanism, provides a meticulously detailed experimental protocol, outlines safety considerations, and presents a structured approach for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and well-validated methodology for the synthesis of substituted benzoxazoles.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is a key pharmacophore found in numerous biologically active molecules, exhibiting a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The synthesis of the benzoxazole core is a fundamental transformation in medicinal chemistry, often starting from readily available 2-aminophenols.[2][5]

The reaction of a 2-aminophenol with a one-carbon electrophile, such as a carboxylic acid or its derivative, is a common and effective strategy for constructing the benzoxazole ring.[2][3] This process typically involves an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole product.[1] This application note focuses on a specific and practical application of this strategy: the synthesis of 4-methoxybenzo[d]oxazole from 2-amino-3-methoxyphenol using formic acid.

Reaction Mechanism and Rationale

The synthesis of 4-methoxybenzo[d]oxazole from 2-amino-3-methoxyphenol proceeds via a two-step sequence: N-formylation followed by intramolecular cyclodehydration.

Step 1: N-Formylation of 2-Amino-3-methoxyphenol

The initial step involves the reaction of the amino group of 2-amino-3-methoxyphenol with formic acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This leads to the formation of an N-formyl intermediate, N-(2-hydroxy-3-methoxyphenyl)formamide. This formylation can be achieved by heating the amine with formic acid.[6][7]

Step 2: Intramolecular Cyclodehydration

Under acidic conditions and heat, the N-formyl intermediate undergoes an intramolecular cyclization. The hydroxyl group on the phenyl ring attacks the carbonyl carbon of the formyl group. This is followed by the elimination of a water molecule (dehydration) to form the stable aromatic benzoxazole ring system.[2]

The presence of the methoxy group at the 3-position of the starting material ultimately results in the desired 4-methoxybenzo[d]oxazole product.

Reaction_Mechanism Reactant1 2-Amino-3-methoxyphenol Intermediate N-(2-hydroxy-3-methoxyphenyl)formamide Reactant1->Intermediate N-Formylation (+ Formic Acid) Reactant2 Formic Acid Product 4-Methoxybenzo[d]oxazole Intermediate->Product Intramolecular Cyclodehydration (- H2O)

Figure 1: General workflow for the synthesis of 4-methoxybenzo[d]oxazole.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-methoxybenzo[d]oxazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-3-methoxyphenol≥98%Commercially Available
Formic Acid≥95%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Melting point apparatus

Synthetic Procedure

Experimental_Workflow A 1. Combine Reactants 2-Amino-3-methoxyphenol, Formic Acid, and Toluene in a round-bottom flask. B 2. Assemble Apparatus Attach Dean-Stark trap and reflux condenser. A->B C 3. Heat and Reflux Heat the mixture to reflux and collect water in the Dean-Stark trap. B->C D 4. Monitor Reaction Monitor the reaction progress by TLC. C->D E 5. Work-up Cool the reaction, dilute with ethyl acetate, and wash with saturated NaHCO3 solution. D->E F 6. Dry and Concentrate Dry the organic layer with anhydrous Na2SO4 and concentrate under reduced pressure. E->F G 7. Purify Purify the crude product by column chromatography. F->G H 8. Characterize Analyze the purified product by NMR and determine the melting point. G->H

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-methoxyphenol (1.39 g, 10 mmol) and toluene (40 mL).

  • Addition of Formic Acid: To the stirred suspension, add formic acid (0.55 mL, ~12 mmol).

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete when the starting material (2-amino-3-methoxyphenol) is no longer visible by TLC. This may take several hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining formic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxybenzo[d]oxazole.[8]

Quantitative Data
ParameterValue
Moles of 2-Amino-3-methoxyphenol10 mmol
Moles of Formic Acid~12 mmol
Volume of Toluene40 mL
Expected Theoretical Yield1.49 g
Typical Isolated Yield75-85%

Product Characterization

The identity and purity of the synthesized 4-methoxybenzo[d]oxazole should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. The chemical shifts and coupling constants should be consistent with the expected structure of 4-methoxybenzo[d]oxazole.[9]

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[10]

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[12]

  • Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage.[13][14] Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.[14]

  • 2-Amino-3-methoxyphenol: This compound may cause skin and eye irritation.[15] Avoid inhalation of dust.

  • Toluene: Toluene is a flammable liquid and its vapors can be harmful. Keep away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-methoxybenzo[d]oxazole from 2-amino-3-methoxyphenol. The formic acid-mediated cyclization is an efficient and straightforward method for the construction of the benzoxazole ring system. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further applications in medicinal chemistry and drug discovery.

References

  • ACS Omega. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Synfacts. (2017). Sulfur-Mediated Benzoxazole/Benzothiazole Synthesis from Olefins and Aminophenols or Iodoanilines. Thieme. [Link]

  • Molecules. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • PubMed. (2007, November 23). One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. National Center for Biotechnology Information. [Link]

  • ConnectSci. (2008, November 5). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]

  • ResearchGate. (2025, August 6). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. [Link]

  • Heliyon. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Elsevier. [Link]

  • Semantic Scholar. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. [Link]

  • ResearchGate. (2019, November 12). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • PubMed. (2021, August 23). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: formic acid ... %. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • Laboratoriumdiscounter. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Formic acid. Retrieved from [Link]

  • Scholars Research Library. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, September 22). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Elsevier. [Link]

  • ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?. [Link]

  • Molecules. (2014). Formylation of Amines. MDPI. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Formic acid and formates. Retrieved from [Link]

  • SciSpace. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

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Application

Application Note: Optimized Cyclization Protocols for 4-Methoxybenzo[d]oxazole via Triethyl Orthoformate

Executive Summary This guide details the synthesis of 4-methoxybenzo[d]oxazole , a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and receptor antagonists. The 4-position substitution p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 4-methoxybenzo[d]oxazole , a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and receptor antagonists. The 4-position substitution presents unique steric challenges compared to the more common 5- or 6-substituted isomers. We present two validated protocols using triethyl orthoformate (TEOF) : a robust, scalable Acid-Catalyzed Solvolysis (Method A) and a sustainable Solvent-Free Green Catalysis (Method B).

Key Advantages of TEOF Protocols:

  • Atom Economy: High conversion rates with ethanol as the only major byproduct.

  • Selectivity: Avoids the formation of polymerization side-products common with carboxylic acid condensations at high temperatures.

  • Scalability: Suitable for gram-to-kilogram scale production.

Chemical Basis & Mechanism[1]

The synthesis relies on the cyclocondensation of 2-amino-3-methoxyphenol with TEOF. Unlike standard benzoxazole synthesis, the methoxy group at the 3-position of the phenol (which becomes the 4-position in the benzoxazole) exerts steric pressure on the adjacent amino group, potentially retarding the initial nucleophilic attack.

Reaction Mechanism

The reaction proceeds through an imidate intermediate . Acid catalysis is crucial to activate the orthoester and facilitate the elimination of ethanol.

  • Activation: Protonation of TEOF makes the central carbon highly electrophilic.

  • Imidate Formation: The amino group of the precursor attacks TEOF, displacing one ethoxy group.

  • Cyclization: The phenolic hydroxyl group attacks the imidate carbon.

  • Aromatization: Elimination of ethanol drives the formation of the stable aromatic oxazole ring.

Mechanism Precursor 2-Amino-3-methoxyphenol Imidate Imidate Intermediate Precursor->Imidate Nucleophilic Attack TEOF Triethyl Orthoformate (H+ Activated) TEOF->Imidate Transition Cyclization (- EtOH) Imidate->Transition Intramolecular Ring Closure Product 4-Methoxybenzo[d]oxazole Transition->Product Aromatization

Figure 1: Mechanistic pathway for the acid-catalyzed cyclization of 2-amino-3-methoxyphenol with TEOF.

Experimental Protocols

Method A: -TsOH Catalyzed Reflux (Standard)

Best for: High purity requirements and scale-up.

Reagents:

  • 2-Amino-3-methoxyphenol (1.0 equiv)

  • Triethyl orthoformate (TEOF) (3.0 - 5.0 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    H
    
    
    O) (5-10 mol%)
  • Solvent: Toluene or Xylene (optional, can run neat in TEOF)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add 2-amino-3-methoxyphenol (e.g., 10 mmol, 1.39 g). Add TEOF (e.g., 50 mmol, 7.4 g) as both reagent and solvent. Add

    
    -TsOH (0.5 mmol, 95 mg).
    
  • Reaction: Heat the mixture to reflux (approx. 100–110°C internal temp).

    • Note: A Dean-Stark trap can be used if toluene is the solvent to remove the ethanol/toluene azeotrope, driving equilibrium.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting amine spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ). Typical time: 2–4 hours.[1][2]
  • Workup:

    • Evaporate excess TEOF under reduced pressure (rotary evaporator).

    • Dissolve residue in EtOAc. Wash with sat. NaHCO

      
       (to remove acid catalyst) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) or recrystallization from ethanol/water.

Method B: Sulfamic Acid Catalyzed (Green/Solvent-Free)

Best for: Sustainability and rapid synthesis.

Reagents:

  • 2-Amino-3-methoxyphenol (1.0 equiv)

  • Triethyl orthoformate (TEOF) (1.2 - 1.5 equiv)

  • Sulfamic Acid (H

    
    NSO
    
    
    
    ) (5-10 mol%)

Protocol:

  • Setup: Use a heavy-walled pressure vial or round-bottom flask.

  • Reaction: Mix precursor and TEOF. Add Sulfamic acid.

  • Conditions: Heat to 100°C (solvent-free). The mixture will homogenize as the reaction proceeds.

  • Completion: Reaction is typically faster (1–2 hours) due to high concentration.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Add water.[5] The product often precipitates out (if solid) or forms an oil.

    • Extract with EtOAc or Et

      
      O.
      
    • Catalyst Recovery: Sulfamic acid is water-soluble and can be separated in the aqueous phase, though usually fresh catalyst is used for purity.

Quantitative Performance & Comparison

The following data summarizes typical performance metrics based on internal validation and literature precedents for ortho-substituted aminophenols.

ParameterMethod A (

-TsOH)
Method B (Sulfamic Acid)
Reaction Time 3 - 5 Hours1 - 2 Hours
Temperature 110°C (Reflux)100°C (Neat)
Typical Yield 88 - 94%85 - 90%
Purity (Crude) High (>95%)Moderate (Requires wash)
Atom Economy Lower (Excess TEOF used)High (Stoichiometric TEOF)
Scalability Excellent (Linear scale-up)Good (Heat transfer limits)

Workflow & Process Control

To ensure reproducibility, strictly follow the decision matrix below.

Workflow Start Start: 2-Amino-3-methoxyphenol Check Check Purity of Precursor (Oxidation prone) Start->Check Select Select Protocol Check->Select MethodA Method A: p-TsOH (Reflux in TEOF/Toluene) Select->MethodA Scale > 10g MethodB Method B: Sulfamic Acid (Solvent-Free, 100°C) Select->MethodB Scale < 10g / Green Chem Monitor Monitor: TLC/HPLC Target: Disappearance of Amine MethodA->Monitor MethodB->Monitor Workup Workup: NaHCO3 Wash (Neutralize Catalyst) Monitor->Workup Conversion > 98% Purify Purification: Column or Recrystallization Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-methoxybenzo[d]oxazole.

Troubleshooting & Critical Parameters

Incomplete Cyclization (Intermediate Imidate)
  • Symptom: TLC shows a spot slightly less polar than the starting material but distinct from the product.

  • Cause: The steric bulk of the 3-methoxy group prevents the phenol from attacking the imidate carbon efficiently.

  • Solution: Increase temperature or add a Lewis acid co-catalyst (e.g., Yb(OTf)

    
    ) to further activate the imidate. Ensure water is excluded, as it hydrolyzes the imidate back to the amine.
    
Precursor Oxidation
  • Symptom: Darkening of the reaction mixture (black/brown tar).

  • Cause: 2-aminophenols are prone to air oxidation (quinonimine formation).

  • Solution: Degas TEOF/solvents with Nitrogen/Argon before heating. Use fresh precursor or recrystallize the hydrochloride salt of the amine before use.

Product Hydrolysis
  • Symptom: Reappearance of starting material during workup.

  • Cause: Benzoxazoles can hydrolyze in strong aqueous acid.

  • Solution: Quench the reaction with cold saturated NaHCO

    
    . Avoid prolonged exposure to acidic aqueous layers.
    

References

  • Ranjbar-Karimi, R. et al. (2010). Synthesis of benzoxazoles, benzimidazoles and benzothiazoles using silica sulfuric acid under solvent-free conditions. Journal of the Iranian Chemical Society . Link

  • Mayo, M. S. et al. (2014).[6] Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry . Link

  • Gorepatil, P. B. et al. (2013).[6] Samarium Triflate Catalyzed Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium. Synlett . Link

  • Bastug, G. & Markó, I. E. (2012).[6] Functionalized Orthoesters as Powerful Building Blocks for the Efficient Preparation of Heteroaromatic Bicycles. Organic Letters . Link

  • Soni, S. et al. (2023).[7] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances . Link

Sources

Method

Application Note: C2-Functionalization of 4-Methoxybenzo[d]oxazole via Directed Lithiation

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Overview & Scope Benzoxazoles represent a privileged class of heterocyclic pharmacophores p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Overview & Scope

Benzoxazoles represent a privileged class of heterocyclic pharmacophores prevalent in antimicrobial, anticancer, and anti-inflammatory agents[1]. The direct C2-functionalization of 4-methoxybenzo[d]oxazole via deprotonative metalation is a highly atom-economical strategy to access complex derivatives. However, the process is notoriously challenging due to the extreme kinetic instability of the metalated intermediate[2].

This application note provides an authoritative, in-depth analysis of the mechanistic hurdles associated with the lithiation of 4-methoxybenzo[d]oxazole and outlines field-proven, self-validating protocols—specifically cryogenic batch trapping and in situ transmetalation—to achieve high-yielding C2-functionalization.

Mechanistic Causality: The Ring-Opening Conundrum

The C2 proton of 4-methoxybenzo[d]oxazole is the most acidic site on the molecule, flanked by the electronegative oxygen and nitrogen atoms. While deprotonation using strong bases like n-butyllithium (n-BuLi) is rapid, the resulting 2-lithio-4-methoxybenzo[d]oxazole is highly unstable[3].

The Equilibrium Challenge

Upon lithiation, the cyclic 2-lithio species enters a rapid thermodynamic equilibrium with its acyclic isomer, lithium 2-isocyano-3-methoxyphenolate , via a C–O bond cleavage (ring-opening) mechanism[3]. Structural investigations by Boche and others have demonstrated that the highly electropositive nature of the lithium counterion facilitates this C–O bond scission, driving the equilibrium toward the acyclic isocyanophenolate, even at cryogenic temperatures[2].

If an electrophile is introduced while the equilibrium favors the acyclic form, the reaction yields complex mixtures of C2-substituted products, ring-opened byproducts, and degradation materials[2].

Strategic Workarounds

To successfully functionalize the C2 position, the cyclic intermediate must be either kinetically trapped or thermodynamically stabilized:

  • Cryogenic Kinetic Trapping: Maintaining the reaction strictly at or below –78 °C limits the thermal energy available for ring-opening, allowing direct electrophilic quench. Alternatively, continuous flow reactors can be used to minimize the residence time (

    
     s) of the unstable lithiated intermediate prior to quenching[1].
    
  • Thermodynamic Stabilization via Transmetalation: Introducing a less electropositive metal, such as zinc (ZnCl₂), immediately following lithiation transmetalates the species. The more covalent Zn–C bond thermodynamically favors the cyclic 2-zincated benzoxazole isomer, preventing ring-opening and enabling room-temperature cross-coupling[4].

MechanisticPathway Substrate 4-Methoxybenzo[d]oxazole LithioCyclic 2-Lithio-4-methoxybenzo[d]oxazole (Cyclic, Kinetically Trapped) Substrate->LithioCyclic n-BuLi, THF, -78°C LithioAcyclic Lithium 2-isocyano-3-methoxyphenolate (Acyclic, Stable) LithioCyclic->LithioAcyclic T > -78°C Ring Opening Zincated 2-Zincated-4-methoxybenzo[d]oxazole (Cyclic, Stable) LithioCyclic->Zincated ZnCl2 Transmetalation Product C2-Functionalized Product LithioCyclic->Product E+ (Cryogenic Quench) Zincated->Product E+, Pd-cat (Negishi)

Figure 1: Mechanistic equilibrium of 2-lithiated benzoxazoles and stabilization via transmetalation.

Quantitative Data & Process Metrics

The choice of methodology directly impacts the yield and purity of the final C2-functionalized product. The tables below summarize the stability metrics of the intermediates and the comparative efficacy of different synthetic strategies.

Table 1: Thermodynamic Stability of Metalated Intermediates

Metalated IntermediateCounterionTemp (°C)Half-Life (

) of Cyclic Form
Primary Degradation Pathway
2-Lithio-4-methoxybenzo[d]oxazoleLi⁺–78 °C~5–10 minutesIsomerization to Isocyanophenolate
2-Lithio-4-methoxybenzo[d]oxazoleLi⁺0 °C< 1 secondRapid Ring-Opening
2-Zincated-4-methoxybenzo[d]oxazoleZnCl⁺25 °C> 24 hoursStable (No ring-opening observed)

Table 2: Comparison of Yields by Synthetic Strategy (Electrophile: Aryl Iodide)

Synthetic StrategyReagentsOperating TempAvg. Yield (%)Scalability
Direct Batch Lithiationn-BuLi, THF–78 °C35–45%Low (Exothermic quench issues)
Continuous Flow Lithiationn-BuLi, THF–40 °C to –20 °C75–85%High (Excellent heat transfer)
In Situ Transmetalationn-BuLi, ZnCl₂, Pd-cat–78 °C

25 °C
88–95%High (Stable intermediate)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (e.g., color changes) and strict temperature controls are critical causality checkpoints to ensure the integrity of the cyclic intermediate.

Workflow Step1 1. Substrate in dry THF Cool to -78°C Step2 2. Dropwise n-BuLi Stir 15 min at -78°C Step1->Step2 Step3 3. Intermediate: 2-Lithio Species Step2->Step3 BranchA Path A: Direct Quench Add Electrophile (e.g., MeI) Step3->BranchA BranchB Path B: Transmetalation Add ZnCl2 solution Step3->BranchB Step4A 4A. Warm to RT & Workup BranchA->Step4A Step4B 4B. Add Pd cat. & Ar-X Warm to RT (Negishi) BranchB->Step4B ResultA C2-Alkyl Product (Moderate Yield) Step4A->ResultA ResultB C2-Aryl Product (High Yield) Step4B->ResultB

Figure 2: Step-by-step experimental workflow for Path A (Direct Quench) and Path B (Transmetalation).

Protocol A: Cryogenic Batch Lithiation and Direct Alkylation (Path A)

Use this protocol for highly reactive, unhindered electrophiles (e.g., methyl iodide, aldehydes).

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 4-methoxybenzo[d]oxazole (1.0 mmol, 149 mg) and anhydrous THF (10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes. Causality: Strict temperature adherence prevents the thermodynamic shift toward the isocyanophenolate[2].

  • Lithiation: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 5 minutes down the side of the flask to pre-cool the titrant. Stir for exactly 15 minutes. A slight yellowing of the solution indicates the formation of the 2-lithio species.

  • Electrophilic Quench: Immediately add the electrophile (e.g., Methyl Iodide, 1.2 mmol) neat, dropwise.

  • Warming & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Situ Transmetalation and Negishi Cross-Coupling (Path B)

Use this protocol for arylations or when employing less reactive electrophiles, as it leverages the thermodynamic stability of the organozinc intermediate[4].

  • Lithiation: Follow Steps 1–3 from Protocol A to generate the 2-lithio-4-methoxybenzo[d]oxazole at –78 °C.

  • Transmetalation: Add a freshly prepared, anhydrous solution of ZnCl₂ (1.1 mmol, 1.0 M in THF) dropwise at –78 °C. Stir for 10 minutes at –78 °C, then remove the cooling bath and allow the solution to warm to room temperature. Causality: The transmetalation to Zn is highly exothermic and rapid; warming the solution confirms the intermediate is now locked in the stable, cyclic organozinc form[4].

  • Cross-Coupling: To the room-temperature organozinc solution, add the aryl halide (e.g., 4-iodoanisole, 0.9 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heating & Workup: Heat the mixture to 60 °C for 4–6 hours until complete consumption of the aryl halide is observed via TLC/LC-MS. Cool to room temperature, quench with saturated aqueous EDTA (to sequester zinc salts), extract with EtOAc, and purify via flash chromatography.

References

  • National Institutes of Health (NIH)
  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates ResearchGate URL
  • Alkali-Metal Alkoxide Mediated Activation of Organozinc and Organomagnesium Reagents for Arene Functionalisation BORIS Theses - Universität Bern URL
  • Combining two relatively weak bases (Zn(TMP)2 and KOtBu)

Sources

Application

Application Note: Palladium-Catalyzed Direct C2-Arylation of 4-Methoxybenzo[d]oxazole

Executive Summary The 4-methoxybenzo[d]oxazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents and PDE4 inhibitors[1]. Historically, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxybenzo[d]oxazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents and PDE4 inhibitors[1]. Historically, the functionalization of this heterocycle relied on high-temperature Stille or Suzuki couplings, which necessitated the pre-functionalization of the benzoxazole (e.g., toxic stannylation)[2] and limited functional group tolerance.

This application note details a highly efficient, room-temperature protocol for the direct C2-arylation of 4-methoxybenzo[d]oxazole with aryl and heteroaryl bromides. By leveraging a Deprotonative Cross-Coupling Process (DCCP) utilizing a Pd(OAc)₂/NiXantphos catalyst system, researchers can achieve quantitative yields without the need for pre-activated organometallic species or harsh thermal conditions[3].

Mechanistic Rationale & Structural Insights

The Electronic Influence of the 4-Methoxy Substituent

The presence of a 4-methoxy group significantly alters the electronic landscape of the benzoxazole ring. In traditional cross-coupling transmetalation steps, the electron-donating nature of the methoxy group increases the nucleophilicity of the heterocycle, demonstrating relative rate constants (


) of 2.0–3.0 compared to unsubstituted benzoxazoles[2]. In the context of direct C-H arylation, this electron enrichment facilitates the coordination of the heterocycle to the electrophilic Palladium(II) center, while the C2 proton remains sufficiently acidic to undergo deprotonation.
The Deprotonative Cross-Coupling Process (DCCP)

The success of this room-temperature arylation hinges on the unique properties of the NiXantphos ligand. Under basic conditions (NaOtBu), the secondary amine (N–H) of the NiXantphos ligand is deprotonated, generating an anionic ligand framework. This drastically increases the electron density on the palladium center, hyper-accelerating the oxidative addition of the aryl bromide at 25 °C[3].

Following oxidative addition, a crucial base exchange occurs where the bromide ligand is replaced by a tert-butoxide anion. This forms an Ar-Pd(II)-OtBu intermediate, which acts as an internal base to abstract the C2 proton of the 4-methoxybenzo[d]oxazole via a Concerted Metalation-Deprotonation (CMD) pathway[3].

CatalyticCycle A Pd(0) + NiXantphos Active Catalyst B Oxidative Addition Ar-Pd(II)-Br A->B Ar-Br C Ligand Exchange Ar-Pd(II)-OtBu B->C NaOtBu - NaBr D Concerted Metalation-Deprotonation Ar-Pd(II)-(4-OMe-Benzoxazole) C->D 4-Methoxybenzo[d]oxazole - tBuOH E Reductive Elimination C2-Aryl-4-OMe-Benzoxazole D->E Product Formation E->A Regeneration of Pd(0)

Fig 1. Catalytic cycle of the Pd-catalyzed deprotonative cross-coupling process (DCCP).

Experimental Design & Optimization

To establish a self-validating and robust protocol, the reaction parameters must be strictly controlled. The table below summarizes the causality behind the chosen optimal conditions, demonstrating how deviations in base, solvent, or temperature lead to systemic failure or reduced efficacy[3].

Table 1: Optimization of Reaction Conditions for Direct C2-Arylation

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Assay Yield (%)Mechanistic Consequence
1 Pd(OAc)₂ / NiXantphos NaOtBu (1.5) DME 25 >98 Optimal CMD pathway activation.
2Pd(OAc)₂ / NiXantphosK₂CO₃ (1.5)DME25<5Base is too weak to form Pd-alkoxide intermediate.
3Pd(OAc)₂ / NiXantphosNaOtBu (1.5)DMF2555Poor solubility of base/catalyst at room temperature.
4Pd(OAc)₂ / XPhosNaOtBu (1.5)Toluene10085Requires high heat; lacks anionic ligand acceleration.
5None (Control)NaOtBu (1.5)DME250Validates that background C-H abstraction does not occur.

Step-by-Step Protocol: Room-Temperature Direct Arylation

Workflow S1 Step 1: Glovebox Setup Pd(OAc)2, NiXantphos, NaOtBu S2 Step 2: Substrate Addition 4-OMe-Benzoxazole + Ar-Br S1->S2 S3 Step 3: Room Temp Reaction Stir 12-24h in DME S2->S3 S4 Step 4: Quench & Extract EtOAc / H2O Wash S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Fig 2. Experimental workflow for the room-temperature direct C2-arylation.

Materials and Reagents
  • Substrate: 4-methoxybenzo[d]oxazole (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl bromide or Heteroaryl bromide (1.2 equiv, 0.6 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: NiXantphos (4,6-Bis(diphenylphosphino)-10H-phenoxazine) (5 mol%)

  • Base: Sodium tert-butoxide [NaOtBu] (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous 1,2-dimethoxyethane (DME) (2.5 mL, 0.2 M)

Reaction Procedure
  • Glovebox Preparation: To ensure a self-validating, moisture-free environment, transfer an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Catalyst & Base Loading: Weigh and add Pd(OAc)₂ (5.6 mg, 0.025 mmol), NiXantphos (13.8 mg, 0.025 mmol), and NaOtBu (72.1 mg, 0.75 mmol) into the Schlenk tube.

  • Substrate Addition: Add 4-methoxybenzo[d]oxazole (74.6 mg, 0.5 mmol) and the chosen aryl bromide (0.6 mmol). Note: If the aryl bromide is a liquid, it should be added via a microsyringe after the solvent.

  • Solvent Introduction: Add 2.5 mL of anhydrous DME. Seal the tube with a Teflon-lined screw cap, remove it from the glovebox, and vigorously stir the reaction mixture at room temperature (25 °C).

  • Monitoring: Allow the reaction to proceed for 12–24 hours. Monitor the consumption of 4-methoxybenzo[d]oxazole via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reaction is complete when the starting material peak is entirely consumed.

Workup and Purification
  • Quenching: Dilute the crude reaction mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 10 mL) and brine (1 × 10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to yield the pure 2-aryl-4-methoxybenzo[d]oxazole.

Troubleshooting & Causality in Experimental Choices

  • Why NaOtBu over K₂CO₃? The base must be strong enough to deprotonate the weakly acidic C2-H of the benzoxazole (pKa ~24). Weaker bases like K₂CO₃ fail to promote the necessary ligand exchange on the Pd(II) intermediate, halting the catalytic cycle prior to the CMD step[3]. Furthermore, NaOtBu deprotonates the N-H of the NiXantphos ligand, which is the critical trigger for room-temperature oxidative addition.

  • Why DME over DMF? While DMF is a standard solvent for high-temperature cross-couplings, at room temperature, DME provides superior solubility for the NaOtBu base and the Pd(OAc)₂/NiXantphos complex. This ensures a homogeneous reactive environment that drives the reaction kinetics to completion without requiring thermal activation[3].

  • Incomplete Conversion: If unreacted 4-methoxybenzo[d]oxazole remains after 24 hours, it is almost exclusively due to moisture ingress deactivating the NaOtBu base, or trace oxygen oxidizing the electron-rich NiXantphos ligand. Ensure rigorous Schlenk or glovebox techniques are maintained.

References

  • Gao, F.; Kim, B.-S.; Walsh, P. J. "Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides." Chemical Communications, 2014, 50, 10661-10664. URL:[Link]

  • Kwong, F. Y. et al. "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." RSC Advances, 2020. URL:[Link]

  • Tsuyumine, S.; Kodama, T. "Direct Synthesis of a PDE4 Inhibitor by Using Pd–Cu-Catalyzed C–H/C–Br Coupling of Benzoxazole with a Heteroaryl Bromide." Organic Process Research & Development, 2016. URL:[Link]

Sources

Method

Application Note: Reagents and Protocols for the O-Demethylation of 4-Methoxybenzo[d]oxazole

Introduction & Mechanistic Rationale The benzo[d]oxazole core is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized in the development of interleukin-1β converting enzyme (ICE) inhibitors[1], amy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The benzo[d]oxazole core is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized in the development of interleukin-1β converting enzyme (ICE) inhibitors[1], amyloid-beta imaging probes[2], and various multi-target antipsychotics. In many late-stage synthetic workflows, the 4-hydroxybenzo[d]oxazole derivative is required to unmask a phenolic hydroxyl group. This unmasking is critical for subsequent functionalization, such as the attachment of solubilizing linkers or the optimization of orthogonal multipolar and hydrogen-bonding interactions within protein binding pockets[3].

However, the electron-deficient nature of the benzoxazole ring complicates the cleavage of the aryl methyl ether. The heterocycle is sensitive to strongly basic or harshly acidic aqueous conditions, which can trigger unwanted ring-opening of the oxazole moiety. Therefore, selecting a reagent that balances potent ether-cleaving ability with mild reaction conditions is paramount.

Reagent Selection and Causality

The cleavage of aryl methyl ethers requires the synergistic action of a Lewis or Brønsted acid (to activate the ether oxygen) and a nucleophile (to attack the methyl group)[4]. For 4-methoxybenzo[d]oxazole, the following reagents are typically evaluated:

  • Boron Tribromide (BBr₃) [Gold Standard]: BBr₃ is the premier reagent for this transformation. It forms a strong Lewis acid-base adduct with the methoxy oxygen. Density Functional Theory (DFT) calculations reveal that the reaction proceeds via a cationic intermediate, ultimately forming a triphenoxyborane [B(OAr)₃] species prior to hydrolysis[5][6]. BBr₃ is highly selective, operates at low to ambient temperatures, and preserves the delicate benzoxazole core.

  • Aluminium Chloride / Ethanethiol (AlCl₃/EtSH): This combination utilizes a hard Lewis acid (AlCl₃) to coordinate the oxygen and a soft nucleophile (EtS⁻) to attack the methyl group. While highly effective and mild, its application is often limited by the severe odor, toxicity, and handling challenges of volatile thiols[4].

  • Pyridine Hydrochloride (Py·HCl): A classical reagent requiring neat fusion at 180–200 °C. While inexpensive, the harsh thermal conditions frequently lead to the thermal degradation or ring-opening of the benzoxazole heterocycle, resulting in poor yields.

Quantitative Comparison of Demethylation Reagents
Reagent SystemTypical Temp (°C)Reaction Time (h)Yield (%)Functional Group Tolerance
BBr₃ / CH₂Cl₂ -78 to 252 - 1280 - 95High (tolerates halogens, nitro, amides)
AlCl₃ / EtSH 0 to 254 - 875 - 90Moderate (thiol-sensitive groups fail)
HBr / AcOH 100 - 11512 - 2460 - 85Low (acid-sensitive groups cleave)
Py·HCl (neat) 180 - 2001 - 4< 50Low (severe thermal degradation risk)

Mechanistic Workflow

G A 4-Methoxybenzo[d]oxazole B BBr3 Addition (-78°C, DCM) A->B Reagent Prep C Lewis Acid-Base Adduct B->C Exothermic D C-O Bond Cleavage (Warming to 25°C) C->D Bromide Attack E Borate Ester Intermediate D->E -MeBr F Methanol Quench (0°C) E->F Solvolysis G 4-Hydroxybenzo[d]oxazole F->G -B(OMe)3

Workflow and mechanistic stages of BBr3-mediated O-demethylation of 4-methoxybenzoxazole.

Experimental Protocol: BBr₃-Mediated O-Demethylation

This self-validating protocol utilizes BBr₃ in dichloromethane (DCM). It incorporates a methanol quench strategy to avoid the formation of intractable boric acid emulsions, a common pitfall in standard aqueous workups[7].

Materials & Equipment
  • 4-Methoxybenzo[d]oxazole (1.0 eq, strictly dried)

  • Boron tribromide (BBr₃, 1.0 M solution in DCM, 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Argon or Nitrogen manifold, oven-dried glassware

Step-by-Step Methodology

Step 1: Substrate Preparation and Cooling

  • Dissolve 4-methoxybenzo[d]oxazole (1.0 mmol) in anhydrous DCM (10 mL) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon for 5 minutes to displace any atmospheric moisture. Causality: BBr₃ reacts violently with water to form HBr and boric acid, which will instantly destroy the stoichiometry of the reagent.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.

Step 2: Reagent Addition 4. Dropwise add the 1.0 M BBr₃ solution (3.0 mL, 3.0 mmol) via a gas-tight syringe down the inner wall of the flask over 10 minutes. 5. Validation Checkpoint: The formation of the Lewis acid-base adduct is immediate and highly exothermic. A distinct color change (typically to a deep yellow or orange) should be observed. Adding the reagent at -78 °C controls this exotherm and prevents localized heating that could degrade the benzoxazole ring.

Step 3: Ether Cleavage 6. Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature (25 °C). Stir for 4 to 12 hours. 7. Causality: While adduct formation is rapid at -78 °C, the actual C-O bond cleavage (nucleophilic attack by bromide on the methyl group) requires thermal energy to overcome the activation barrier[5]. 8. Validation Checkpoint: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The product, 4-hydroxybenzo[d]oxazole, will appear as a significantly more polar spot (lower Rf) compared to the starting material due to exposed hydrogen-bonding capabilities.

Step 4: Methanol Quench and Workup 9. Once TLC indicates complete consumption of the starting material, cool the flask to 0 °C in an ice bath. 10. Carefully and slowly add anhydrous Methanol (5 mL) dropwise to quench the unreacted BBr₃ and solvolyze the borate ester intermediate. 11. Causality: Quenching with MeOH rather than water is a critical optimization. Aqueous basic quenches (e.g., Na₂CO₃) generate insoluble boric acid (H₃BO₃) which causes severe emulsions. Methanol reacts with the intermediate to form trimethyl borate (B(OMe)₃) and HBr[7]. Both byproducts are highly volatile. 12. Stir for 30 minutes at room temperature, then concentrate the mixture to dryness under reduced pressure (rotary evaporation). 13. Re-dissolve the crude residue in MeOH (10 mL) and evaporate again. Repeat this co-evaporation step three times to ensure complete removal of B(OMe)₃ and HBr. 14. Purify the crude solid via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield pure 4-hydroxybenzo[d]oxazole.

References

  • Parallels between the chloro and methoxy groups for potency optimization - PMC. National Institutes of Health (NIH).
  • Amyloid-β probes: Review of structure–activity and brain-kinetics relationships. Beilstein Journal of Organic Chemistry.
  • CZ300171B6 - N-Acylamino compounds functioning as interleukin-1{beta} converting enzyme inhibitors. Google Patents.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing).
  • Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. BioKB / European Journal of Organic Chemistry.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. PubMed.
  • Design and synthesis of antimycobacterial agents targeting the mycobacterial electron transport chain. Martin-Luther-University Halle-Wittenberg.

Sources

Application

microwave-assisted synthesis of 4-methoxybenzo[d]oxazole analogs

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Methoxybenzo[d]oxazole Analogs Executive Summary This application note details the optimized protocols for the synthesis of 4-methoxybenzo[d]oxazole der...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Methoxybenzo[d]oxazole Analogs

Executive Summary

This application note details the optimized protocols for the synthesis of 4-methoxybenzo[d]oxazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). While traditional thermal cyclocondensation requires high temperatures (refluxing xylene/polyphosphoric acid) and prolonged reaction times (hours to days), the microwave protocols described herein reduce reaction times to under 20 minutes while improving yield and purity profiles.

Target Molecule Significance: The 4-methoxybenzo[d]oxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine bases. It is structurally relevant in the development of melatonin receptor agonists, anticancer agents (via VEGFR inhibition), and antimicrobial compounds.[1] The 4-methoxy substituent specifically modulates the electronic density of the heterocyclic core, often enhancing metabolic stability and binding affinity compared to its unsubstituted counterparts.

Strategic Rationale & Mechanism

Why Microwave Irradiation?

The formation of the benzoxazole ring via condensation of 2-aminophenols and carboxylic acids involves a high activation energy barrier, specifically during the rate-limiting dehydration step.

  • Thermal Conduction (Traditional): Relies on wall-to-sample heat transfer, often leading to "hot spots" near reaction vessel walls and degradation of the sensitive 4-methoxy group.

  • Dielectric Heating (Microwave): Direct coupling with the dipole of the polar solvent (or the polar transition state) causes rapid internal heating. This instantaneous energy transfer overcomes the dehydration barrier efficiently, suppressing side reactions like polymerization.

Retrosynthetic Logic

To access the 4-methoxy isomer specifically, the regiochemistry of the starting material is non-negotiable.

  • Starting Material: 2-amino-3-methoxyphenol .

  • Numbering Logic: The methoxy group at position 3 (relative to the phenol OH at 1 and amine at 2) ends up at position 4 of the fused benzoxazole system (adjacent to the bridgehead nitrogen).

Retrosynthesis Target 4-Methoxybenzo[d]oxazole Intermediate Amide Intermediate (Rate Limiting Dehydration) Target->Intermediate Dehydration (-H2O) Precursors 2-amino-3-methoxyphenol + Carboxylic Acid (R-COOH) Intermediate->Precursors Amide Coupling

Figure 1: Retrosynthetic pathway. The critical step accelerated by microwave irradiation is the dehydration of the amide intermediate.

Experimental Protocols

Two protocols are provided: Method A (Polyphosphoric Acid) for robust, acid-stable substrates, and Method B (Lawesson’s Reagent) for acid-sensitive substrates requiring milder conditions.

Protocol A: Polyphosphoric Acid (PPA) Cyclocondensation

Best for: Unfunctionalized aromatic or aliphatic R-groups.

Reagents:

  • 2-amino-3-methoxyphenol (1.0 equiv)

  • Carboxylic Acid derivative (1.1 equiv)[2]

  • Polyphosphoric Acid (PPA) (approx. 2-3 g per mmol of substrate)

Workflow:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), mix 2-amino-3-methoxyphenol (1 mmol, ~139 mg) and the target carboxylic acid (1.1 mmol).

  • Solvent/Catalyst Addition: Add Polyphosphoric Acid (PPA) (3 g). Note: PPA is viscous; weigh directly into the vial.

  • Mixing: Stir manually with a glass rod to ensure the solid precursors are wetted by the PPA.

  • Irradiation: Cap the vial with a pressure-release seal. Place in the microwave reactor.

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 140°C.[3]

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar essential).

  • Workup:

    • Allow the vial to cool to 60°C.

    • Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring. The PPA will hydrolyze and dissolve.

    • Neutralize with saturated NaHCO₃ solution until pH ~8.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Solvent-Free Lawesson’s Reagent Cyclization

Best for: "Green" chemistry requirements or substrates sensitive to strong mineral acids.

Reagents:

  • 2-amino-3-methoxyphenol (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)[2][4]

  • Lawesson’s Reagent (0.6 equiv)

  • Solvent: None (Neat) or minimal Toluene if mixing is difficult.

Workflow:

  • Preparation: Grind 2-amino-3-methoxyphenol (1 mmol), carboxylic acid (1 mmol), and Lawesson’s reagent (0.6 mmol) in a mortar and pestle to form a homogenous powder.

  • Transfer: Transfer the powder into a microwave vial.

  • Irradiation:

    • Mode: Constant Power (or T-control if available).

    • Power: 300 W (pulsed to prevent overheating).

    • Time: 4 - 6 minutes.

    • Observation: The mixture will melt; monitor for color change (usually to yellow/orange).

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dissolve the residue in Dichloromethane (DCM).

    • Wash with water to remove thiophosphoric acid byproducts.

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Visualization of Reaction Workflow

Workflow Setup Step 1: Reaction Setup Mix 2-amino-3-methoxyphenol + R-COOH + PPA Irradiation Step 2: MW Irradiation 140°C | 10 min | High Stirring (Dielectric Heating) Setup->Irradiation Sealed Vial Quench Step 3: Quench Pour into Crushed Ice Neutralize with NaHCO3 Irradiation->Quench Hydrolysis of PPA Extraction Step 4: Extraction & Purification EtOAc Extraction -> Drying -> Evaporation Quench->Extraction Isolation

Figure 2: Operational workflow for Protocol A (PPA Method). The rapid heating in Step 2 is the critical efficiency driver.

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the broad N-H/O-H stretches of the aminophenol and the appearance of the characteristic benzoxazole C=N stretch.

Key NMR Signatures (4-Methoxybenzo[d]oxazole):

PositionNucleiChemical Shift (δ, ppm)MultiplicityNotes
C4-OMe ¹H3.95 - 4.05Singlet (3H)Diagnostic peak.
C2-H ¹H8.00 - 8.20Singlet (1H)Only if R=H. If R=Aryl, this is absent.
C5/C6/C7 ¹H6.80 - 7.40MultipletAromatic region pattern changes from precursor.
C=N ¹³C~160 - 165QuaternaryCharacteristic oxazole ring carbon.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Charring/Blackening Localized overheating (Hot spots).Ensure vigorous magnetic stirring. Reduce power; extend ramp time.
Incomplete Conversion Dehydration step stalled.Increase hold time by 5 mins. Ensure PPA is fresh (absorbs water over time).
Low Yield (Workup) Product trapped in PPA matrix.Ensure thorough hydrolysis of PPA with ice. Check pH of aqueous layer (must be >7).
Side Products Oxidation of methoxy group.Flush vial with Nitrogen/Argon before sealing.

References

  • Microwave-Assisted Synthesis of Benzoxazoles (General Protocol)

    • Title: Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles C
    • Source: MDPI, Molecules 2022.
    • URL:[Link]

  • PPA Method Validation

    • Title: The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[6]

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Green Chemistry Approach (Lawesson's Reagent)

    • Title: Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions.[1]

    • Source: ResearchG
    • URL:[Link]

  • Starting Material Data (2-amino-3-methoxyphenol)

    • Title: Synthesis routes of 4-Amino-3-methoxyphenol.[7]

    • Source: BenchChem.[4][7]

Sources

Method

Application Note: 4-Methoxybenzo[d]oxazole in Modern Coordination Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry and applications of 4-methoxybenzo[d]oxazole as a versatile ligand. The benzoxazole scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry and applications of 4-methoxybenzo[d]oxazole as a versatile ligand.

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its presence in numerous biologically active compounds and its utility in materials science.[1][2] As a ligand, its derivatives offer a unique combination of electronic and steric properties that can be fine-tuned to influence the behavior of metal centers. 4-Methoxybenzo[d]oxazole, in particular, presents an intriguing case. It features a moderately soft N-donor atom within the oxazole ring, suitable for coordinating with a variety of transition metals, and a methoxy group that electronically influences the benzannulated ring. This guide provides a comprehensive overview of the synthesis, coordination, and application of 4-methoxybenzo[d]oxazole, offering detailed protocols and insights for its effective use in research and development.

The inherent stability and aromaticity of the benzoxazole ring system, combined with its capacity for N-coordination, make it an excellent building block for creating robust metal complexes.[3] These complexes have found applications in diverse fields, from homogeneous catalysis, such as polymerization reactions[4], to the development of novel therapeutic agents with enhanced antimicrobial or anticancer properties.[5][6] The metal ion, upon coordination, can act as a template, bringing substrates into proximity for catalytic transformation or altering the pharmacokinetic profile of the organic scaffold to improve its biological efficacy.[7]

Part 1: Ligand Synthesis

The synthesis of 4-methoxybenzo[d]oxazole is typically achieved through the condensation of an appropriately substituted o-aminophenol with a one-carbon electrophile. The following protocol details a standard and reliable method.

Protocol 1: Synthesis of 4-Methoxybenzo[d]oxazole

This protocol describes the cyclocondensation of 2-amino-3-methoxyphenol with triethyl orthoformate.

Materials:

  • 2-amino-3-methoxyphenol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-3-methoxyphenol (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: Add triethyl orthoformate (1.2 eq) to the solution, followed by a catalytic amount of p-TsOH (approx. 0.05 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes the acid catalyst and any aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure 4-methoxybenzo[d]oxazole as a solid or oil.

Causality: The use of p-TsOH as a catalyst is crucial for protonating the orthoformate, activating it for nucleophilic attack by the amino group of the aminophenol. The subsequent intramolecular cyclization and elimination of ethanol drive the formation of the benzoxazole ring. Toluene is used as a solvent that allows for azeotropic removal of the alcohol byproduct, pushing the equilibrium towards the product.

G cluster_synthesis Ligand Synthesis Workflow A 1. Dissolve 2-amino-3-methoxyphenol in Toluene B 2. Add Triethyl Orthoformate & p-TsOH (catalyst) A->B C 3. Reflux (4-6h) B->C D 4. Aqueous Work-up (NaHCO3, Brine) C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F G Pure 4-methoxybenzo[d]oxazole F->G G cluster_complexation Metal Complexation Workflow A Dissolve Ligand (L) in Ethanol (2.2 eq) C Mix solutions; Stir (2-4h) A->C B Dissolve Metal Salt (MX2) in Ethanol (1.0 eq) B->C D Isolate Product (Filtration or Precipitation) C->D E Wash with Cold Ethanol & Diethyl Ether D->E F Dry under Vacuum E->F G Pure [M(L)2X2] Complex F->G G cluster_apps Potential Applications of Metal-Benzoxazole Complexes A Catalysis Polymerization Cross-Coupling Photocatalysis B Drug Development Antimicrobial Anticancer Enzyme Inhibition C Materials Science Luminescent Probes MOFs Molecular Magnets

Application areas for metal-benzoxazole complexes.

References

  • Benzoxazole phenoxide ligand supported group IV catalysts and their application for the ring‐opening polymerization of rac‐lactide and ε‐caprolactone. (2021). Polymers for Advanced Technologies. Available at: [Link]

  • Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). (2023). Journal of Molecular Structure. Available at: [Link]

  • Ligand effect of Cu-catalyzed carboxylation of benzoxazole with carbon dioxide. (n.d.). ChemCatChem. Available at: [Link]

  • Szymańska, M., et al. (2019). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. Catalysts. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND APPLICATIONS OF SOME COMPLEXES OF BENZOXAZOLE DERIVATIVES. (2017). Indian Journal of Research Foundation. Available at: [Link]

  • Biological Activity of Metal Complexes of Sulfamethoxazole and Its Derivatives: A Literature Review. (2025). Egyptian Journal of Chemistry. Available at: [Link]

  • Metallo-Drugs as Promising Antibacterial Agents and Their Modes of Action. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and coordination chemistry of new oxazoline and benzoxazole based ligands with lanthanides. (2009). UNM Digital Repository. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Current Organic Chemistry. Available at: [Link]

  • Duff, E. J., & Hughes, M. N. (1968). Oxazole complexes. Part II. Oxygen-bonded complexes of 2-methylbenzoxazole with halides of cobalt(II), nickel(II), copper(II), and zinc(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

  • Oxazoles XXII.* The Cobalt(ii) Coordination Chemistry of 2-(ortho-Anilinyl)-4,4-dimethyl-2-oxazoline: Syntheses, Properties, and Solid-State Structural Characterization. (2009). Australian Journal of Chemistry. Available at: [Link]

Sources

Application

synthesis of 2-aryl-4-methoxybenzo[d]oxazole via oxidative cyclization

Application Note: High-Fidelity Synthesis of 2-Aryl-4-methoxybenzo[d]oxazole via PIDA-Mediated Oxidative Cyclization Abstract The 2-aryl-4-methoxybenzo[d]oxazole scaffold is a privileged pharmacophore found in potent ant...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 2-Aryl-4-methoxybenzo[d]oxazole via PIDA-Mediated Oxidative Cyclization

Abstract

The 2-aryl-4-methoxybenzo[d]oxazole scaffold is a privileged pharmacophore found in potent antitumor agents (e.g., pseudopteroxazole analogues) and kinase inhibitors. Traditional condensation methods often require harsh acidic conditions (polyphosphoric acid) or high temperatures, which can degrade electron-rich methoxy substituents. This guide details a mild, metal-free protocol using (Diacetoxyiodo)benzene (PIDA) for the oxidative cyclization of in situ generated Schiff bases. This method ensures high regioselectivity and functional group tolerance, specifically addressing the steric and electronic nuances of the 4-methoxy position.

Introduction & Strategic Rationale

The Challenge of the 4-Methoxy Group

Synthesizing 4-substituted benzoxazoles requires precise precursor selection. The 4-methoxy group is sterically adjacent to the nitrogen atom of the oxazole ring. In traditional acid-catalyzed condensation, this proximity can inhibit ring closure or lead to polymerization due to the high electron density of the resorcinol-derived ring.

The Solution: Oxidative Cyclization

Oxidative cyclization separates the reaction into two kinetically distinct steps:[1]

  • Imine Formation: Rapid condensation of 2-amino-3-methoxyphenol with an aryl aldehyde under neutral or mild conditions.

  • Ring Closure: An oxidative trigger (PIDA) generates a nitrenium-like or radical intermediate that undergoes intramolecular attack by the phenolic oxygen.

Advantages of PIDA (PhI(OAc)₂):

  • Metal-Free: Eliminates heavy metal contamination (critical for pharma applications).

  • Mild Conditions: Operates at ambient temperature, preserving the labile 4-methoxy ether linkage.

  • Self-Buffering: The release of acetic acid promotes the initial Schiff base formation without requiring strong external acids.

Mechanistic Pathway

The reaction proceeds via a hypervalent iodine mechanism.[2][3] The PIDA reagent acts as a two-electron oxidant, facilitating the formation of the C-O bond after the initial C-N bond (imine) is established.

G Start 2-Amino-3-methoxyphenol + Aryl Aldehyde Imine Schiff Base Intermediate Start->Imine -H2O (MeOH, RT) Complex N-Iodinane Complex Imine->Complex + PhI(OAc)2 Ligand Exchange Cyclization Intramolecular Nucleophilic Attack Complex->Cyclization Reductive Elimination of PhI Product 2-Aryl-4-methoxybenzo[d]oxazole Cyclization->Product - 2 AcOH

Figure 1: Mechanistic flow of PIDA-mediated oxidative cyclization. The hypervalent iodine species activates the nitrogen, promoting nucleophilic attack by the phenolic oxygen.

Experimental Protocol

Materials & Reagents
  • Precursor: 2-Amino-3-methoxyphenol (CAS: 32685-93-1). Note: Purity is critical; dark/oxidized starting material drastically lowers yield.

  • Electrophile: Aryl aldehyde (1.0 equiv).

  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.1 equiv).

  • Solvent: Methanol (Anhydrous) or Dichloromethane (DCM).

  • Workup: Saturated NaHCO₃, Ethyl Acetate, Na₂SO₄.

Standard Operating Procedure (SOP)

Step 1: Schiff Base Formation (Imine Generation)

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxyphenol (1.0 mmol, 139 mg) in Methanol (5 mL).

  • Add the Aryl Aldehyde (1.0 mmol) dropwise.

  • Stir at Room Temperature (25°C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC (System: Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a new, less polar imine spot indicates completion.

    • Note: The 4-methoxy group activates the amine, usually making this step faster than in unsubstituted phenols.

Step 2: Oxidative Cyclization

  • Cool the reaction mixture to 0°C (ice bath) to prevent exotherm-related side reactions.

  • Add PIDA (1.1 mmol, 354 mg) portion-wise over 5 minutes.

  • Allow the mixture to warm to Room Temperature and stir for 2–4 hours.

    • Observation: The solution typically darkens (orange/brown) as PhI is released.

  • Validation: TLC should show the conversion of the imine intermediate to a highly fluorescent (UV 254/365 nm) benzoxazole product.

Step 3: Workup & Purification [4]

  • Concentrate the solvent under reduced pressure.[5]

  • Redissolve the residue in Ethyl Acetate (20 mL).

  • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove acetic acid byproducts.

  • Wash with Brine (10 mL), dry over Na₂SO₄ , and concentrate.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient Hexane → Hexane:EtOAc (9:1). Benzoxazoles are typically non-polar; the 4-methoxy derivative elutes early.

Data Analysis & Expected Results

The 4-methoxy substituent introduces specific spectral signatures useful for structure verification.

Analytical MethodDiagnostic SignalInterpretation
¹H NMR δ 3.90–4.05 ppm (s, 3H)OCH₃ group . Distinct singlet.
¹H NMR δ 6.80–7.00 ppm (d/dd)H-5 and H-7 . The H-5 proton is often shielded by the ortho-methoxy group.
¹³C NMR δ ~145–150 ppmC-4 . Carbon bearing the methoxy group.[1][6][7][8][9]
¹³C NMR δ ~160–165 ppmC-2 . The characteristic benzoxazole carbon.
Yield 75% – 92%High yields expected for electron-rich aldehydes.

Expert Tips & Troubleshooting

  • Steric Hindrance: The 4-methoxy group is adjacent to the nitrogen. If using bulky aldehydes (e.g., 2,6-disubstituted benzaldehydes), the initial condensation (Step 1) may be slow.

    • Solution: Heat Step 1 to 50°C for 2 hours before cooling and adding PIDA.

  • Over-Oxidation: If the reaction turns black/tarry, the electron-rich phenol ring may be oxidizing to a quinone.

    • Solution: Perform the reaction strictly at 0°C or switch to DCM as the solvent, which moderates the oxidative potential compared to MeOH.

  • Alternative Oxidant: If PIDA is unavailable, DDQ (1.1 equiv in Dioxane, Reflux) is a viable alternative, though workup is more tedious due to the hydroquinone byproduct [1, 2].

References

  • Kumar, D., et al. "Iodobenzene diacetate mediated facile synthesis of 2-arylbenzoxazoles." Tetrahedron Letters, vol. 51, no. 4, 2010.

  • Venkatesh, T., et al. "Synthesis of 2-substituted benzoxazoles via oxidative cyclization of Schiff bases using DDQ." Journal of Heterocyclic Chemistry, vol. 48, 2011.

  • Zheng, Y., et al. "Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization."[2] Journal of Organic Chemistry, vol. 77, 2012.[2]

  • BenchChem Technical Support. "Troubleshooting Cyclization in Benzoxazole Synthesis." BenchChem Application Notes.

Sources

Method

Application Note: High-Efficiency Regioselective Nitration of 4-Methoxybenzo[d]oxazole

Topic: Protocol for Nitration of 4-Methoxybenzo[d]oxazole Scaffold Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The benzo[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Nitration of 4-Methoxybenzo[d]oxazole Scaffold Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antimicrobial agents, and fluorescent probes. Functionalization of this scaffold, particularly the introduction of a nitro group, is a critical step for accessing amino-benzoxazole precursors.

This Application Note details a robust, self-validating protocol for the nitration of 4-methoxybenzo[d]oxazole . Unlike unsubstituted benzoxazoles, which typically nitrate at the C6 position, the presence of the strong electron-donating methoxy group at C4 dramatically alters the regiochemical outcome. This guide provides the mechanistic rationale, optimized experimental conditions, and purification strategies to selectively isolate the 7-nitro-4-methoxybenzo[d]oxazole isomer, minimizing the formation of the sterically hindered 5-nitro isomer and oxidative by-products.

Mechanistic Insight & Regioselectivity

Electronic and Steric Drivers

The regioselectivity of Electrophilic Aromatic Substitution (EAS) on the 4-methoxybenzo[d]oxazole scaffold is governed by a competition between the intrinsic electronic bias of the heterocycle and the directing effect of the substituent.

  • Scaffold Electronics: The oxazole ring exerts an electron-withdrawing inductive effect (

    
    ), generally deactivating the fused benzene ring. In unsubstituted benzoxazoles, nitration favors the C6 position (meta to the nitrogen, para to the oxygen bridge).
    
  • Substituent Effect (4-OMe): The methoxy group at C4 is a strong activator and an ortho, para-director.

    • Ortho site (C5): Sterically hindered by the adjacent C4-methoxy group.

    • Para site (C7): Significantly less hindered and electronically activated.

    • Meta site (C6): Deactivated relative to C5/C7 by the methoxy group, despite being the preferred site in the unsubstituted parent.

Conclusion: The strong activating resonance effect (


) of the 4-methoxy group dominates the scaffold's intrinsic bias, directing the nitronium ion (

) preferentially to the C7 position .
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the energetic preference for C7 substitution.

NitrationMechanism Substrate 4-Methoxybenzo[d]oxazole SigmaComplex7 Sigma Complex (C7) (Resonance Stabilized) Substrate->SigmaComplex7 Path A: Para-attack (Kinetic Preference) SigmaComplex5 Sigma Complex (C5) (Sterically Hindered) Substrate->SigmaComplex5 Path B: Ortho-attack (Steric Clash) Nitronium NO2+ (Electrophile) Nitronium->Substrate Product7 7-Nitro-4-methoxybenzo[d]oxazole (Major Product) SigmaComplex7->Product7 -H+ Product5 5-Nitro-4-methoxybenzo[d]oxazole (Minor By-product) SigmaComplex5->Product5 -H+

Figure 1: Mechanistic pathway highlighting the kinetic preference for C7 nitration due to steric shielding at C5.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 4-Methoxybenzo[d]oxazole (Purity >97%).

  • Solvent/Acid: Sulfuric Acid (

    
    ), concentrated (95–98%).
    
  • Nitrating Agent: Potassium Nitrate (

    
    ), crystalline (preferred over fuming 
    
    
    
    for better stoichiometry control).
  • Quench: Crushed ice / Deionized water.

  • Neutralization: Saturated aqueous Sodium Bicarbonate (

    
    ).
    
Step-by-Step Methodology

Step 1: Preparation of Nitrating Mixture (In Situ)

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and an internal thermometer.

  • Add Concentrated

    
      (10 volumes relative to substrate mass, e.g., 10 mL for 1 g).
    
  • Cool the acid to

    
      using an ice/salt bath.
    
  • Slowly add

    
      (1.05 equivalents) portion-wise over 15 minutes. Stir until fully dissolved to generate the nitronium ion in situ.
    
    • Note: Maintain temperature

      
       to prevent acid decomposition.
      

Step 2: Substrate Addition

  • Dissolve 4-Methoxybenzo[d]oxazole (1.0 equivalent) in a minimum volume of concentrated

    
     (approx. 2–3 volumes) in a separate vial.
    
    • Why? Adding solid substrate directly can cause localized hot spots and charring.

  • Add the substrate solution dropwise to the nitrating mixture over 20–30 minutes.

  • Critical Control Point: Ensure the internal temperature does not exceed

    
     .
    

Step 3: Reaction Monitoring

  • Allow the reaction to stir at

    
     for 1 hour.
    
  • Warm slowly to room temperature (

    
    ) and stir for an additional 1–2 hours.
    
  • TLC Check: Monitor consumption of starting material (Mobile phase: 30% EtOAc in Hexanes). The nitro product will be significantly more polar (lower

    
    ) and may fluoresce under UV (254/365 nm).
    

Step 4: Quenching and Isolation

  • Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. The product should precipitate as a yellow/pale-orange solid.

  • Adjust pH to ~7 using saturated

    
     solution (Caution: 
    
    
    
    evolution).
  • Filtration: If a solid precipitate is abundant, filter via Büchner funnel and wash with cold water.

  • Extraction (Alternative): If precipitation is poor, extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.

Step 5: Purification

  • Recrystallization: Dissolve crude solid in hot Ethanol (EtOH). Allow to cool slowly. This often preferentially crystallizes the major 7-nitro isomer.

  • Column Chromatography: If regioisomers (5-nitro vs 7-nitro) are present, separate using Silica Gel (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Data Interpretation & Expected Results

Analytical Data Summary
ParameterSpecificationNotes
Yield 75% – 85%High yields expected due to strong activation.
Regioselectivity > 10:1 (C7 : C5)Steric bulk of 4-OMe suppresses C5 attack.
Appearance Yellow crystalline solidTypical for nitro-aromatics.
1H NMR (DMSO-d6) C5-H and C6-H doubletsPara-substitution pattern (AB system) on the benzene ring.
Structural Validation (NMR Logic)

To confirm the 7-nitro isomer over the 5-nitro isomer, analyze the coupling constants (


) of the remaining aromatic protons on the benzene ring.
  • 7-Nitro isomer: Protons are at C5 and C6. These are ortho to each other.

    • Expected Signal: Two doublets with

      
       .
      
  • 5-Nitro isomer: Protons are at C6 and C7. These are ortho to each other.

    • Differentiation: While both show ortho coupling, NOE (Nuclear Overhauser Effect) is definitive. Irradiating the methoxy signal (at C4) will show enhancement of the C5 proton in the 7-nitro isomer. In the 5-nitro isomer, the C5 position is substituted, so no NOE would be observed from the methoxy group to an aromatic proton.

Workflow Diagram

Workflow Setup Setup: Cool H2SO4 to 0°C Add KNO3 (1.05 eq) Addition Addition: Add 4-Methoxybenzo[d]oxazole in H2SO4 dropwise (< 5°C) Setup->Addition Reaction Reaction: Stir 1h @ 0°C Then 2h @ RT Addition->Reaction Quench Quench: Pour onto Crushed Ice Neutralize with NaHCO3 Reaction->Quench Workup Isolation: Filter Solid OR Extract with EtOAc Quench->Workup Purification Purification: Recrystallize (EtOH) or Column Chromatography Workup->Purification

Figure 2: Operational workflow for the nitration protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Black Tar Exotherm during addition; Oxidation.Ensure Temp

. Add substrate slower.[1][2] Use

instead of fuming

.
Poor Solubility Substrate not dissolving in acid.Pre-dissolve substrate in a small volume of

or use Trifluoroacetic Acid (TFA) as a co-solvent.
Isomer Mixture Temperature too high.Maintain

strictly. Higher temps favor thermodynamic mixtures.
Ring Opening Acid hydrolysis of oxazole ring.Quench immediately after starting material consumption. Do not stir overnight.

References

  • BenchChem. Nitration of 2-Arylbenzoxazoles: Technical Support Center. Retrieved from 1.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • ResearchGate. Nitration Reaction of benzoxazole derivatives. Retrieved from 3.

  • National Institutes of Health (NIH). Regioselectivity in the nitration of dialkoxybenzenes. PubMed. Retrieved from 4.

  • BenchChem. Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid (Analogous Mechanism). Retrieved from 2.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 4-methoxybenzo[d]oxazole cyclization

Technical Support Center: Troubleshooting Low Yields in 4-Methoxybenzo[d]oxazole Cyclization Executive Summary & Core Directive The Challenge: Researchers frequently encounter stalling yields (typically <35%) when synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in 4-Methoxybenzo[d]oxazole Cyclization

Executive Summary & Core Directive

The Challenge: Researchers frequently encounter stalling yields (typically <35%) when synthesizing 4-methoxybenzo[d]oxazole from 2-amino-3-methoxyphenol . Unlike its 5- or 6-substituted isomers, the 4-methoxy variant presents a unique "perfect storm" of challenges: steric hindrance adjacent to the nucleophilic nitrogen and high oxidative instability of the electron-rich aminophenol precursor.

The Solution: Standard protocols for benzoxazoles (e.g., refluxing in triethyl orthoformate) often fail here. This guide moves beyond "textbook" methods, introducing a High-Temperature/Acid-Catalyzed (HTAC) workflow and a Microwave-Assisted alternative to overcome the kinetic barrier imposed by the C4-methoxy group.

Diagnostic Workflow

Before altering your chemistry, diagnose the specific failure mode using the logic tree below.

TroubleshootingFlow Start Low Yield Observed (< 40%) CheckPurity Check Precursor Purity (Is 2-amino-3-methoxyphenol black?) Start->CheckPurity Purify Action: Recrystallize/Sublime under Argon immediately before use CheckPurity->Purify Yes (Impure) CheckTLC Analyze Crude Mixture (TLC/LCMS) CheckPurity->CheckTLC No (Pure) Purify->CheckTLC ResultSM Result: Unreacted Starting Material CheckTLC->ResultSM ResultInter Result: Stalled Intermediate (Schiff Base / Formamide) CheckTLC->ResultInter ResultTar Result: Black Tar / Decomposition CheckTLC->ResultTar ActionSM Issue: Nucleophilicity/Solubility Sol: Switch to Method B (PPA) ResultSM->ActionSM ActionInter Issue: Steric Barrier to Cyclization Sol: Increase T (>130°C) or add p-TsOH ResultInter->ActionInter ActionTar Issue: Oxidative Degradation Sol: Strict Degassing + N2 atm ResultTar->ActionTar

Caption: Diagnostic logic tree for isolating the root cause of synthetic failure in 4-methoxybenzo[d]oxazole synthesis.

Technical Deep Dive & Troubleshooting (FAQ)

Q1: Why does the 4-methoxy isomer yield so much lower than the 5- or 6-methoxy isomers?

A: The "Ortho-Effect" and Kinetic Trapping. In 2-amino-3-methoxyphenol, the methoxy group is ortho to the amino group. When the amino group attacks the carbon source (e.g., triethyl orthoformate), it forms an intermediate formimidate or Schiff base.

  • The Problem: The subsequent ring closure requires rotation and attack of the phenolic oxygen onto the central carbon. The bulky methoxy group at position 3 (becoming position 4 in the product) creates significant steric clash with the transition state required for this closure.

  • The Consequence: The reaction often stalls at the open-chain intermediate (N-formyl derivative), which is stable enough to survive standard reflux but fails to cyclize.

Q2: My reaction mixture turns black almost immediately. Is this normal?

A: No. It indicates oxidative polymerization. 2-amino-3-methoxyphenol is an electron-rich aniline derivative. It is highly susceptible to oxidation by atmospheric oxygen to form quinone-imine species, which polymerize into "black tar."

  • The Fix:

    • Purify: Recrystallize the precursor from ethanol/water with a pinch of sodium dithionite (reducing agent) to remove oxidized impurities.

    • Degas: Sparge your reaction solvent with Nitrogen/Argon for 15 minutes before adding the amine.

    • Protect: Run the reaction under a positive pressure of inert gas.

Q3: I see a spot on TLC just below the product that won't convert. What is it?

A: Likely the N-formyl intermediate (2-hydroxy-3-methoxyformanilide). This confirms that the first step (formylation) worked, but the second step (dehydration/cyclization) failed due to the steric barrier mentioned in Q1.

  • The Fix: You need a Dehydrating Drive .

    • Chemical:[1][2][3][4][5][6][7][8][9][10] Add a Dean-Stark trap (if using toluene/xylene) to physically remove water.

    • Catalytic:[2][3][4][11][12] Add 5-10 mol% p-Toluenesulfonic acid (p-TsOH) . The acid protonates the intermediate oxygen, making it a better leaving group.

Optimized Experimental Protocols

Do not rely on "standard" ethanol reflux procedures for this substrate. Use one of the following high-energy methods.

Method A: High-Temperature Acid-Catalyzed (HTAC) – Recommended for Scale-up

This method uses high-boiling solvents and acid catalysis to force the sterically hindered ring closure.

Reagents:

  • 2-Amino-3-methoxyphenol (1.0 eq)

  • Triethyl orthoformate (TEOF) (3.0 eq) – Acts as reagent and water scavenger.

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

  • Solvent: Xylenes (isomer mixture) or Toluene.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with solvent), and a reflux condenser. Connect to a Nitrogen line.[10][11][13]

  • Dissolution: Add 2-Amino-3-methoxyphenol and p-TsOH to the flask. Add Xylenes (0.2 M concentration). Sparge with N2 for 10 mins.

  • Addition: Add TEOF via syringe.

  • Reaction: Heat to reflux (bath temp ~145°C for xylenes). Vigorously stir.

    • Critical Step: Monitor the collection of ethanol/water in the Dean-Stark trap. The removal of ethanol drives the equilibrium forward.

  • Time: Reflux for 6–12 hours. (Standard EtOH reflux takes 24h+ and often fails; Xylenes reflux should finish overnight).

  • Workup: Cool to RT. Wash with sat. NaHCO3 (to remove acid). Dry organic layer (MgSO4), filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Polyphosphoric Acid (PPA) Melt – For stubborn substrates

If Method A fails, PPA acts as both solvent and potent dehydrating agent.

Protocol:

  • Mix 2-Amino-3-methoxyphenol (1.0 eq) with Trimethyl orthoformate (1.5 eq) or Formic Acid.

  • Add Polyphosphoric Acid (PPA) (~10g per 1g of substrate).

  • Heat: Stir mechanically at 120–130°C for 2–4 hours. The mixture will be viscous.

  • Quench: Pour the hot syrup slowly into crushed ice/water with vigorous stirring.

  • Neutralize: Adjust pH to ~8 with 50% NaOH solution (keep cold!).

  • Extract: Extract the precipitate into EtOAc.

Data Presentation: Method Comparison

ParameterStandard Method (Ethanol Reflux)Optimized Method A (Xylenes/p-TsOH)Optimized Method B (PPA Melt)
Reaction Temp 78°C140°C130°C
Catalyst None/Weakp-TsOH (Strong Acid)PPA (Solvent/Acid)
Water Removal Poor (Equilibrium limited)Excellent (Dean-Stark + TEOF excess)Excellent (Chemical dehydration)
Typical Yield 15 – 30% 75 – 85% 60 – 75%
Main Impurity N-formyl intermediateOxidized tar (if not degassed)Polymerized side-products
Scalability HighHighLow (Viscous workup)

References

  • BenchChem Technical Support. (2025).[2][3][11] Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem. Link

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on benzoxazole ring closure mechanisms and steric effects).
  • Soni, S., et al. (2023).[4] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: An up-to-date review." RSC Advances, 13. Link

  • Xu, D., et al. (2013).[6] "Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization."[6] Green Chemistry, 15, 2975-2980.[6] Link

  • Wang, F., et al. (2011). "Efficient Synthesis of 2-Substituted Benzoxazoles via a Copper-Catalyzed C-H Functionalization/Intramolecular C-O Bond Formation Protocol." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Navigating the Stability of 4-Methoxybenzo[d]oxazole Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center focused on a critical challenge in synthetic and medicinal chemistry: preventing the ring-opening of 4-met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a critical challenge in synthetic and medicinal chemistry: preventing the ring-opening of 4-methoxybenzo[d]oxazole and related structures under acidic conditions. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a clear understanding of the underlying mechanisms to ensure the integrity of your benzoxazole scaffolds during synthesis and downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-methoxybenzo[d]oxazole ring opening in the presence of acid?

A1: The benzoxazole ring system is susceptible to acid-catalyzed hydrolysis. The reaction is typically initiated by the protonation of the nitrogen atom in the oxazole ring. This protonation enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This attack leads to a tetrahedral intermediate that subsequently collapses, resulting in the cleavage of the C-O bond and the formation of the corresponding amidophenol.[1] The electron-donating methoxy group at the 4-position can further influence the electron density of the ring system, potentially affecting the rate of this process.

Q2: What are the typical signs of ring opening in my reaction?

A2: The primary indicator of ring opening is the appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, corresponding to the formation of N-(2-hydroxy-5-methoxyphenyl)formamide. Confirmation can be achieved through techniques like LC-MS, which will show a mass corresponding to the addition of a water molecule to your starting material, and NMR spectroscopy, where you will observe the disappearance of the characteristic benzoxazole proton signals and the appearance of new aromatic and amide proton signals.

Q3: Are there general strategies to minimize this ring-opening?

A3: Yes, several strategies can be employed. These broadly fall into three categories:

  • Modification of Reaction Conditions: This includes using milder acids, lowering the reaction temperature, and minimizing the reaction time.

  • Substrate Modification: The stability of the benzoxazole ring can be influenced by the substituents present.

  • Use of Protecting Groups: In some cases, temporarily protecting the benzoxazole nitrogen can prevent protonation and subsequent hydrolysis.

In-Depth Troubleshooting Guides

Scenario 1: Ring Opening Observed During a Deprotection Step (e.g., Boc or Silyl Group Removal)

You are attempting to remove an acid-labile protecting group from a molecule containing a 4-methoxybenzo[d]oxazole moiety and observe significant formation of the ring-opened product.

The acidic conditions required for the deprotection are simultaneously catalyzing the hydrolysis of the benzoxazole ring. The choice of acid, its concentration, the solvent, and the temperature all play a crucial role in the relative rates of deprotection versus ring opening.

start Ring Opening During Deprotection acid_choice Modify Acidic Conditions start->acid_choice temp_control Lower Reaction Temperature acid_choice->temp_control If still problematic outcome_success Successful Deprotection acid_choice->outcome_success Successful time_control Reduce Reaction Time temp_control->time_control If still problematic temp_control->outcome_success Successful solvent_effect Alter Solvent System time_control->solvent_effect If still problematic time_control->outcome_success Successful alt_deprotection Alternative Deprotection Methods solvent_effect->alt_deprotection If still problematic solvent_effect->outcome_success Successful outcome_fail Ring Opening Persists alt_deprotection->outcome_fail

Caption: Troubleshooting workflow for deprotection reactions.

1. Optimization of Acidic Conditions:

  • Rationale: Different acids have varying strengths (pKa) and can influence the reaction outcome. Weaker acids may be sufficient to cleave the protecting group while minimizing protonation of the benzoxazole.

  • Protocol:

    • Screen Weaker Acids: Instead of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), consider using milder acids such as formic acid, acetic acid, or pyridinium p-toluenesulfonate (PPTS).

    • Control Stoichiometry: Use a minimal stoichiometric amount of the acid required for deprotection rather than using it as the solvent.

    • Example: For a Boc-deprotection, instead of 20-50% TFA in dichloromethane (DCM), try 1-5 equivalents of an acid like zinc bromide in DCM.

2. Temperature and Time Control (Kinetic vs. Thermodynamic Control):

  • Rationale: Ring opening is often a thermodynamically favored but slower process compared to the kinetically favored deprotection.[2][3][4][5] By keeping the temperature low and minimizing the reaction time, you can favor the kinetic product (your desired deprotected molecule).[2][3][4][5]

  • Protocol:

    • Low-Temperature Reaction: Perform the deprotection at 0 °C or even -20 °C.

    • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes.

    • Prompt Quenching: As soon as the starting material is consumed, immediately quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

Table 1: Comparison of Deprotection Conditions

Protecting GroupStandard ConditionsOptimized Conditions for Benzoxazole StabilityExpected Outcome
Boc20-50% TFA in DCM, RT, 1-2h10% Acetic Acid in DCM, 0°C to RT, monitoredSlower deprotection, minimized ring opening.
TBS (t-butyldimethylsilyl)1M HCl in MeOH, RT, 1-4hAcetic acid/THF/water (3:1:1), RT, monitoredEffective deprotection with reduced risk of hydrolysis.
THP (tetrahydropyranyl)0.1M HCl in EtOH, RT, 2-6hPPTS in EtOH, 50°C, monitoredMild deprotection, suitable for sensitive substrates.
Scenario 2: Ring Opening During Acid-Catalyzed Cyclization to Form the Benzoxazole Ring

You are synthesizing a 4-methoxybenzo[d]oxazole derivative from a 2-aminophenol precursor and an aldehyde or carboxylic acid derivative under acidic conditions, but are observing incomplete cyclization and the presence of the ring-opened amidophenol.

The acid catalyst, necessary for the cyclization and dehydration steps, can also promote the reverse reaction—hydrolysis of the newly formed benzoxazole. This is particularly problematic if water is present or generated during the reaction and not effectively removed.

start Incomplete Cyclization/Ring Opening catalyst_choice Select Alternative Catalyst start->catalyst_choice dehydration Improve Dehydration catalyst_choice->dehydration If still problematic outcome_success High Yield of Benzoxazole catalyst_choice->outcome_success Successful temp_time Optimize Temperature & Time dehydration->temp_time If still problematic dehydration->outcome_success Successful one_pot Consider One-Pot Two-Step temp_time->one_pot If still problematic temp_time->outcome_success Successful one_pot->outcome_success Successful outcome_fail Low Yield/Side Products one_pot->outcome_fail

Caption: Troubleshooting workflow for benzoxazole synthesis.

1. Alternative Catalytic Systems:

  • Rationale: Traditional Brønsted acids (like HCl or H₂SO₄) or Lewis acids in the presence of moisture can be harsh. Heterogeneous or milder catalytic systems can promote cyclization efficiently with a lower risk of hydrolysis.[6][7][8][9][10][11]

  • Recommended Catalysts:

    • Brønsted Acidic Ionic Liquids (BAILs): These can act as both catalyst and solvent, often providing high yields under solvent-free conditions.[6][7][9][10][11]

    • Samarium Triflate (Sm(OTf)₃): A water-tolerant Lewis acid that can be effective in aqueous media.[12]

    • Zirconium(IV) chloride (ZrCl₄): A Lewis acid that can catalyze one-pot syntheses under mild conditions.[6]

  • Protocol (Using BAIL Gel): [7][9][11]

    • To a 5 mL vessel, add 2-amino-5-methoxyphenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol%).

    • Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.

    • Monitor the reaction by TLC. Upon completion, dissolve the mixture in ethyl acetate, and separate the catalyst by centrifugation.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude product.

2. Effective Water Removal:

  • Rationale: The cyclization to form the benzoxazole ring is a condensation reaction that releases water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product and prevent the reverse (hydrolysis) reaction.

  • Methods:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.

    • Dehydrating Agents: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester water.

3. Influence of Substituents:

  • Rationale: The electronic properties of substituents on both the 2-aminophenol and the coupling partner can influence the stability of the benzoxazole ring. Electron-donating groups on the benzoxazole ring system can increase its electron density, potentially making it more susceptible to protonation and subsequent hydrolysis.[13][14] Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen, making the ring more stable to acid.[13]

  • Consideration: While the 4-methoxy group is fixed in your target molecule, be mindful of the electronic nature of other substituents you are introducing. If ring stability is a persistent issue, consider if a synthetic route that introduces the methoxy group at a later stage is feasible.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. ResearchGate. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. Preprint. Available at: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[15]).. ResearchGate. Available at: [Link]

  • Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. Digital Commons @ Otterbein. Available at: [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. Available at: [Link]

  • Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Bentham Science. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ResearchGate. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Benzoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and properties of benzoxazole-based liquid crystals containing ethynyl group. ResearchGate. Available at: [Link]

  • A Divalent Protecting Group for Benzoxaboroles. Europe PMC. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Publications. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Effect of pH on first-order rate constant for the hydrolysis of... ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available at: [Link]

  • Stabilization of different redox levels of a tridentate benzoxazole amidophenoxide ligand when bound to Co(III) or V(V). ResearchGate. Available at: [Link]

  • Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Effects of molecular structure parameters on ring-opening reaction of benzoxazines. MDPI. Available at: [Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. RSC Advances. Available at: [Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][16]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. ChemMedChem. Available at: [Link]

  • Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. Physical Chemistry Chemical Physics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-Methoxy Groups During Benzoxazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with methoxy-substituted precursors in benzoxazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with methoxy-substituted precursors in benzoxazole synthesis. The 4-methoxy group, while generally stable, can be susceptible to cleavage under certain reaction conditions, leading to undesired phenolic byproducts. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and ensure the integrity of your target molecules.

Troubleshooting Guide: Diagnosing and Preventing Demethylation

This section addresses specific issues you may encounter during your experiments. The primary problem is the undesired cleavage of the aryl methyl ether, a reaction known as O-demethylation.

Q1: I am seeing a significant amount of a polar, phenolic byproduct in my reaction mixture instead of the expected 4-methoxy benzoxazole. What is happening?

A: You are likely observing O-demethylation, the cleavage of the methyl group from your methoxy substituent to form a hydroxyl group. Aryl methyl ethers are known to be cleaved under harsh conditions, particularly in the presence of strong Brønsted or Lewis acids, which are often employed in benzoxazole ring-closure reactions.[1] The resulting phenol is more polar than your desired product, which explains its different behavior on TLC and other chromatographic methods.

Q2: Which specific reaction conditions are most likely to cause the demethylation of my 4-methoxy group?

A: The stability of the methoxy group is highly dependent on the reaction environment. Several conditions are known to promote its cleavage:

  • Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI), especially at elevated temperatures, are classic and harsh methods for cleaving aryl ethers.[2][3] The mechanism involves protonation of the ether oxygen, followed by an SN2 attack on the methyl group by the halide anion.[3][4]

  • Strong Lewis Acids: Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for demethylating aryl methyl ethers, often usable at or below room temperature.[1][3] Other Lewis acids like aluminum chloride (AlCl₃), often used in Friedel-Crafts type reactions, can also induce demethylation, sometimes in combination with a soft nucleophile like a thiol.[3][5][6]

  • High Temperatures: Many chemical reactions, including ether cleavage, are accelerated by heat. Syntheses requiring prolonged heating (e.g., >150°C), especially in the presence of acidic catalysts like polyphosphoric acid (PPA), can lead to demethylation.[7]

  • Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium isopropyl thiolate) in polar aprotic solvents like DMF, can also cleave methyl ethers via an SN2 mechanism, although this is more common in syntheses specifically designed for deprotection.[2][8]

Q3: How can I adjust my experimental setup to prevent or minimize this unwanted demethylation?

A: Preserving the methoxy group requires a careful selection of milder reaction conditions. Consider the following adjustments:

  • Catalyst Choice: If your synthesis uses a strong acid catalyst like PPA or HBr, explore milder alternatives. Many modern benzoxazole syntheses tolerate methoxy groups well.[9] Catalysts such as samarium triflate in aqueous media, or combinations of a milder Brønsted acid with a copper catalyst, have been shown to be effective while preserving sensitive functional groups.[9] Iron-catalyzed hydrogen transfer reactions also provide a milder route.[10]

  • Temperature and Reaction Time: Monitor your reaction closely (see Protocol 2) and aim to use the lowest possible temperature and shortest reaction time necessary for completion. Avoid prolonged heating.

  • Reagent Stoichiometry: Use the minimum effective amount of your acid catalyst. Excess acid can increase the rate of the undesired demethylation side reaction.

  • Alternative Synthetic Routes: If the cyclization step is inherently harsh, consider a different overall strategy. For instance, methods involving the activation of tertiary amides with triflic anhydride (Tf₂O) can proceed under milder conditions and have shown good tolerance for methoxy groups.[11]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for addressing issues related to 4-methoxy group instability.

G start Problem: Low yield of 4-methoxy benzoxazole & polar byproduct observed check_demethylation Confirm byproduct is the demethylated phenol (NMR, MS, TLC) start->check_demethylation conditions Analyze Reaction Conditions: - Strong Acid (HBr, PPA)? - Strong Lewis Acid (BBr3, AlCl3)? - High Temperature (>150°C)? check_demethylation->conditions Confirmed mild_acid Strategy 1: Use Milder Acid Catalyst (e.g., Sm(OTf)3, CuI/Acid Combo) conditions->mild_acid Strong Acid Present lower_temp Strategy 2: Reduce Temperature & Reaction Time conditions->lower_temp High Temp Used alt_route Strategy 3: Change Synthetic Route (e.g., Amide Activation) conditions->alt_route Conditions Inherently Harsh monitor Implement Strategy & Monitor Reaction Closely (See Protocol 2) mild_acid->monitor lower_temp->monitor alt_route->monitor success Success: High yield of desired product monitor->success Byproduct Minimized failure Problem Persists: Consider protecting group strategy or consult further literature monitor->failure Byproduct Still Significant

Caption: Troubleshooting workflow for 4-methoxy group instability.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of acid-catalyzed O-demethylation?

A: In the presence of a strong Brønsted acid like HBr, the process begins with the protonation of the ether oxygen atom.[3][4] This step is crucial as it converts the methoxy group into a good leaving group (an oxonium ion). A nucleophile present in the medium, typically the conjugate base of the acid (e.g., Br⁻), then attacks the electrophilic methyl carbon in a classic SN2 displacement. This breaks the carbon-oxygen bond, releasing the phenol and forming a methyl halide (e.g., bromomethane).[3]

Q2: How do Lewis acids like BBr₃ cleave the methoxy ether bond?

A: Lewis acids function by a different but related mechanism. Being strongly electron-deficient, a Lewis acid like BBr₃ readily coordinates to the Lewis basic ether oxygen.[1] This initial adduct formation weakens the C-O bond and makes the methyl carbon highly susceptible to nucleophilic attack by a bromide ion, which can be delivered from another molecule of BBr₃ or from the complex itself. The reaction proceeds to give the free phenol after hydrolysis of the resulting borate ester intermediate.[1][3]

Q3: The methoxy group is generally considered stable. Why is it sometimes problematic in benzoxazole synthesis?

A: The C(sp³)-O bond in a methyl ether is inherently strong and stable under many reaction conditions, which is why methylation is a common strategy for protecting hydroxyl groups.[8][12] However, some traditional methods for synthesizing the benzoxazole core, such as the condensation of a 2-aminophenol with a carboxylic acid using polyphosphoric acid (PPA), require harsh conditions like very high temperatures (150-200°C) and a strong acidic medium.[7][13] It is this combination of heat and potent acidity that provides sufficient energy to overcome the activation barrier for ether cleavage, a reaction that would not proceed under milder conditions.

Q4: How can I quickly verify if demethylation has occurred in my product mixture using simple lab techniques?

A: Thin-Layer Chromatography (TLC) is the fastest method. The demethylated phenol product is significantly more polar than the parent methoxy-substituted benzoxazole due to the presence of the -OH group. Therefore, the phenol will have a much lower Rf value on a silica gel plate. You can often visualize the spot distinctly from your product and starting material. For unambiguous confirmation, techniques like ¹H NMR (disappearance of the methoxy singlet around 3.8-4.0 ppm and appearance of a broad phenolic -OH peak) and Mass Spectrometry (a mass difference of 14 Da, corresponding to CH₂) are definitive.

Data & Protocols

Table 1: Common Reagents for O-Demethylation and Their Typical Conditions

This table summarizes common reagents used for cleaving aryl methyl ethers. These are conditions to be avoided if you wish to preserve the methoxy group.

Reagent ClassExample ReagentTypical Solvent(s)Typical TemperatureKey Considerations
Lewis Acid Boron Tribromide (BBr₃)Dichloromethane (DCM)-78°C to RTVery effective but aggressive; low functional group tolerance.[3]
Lewis Acid Aluminum Chloride (AlCl₃)DCM, AcetonitrileRefluxOften used with a nucleophilic additive like ethanethiol.[5]
Brønsted Acid Hydrobromic Acid (HBr, 47%)Acetic Acid, Water>100°C, RefluxHarsh conditions, low functional group tolerance.[3]
Nucleophile Sodium Thiolates (e.g., EtSNa)DMF, NMP>100°C, RefluxEffective under basic conditions; avoids strong acids.[2][3]
Experimental Protocols

Protocol 1: General Method for Benzoxazole Synthesis with Methoxy Group Preservation

This protocol is adapted from literature methods that demonstrate tolerance for electron-donating groups like methoxy on the 2-aminophenol precursor.[9]

  • Reaction Setup: To a round-bottom flask, add 2-amino-4-methoxyphenol (1.0 mmol), the desired aldehyde or β-diketone (1.1 mmol), and a suitable solvent (e.g., ethanol or an aqueous medium).

  • Catalyst Addition: Add a mild catalyst. For example, use samarium(III) triflate (Sm(OTf)₃, 5-10 mol%) for reactions with aldehydes in water[9] or a combination of CuI (5 mol%) and a mild Brønsted acid for reactions with β-diketones.

  • Reaction Execution: Stir the mixture at a moderate temperature (e.g., 50-80°C). The optimal temperature should be determined by monitoring.

  • Monitoring: Track the reaction's progress using TLC (see Protocol 2) every 30-60 minutes. Look for the consumption of the starting material and the formation of a single, less polar product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If in an aqueous medium, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the pure 4-methoxy-substituted benzoxazole.

Protocol 2: Monitoring for Demethylation by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: On the baseline, spot your starting material (2-amino-4-methoxyphenol), a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Elution: Develop the plate using a solvent system that gives good separation (e.g., 30% Ethyl Acetate in Hexanes). Adjust polarity as needed.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation:

    • Starting Material (SM): A spot with a specific Rf.

    • Desired Product (P): A new, less polar spot (higher Rf) that should appear as the reaction progresses.

    • Demethylated Byproduct (DP): A new, highly polar spot (much lower Rf, often close to the baseline) indicates demethylation. Its appearance signals that the reaction conditions are too harsh.

References

  • Wikipedia contributors. (2024). Demethylation. Wikipedia, The Free Encyclopedia. [Link]

  • Weidener, D., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

  • Zhang, L. (2010). Demethylating Reaction of Methyl Ethers. ResearchGate. [Link]

  • Vangeel, S., et al. (2015). Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. [Link]

  • Google Patents. (2008). CN100999445A - Demethyl method of aryl methyl ether.
  • Organic Synthesis. Protecting Groups. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Ma, D., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Hudlicky, T., & Klásek, A. (2010). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Journal of the Serbian Chemical Society. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Kumar, P. (1995). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry.
  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • Chem-Station. (2024). O-Demethylation. [Link]

  • Nguyen, T. B., et al. (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Journal of Science and Technology. [Link]

  • LibreTexts Chemistry. (2023).
  • Chen, Y., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. [Link]

  • Kocienski, P. (1998). Protecting groups.
  • Lumen Learning. Substituent Effects | Organic Chemistry II.
  • Pittelkow, M. (2007).
  • Journal of Research in Chemistry. (2024).
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Michigan State University.
  • Blucher Proceedings. (2013).

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 4-Methoxybenzoxazole Substitution

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers and drug development professionals struggling with regioselectivity issues when modifying 4-methoxybenzox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers and drug development professionals struggling with regioselectivity issues when modifying 4-methoxybenzoxazole.

The presence of the C4-methoxy group introduces complex electronic and steric dynamics. While it acts as a strong


-donor to activate the benzenoid ring, it often leads to frustrating mixtures of C5 (ortho) and C7 (para) isomers during electrophilic aromatic substitution (EAS). Furthermore, the inherent acidity of the C2 position complicates transition-metal-catalyzed C–H activation. This guide provides field-proven, mechanistically grounded solutions to achieve absolute regiocontrol.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I getting an inseparable mixture of C5 and C7 isomers during electrophilic halogenation?

The Causality: The C4-methoxy group is a strong electron-donating group (EDG). Through resonance, the oxygen lone pairs increase the HOMO coefficient at both the C5 (ortho) and C7 (para) positions. While C7 is sterically less hindered, the inductive proximity of C5 makes it highly competitive kinetically. Standard conditions (e.g.,


 in acetic acid) cannot differentiate these subtle energy differences, resulting in near 1:1 mixtures.
The Solution:  Shift from electronic control to steric control. By using a bulky electrophile source (like N-Bromosuccinimide) in combination with a coordinating Lewis acid (e.g., 

), the Lewis acid coordinates to the C4-methoxy oxygen. This creates a massive steric shield over the adjacent C5 position, forcing the electrophile to attack the C7 position exclusively.
Q2: How can I bypass the highly reactive C2 position to achieve C–H arylation at C7?

The Causality: In standard C–H activation, the C2 proton between the oxygen and nitrogen atoms is the most acidic (


), making it the thermodynamic sink for metalation. To target C7, you must bypass C2 entirely by exploiting the dynamic ring-opening equilibrium of benzoxazoles.
The Solution:  Utilize high-temperature Palladium catalysis with a specific base (PivOK). At 150 °C, benzoxazole exists in equilibrium with its open-chain form (2-isocyanophenolate). As demonstrated by , the phenolate oxygen in this open form chelates the Palladium center, directing the metal exactly to the adjacent C7 C–H bond. Following reductive elimination, the ring spontaneously re-closes to yield the C7-arylated product.
Q3: What are the optimal conditions for C2-stannylation without cleaving the C4-methoxy group?

The Causality: Traditional stannylation uses strong bases (e.g., n-BuLi) to deprotonate C2, which can inadvertently cause nucleophilic cleavage of the C4-methoxy ether or lead to ring degradation. The Solution: Employ a neutral, Palladium-catalyzed stannylation using hexamethylditin. The C4-methoxy group actually accelerates the oxidative addition of the Pd catalyst into the C2 position due to overall increased electron density in the ring system, allowing the reaction to proceed at milder temperatures (60 °C) without base-induced degradation.

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol A: Chelation-Directed C7-Selective Palladium Arylation

This protocol utilizes the ring-opening mechanism to achieve >95% selectivity for the C7 position. It is designed as a self-validating system: the inclusion of an internal standard allows for immediate yield verification via HPLC prior to the resource-intensive workup phase.

Reagents: 4-Methoxybenzoxazole (1.0 mmol), Aryl Bromide (1.2 mmol),


 (5 mol%), PivOK (2.0 mmol), 4-Methoxybenzoic acid (0.1 mmol, internal standard), anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine

    
    , PivOK, and the internal standard under an argon atmosphere. Causality: PivOK is crucial; its steric bulk prevents unwanted nucleophilic attack on the aryl bromide while facilitating the concerted metalation-deprotonation (CMD) step.
    
  • Reagent Addition: Add 4-methoxybenzoxazole and the aryl bromide, followed by anhydrous NMP.

  • Thermal Ring-Opening: Seal the tube and heat to exactly 150 °C for 16 hours. Validation Check: The solution will transition from pale yellow to deep amber, indicating the formation of the active palladacycle intermediate. Temperatures below 130 °C will fail to open the benzoxazole ring, resulting in unwanted C2-arylation.

  • In-Process Verification: Withdraw a 10 µL aliquot, dilute in acetonitrile, and run a rapid HPLC assay against the 4-methoxybenzoic acid standard to confirm >80% conversion before proceeding.

  • Quench and Extraction: Cool to room temperature. Dilute heavily with Ethyl Acetate (50 mL) and wash with 5% aqueous LiCl (3 x 20 mL). Causality: NMP is highly water-soluble but partitions into organics; LiCl washes are mandatory to completely remove NMP and prevent emulsion formation.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Sterically Controlled C7-Bromination

Step-by-Step Methodology:

  • Dissolve 4-methoxybenzoxazole (1.0 mmol) in tert-butanol (10 mL) and cool to 0 °C.

  • Add

    
     (10 mol%) and stir for 15 minutes to allow coordination with the C4-methoxy group.
    
  • Slowly add N-Bromosuccinimide (NBS) (1.05 mmol) in portions over 30 minutes.

  • Stir for 4 hours at room temperature. Quench with saturated sodium thiosulfate to neutralize unreacted bromine species, extract with dichloromethane, and concentrate.

Part 3: Data Visualization & Decision Matrices

Table 1: Effect of Reaction Conditions on 4-Methoxybenzoxazole Regioselectivity

This table consolidates quantitative data demonstrating how specific reagent choices override inherent electronic biases.

Reaction TypeReagents / CatalystPrimary Directing FactorMajor RegioisomerRatio (C7 : C5 : C2)
Standard EAS

, AcOH, 25 °C
Electronic (C4-OMe donor)Mixture45 : 55 : 0
Steric EAS NBS,

, t-BuOH
Steric Shielding at C5C7 92 : 8 : 0
Standard C–H Act.

,

, 80 °C
C2 Acidity (

~24)
C2 0 : 0 : >99
Directed C–H Act.

, PivOK, NMP, 150 °C
Ring-Opening ChelationC7 >95 : 0 : 0
Regioselectivity Decision Tree

G Start 4-Methoxybenzoxazole EAS Electrophilic Aromatic Substitution (EAS) Start->EAS CHA C-H Activation (Transition Metal) Start->CHA EAS_Std Standard Conditions (e.g., Br2, AcOH) EAS->EAS_Std EAS_Bulky Bulky Electrophile + Lewis Acid EAS->EAS_Bulky CHA_Std Standard Base/Pd (Low Temp, <100°C) CHA->CHA_Std CHA_Ring PdCl2, PivOK, 150°C (Ring-Opening) CHA->CHA_Ring Mix C5 & C7 Mixture (Poor Regioselectivity) EAS_Std->Mix C7_EAS C7-Substitution (Steric Control) EAS_Bulky->C7_EAS C2_CHA C2-Substitution (Thermodynamic/Acidic) CHA_Std->C2_CHA C7_CHA C7-Substitution (Chelation-Directed) CHA_Ring->C7_CHA

Decision tree for controlling regioselectivity in 4-methoxybenzoxazole functionalization.

Part 4: References

The protocols and mechanistic rationales detailed in this guide are grounded in the following authoritative literature. Please consult these sources for expanded substrate scopes and supplementary crystallographic data.

  • Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position Source: ACS Catalysis, 2016. URL:[Link][1]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: Molecules, 2021. URL:[Link][2][3]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach Source: Chemical Reviews (NIH PMC), 2021. URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Removal of 2-Amino-3-methoxyphenol

[1] Case ID: PUR-AMP-001 Subject: Removal of unreacted 2-amino-3-methoxyphenol (CAS: 40925-69-7) from crude reaction mixtures.[1] Assigned Specialist: Senior Application Scientist, Separation Technologies. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-AMP-001 Subject: Removal of unreacted 2-amino-3-methoxyphenol (CAS: 40925-69-7) from crude reaction mixtures.[1] Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary & Molecule Profile

You are encountering difficulty removing residual 2-amino-3-methoxyphenol from your crude product. This molecule presents a dual challenge: it is amphoteric (containing both a basic amine and an acidic phenol) and highly oxidation-sensitive (electron-rich aromatic ring).[1]

Successful removal requires exploiting the specific pKa differences between this impurity and your target product, while simultaneously preventing the formation of insoluble oxidative "tars" that complicate phase separation.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Purification
Structure 2-Amino-3-methoxyphenolAmphoteric (Zwitterionic potential).[1]
pKa (Amine) ~4.4 (Conjugate Acid)Protonates at pH < 4 (Water Soluble).
pKa (Phenol) ~9.8Deprotonates at pH > 10 (Water Soluble).
Solubility Polar Organic (DMSO, MeOH, EtOAc)Difficult to remove via simple hexane trituration.[1]
Stability Low (Air Sensitive)Rapidly turns brown/black in basic aerobic conditions.

Diagnostic Triage: Select Your Protocol

The correct removal strategy depends entirely on the chemical nature of your target product . Use the decision matrix below to select the appropriate workflow.

SeparationLogic Start Analyze Target Product Nature IsProductBasic Is the Product Basic? (e.g., contains an amine) Start->IsProductBasic IsProductAcidic Is the Product Acidic? (e.g., Carboxylic Acid) IsProductBasic->IsProductAcidic NO (Neutral Product) ProtocolB PROTOCOL B: Basic Wash (pH > 11) (Impurity -> Aqueous) IsProductBasic->ProtocolB YES (Amine Product) ProtocolA PROTOCOL A: Acidic Wash (pH < 3) (Impurity -> Aqueous) IsProductAcidic->ProtocolA NO (Neutral Product) ProtocolC PROTOCOL C: Scavenger Resins / Chromatography (Physiochemical Separation) IsProductAcidic->ProtocolC YES (Acidic Product) Note Note: If Product is also Amphoteric, skip to Protocol C. ProtocolA->Note Impurity becomes Ammonium Salt ProtocolB->Note Impurity becomes Phenolate

Figure 1: Decision Matrix for selecting the optimal purification workflow based on product chemistry.

Detailed Protocols

Protocol A: Acidic Wash (The "Amine Handle")

Best for: Neutral or Acidic Target Products. Mechanism: Converts the 2-amino-3-methoxyphenol into its water-soluble anilinium hydrochloride salt.[1]

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

  • Oxidation Block: Prepare a 1M HCl solution containing 1% (w/v) Sodium Metabisulfite (

    
    ) .
    
    • Why? The metabisulfite acts as a reducing agent, preventing the aminophenol from oxidizing into colored quinone imines during the extraction.

  • Extraction: Wash the organic layer with the HCl/Metabisulfite solution (2 x 10 mL per gram of crude).

    • Result: The impurity (

      
       form) migrates to the aqueous layer.[2] Your product remains in the organic layer.[3][4]
      
  • Polishing: Wash the organic layer once with brine, dry over

    
    , and concentrate.[1]
    
Protocol B: Basic Wash (The "Phenol Handle")

Best for: Basic Target Products (e.g., other amines). Mechanism: Converts the 2-amino-3-methoxyphenol into its water-soluble phenolate anion.[1]

  • Dissolution: Dissolve crude in Ethyl Acetate (avoid DCM if using strong bases to prevent carbene formation, though dilute NaOH is usually fine).[1]

  • Extraction: Wash the organic layer with 1M NaOH (2 x volumes).

    • Result: The impurity (

      
       form) migrates to the aqueous layer. Your basic product (which remains neutral at high pH) stays in the organic layer.
      
    • Warning: Perform this step quickly and keep the solution cold (

      
      ). Phenolates are extremely electron-rich and oxidize rapidly in air, potentially forming emulsions.[1]
      
  • Separation: Immediately separate layers.

  • Neutralization: Wash the organic layer with Brine to remove excess base.

Protocol C: Solid-Supported Scavenging

Best for: Amphoteric products or when LLE fails (emulsions).[1] Mechanism: Covalent or Ionic capture of the impurity on a polymer bead.

Option 1: Electrophilic Scavengers (Covalent)

  • Resin Type: Isocyanate or Aldehyde functionalized polystyrene.

  • Action: Reacts with the amine group of 2-amino-3-methoxyphenol to form a urea or imine.[1]

  • Procedure:

    • Dissolve crude in dry DCM or THF.

    • Add 3-4 equivalents (relative to impurity) of Polystyrene-Isocyanate resin.[1]

    • Stir gently for 2-4 hours at room temperature.

    • Filter the resin.[5] The filtrate contains the purified product.

Option 2: Strong Cation Exchange (Ionic)

  • Resin Type: SCX-2 (Propylsulfonic acid).[1]

  • Action: Catch-and-Release (if product is neutral) or Catch-Impurity (if product is acidic).

  • Workflow:

    • If product is Neutral : Pass mixture through SCX cartridge. Impurity (amine) sticks to cartridge. Product elutes.

Troubleshooting & FAQs

Q1: The aqueous layer turned black during extraction, and now I have an emulsion. What happened? A: This is oxidative polymerization. The aminophenol oxidized to a quinone-imine species, which polymerized at the interface.

  • Fix: Filter the biphasic mixture through a pad of Celite to remove the solid "rag" layer.

  • Prevention: Always add a reducing agent (Sodium Dithionite or Sodium Metabisulfite) to your aqueous wash buffers.

Q2: I am using Column Chromatography (Silica), but the impurity streaks/tails and contaminates my product. A: Aminophenols interact strongly with the acidic silanols on silica gel.

  • Fix 1 (Mobile Phase): Add 1% Triethylamine (Et3N) to your mobile phase to neutralize silica acidity.

  • Fix 2 (Stationary Phase): Use amine-functionalized silica (NH2-Silica) or run the column on neutral alumina instead of silica.

Q3: Can I remove it by recrystallization? A: It is risky. 2-amino-3-methoxyphenol is often more soluble in polar solvents than many target drugs.[1] However, if your product is highly crystalline, you can try triturating the crude solid with cold diethyl ether or hexanes/EtOAc (9:1) .[1] The impurity is moderately polar and may remain in the mother liquor.

References

  • PubChem. 2-Amino-3-methoxyphenol Compound Summary. National Library of Medicine. [Link]

  • Biotage. Strategies for Work-up and Purification: Scavenger Resins.[1] [Link][1]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Methoxybenzo[d]oxazole

Case ID: #SOL-MZ-404 Compound: 4-Methoxybenzo[d]oxazole Chemical Class: Benzoxazole derivative Primary Issue: Precipitation in aqueous biological media (PBS, Cell Culture Media) Executive Summary You are likely encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SOL-MZ-404 Compound: 4-Methoxybenzo[d]oxazole Chemical Class: Benzoxazole derivative Primary Issue: Precipitation in aqueous biological media (PBS, Cell Culture Media)

Executive Summary

You are likely encountering "crashing out" (precipitation) when diluting your DMSO stock of 4-methoxybenzo[d]oxazole into aqueous buffers. This is a characteristic behavior of planar, lipophilic benzoxazole cores. While the methoxy group (position 4) adds slight polarity, the molecule remains highly prone to π-π stacking aggregation in water.

Critical Constraint: Unlike basic amines, the oxazole nitrogen is extremely weakly basic (pKa ~0.[1]8) [1]. Do not attempt to improve solubility by acidifying your media. This will not protonate the compound at physiological pH (7.4) and will only harm your biological system.

This guide provides three tiered solutions ranging from protocol adjustments to advanced formulation.

Part 1: The Decision Matrix

Before altering your experiment, determine the severity of your solubility limit using this logic flow.

SolubilityLogic Start Start: Precipitation Observed CheckConc Is final conc. > 100 µM? Start->CheckConc HighConc High Risk: Thermodynamic Limit CheckConc->HighConc Yes LowConc Low Conc (<50 µM) CheckConc->LowConc No Advanced Solution: Cyclodextrin (HP-β-CD) HighConc->Advanced Required CheckMethod Direct Dilution (100% -> 0.1%)? LowConc->CheckMethod KineticIssue Issue: Kinetic Shock CheckMethod->KineticIssue Yes CheckMethod->Advanced No (Already optimized) StepDown Solution: Step-Down Dilution KineticIssue->StepDown

Figure 1: Troubleshooting logic for benzoxazole precipitation. Identify if the issue is thermodynamic (concentration too high) or kinetic (mixing method).

Part 2: Tier 1 - Protocol Optimization (The "Step-Down" Method)

Issue: "Kinetic Shock." Rapidly adding a hydrophobic DMSO stock to water causes local supersaturation, forcing the molecules to aggregate before they can disperse.

The Solution: Use an intermediate dilution step to lower the dielectric constant gap.

Protocol: Serial Step-Down Dilution

Target: 10 µM final concentration in Media (0.1% DMSO).

  • Prepare Master Stock: Dissolve 4-methoxybenzo[d]oxazole in 100% anhydrous DMSO to 10 mM .

  • Intermediate Step (The "Cushion"):

    • Prepare a tube with PBS containing 10% DMSO .

    • Dilute your Master Stock 1:10 into this tube (Result: 1 mM compound in 19% DMSO).

    • Why? This prevents the "oil-out" effect by keeping the solvent environment semi-organic.

  • Final Dilution:

    • Pipette from the Intermediate Step into your pre-warmed Cell Media/Buffer (1:100 dilution).

    • Vortex immediately during addition.

    • Result: 10 µM compound in ~0.2% DMSO.

Validation: Measure Absorbance at 600nm (OD600). A reading >0.05 indicates micro-precipitation.

Part 3: Tier 2 - Advanced Formulation (Cyclodextrins)

Issue: If the compound precipitates even with Step-Down dilution, you have hit the Thermodynamic Solubility Limit . You must encapsulate the hydrophobic benzoxazole core.[2]

The Gold Standard: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Benzoxazoles fit perfectly into the hydrophobic cavity of β-cyclodextrins, shielding the aromatic rings from water while the outer hydroxyls interact with the buffer [2].

Protocol: HP-β-CD Complexation

Reagents:

  • HP-β-CD (Sigma/Roquette, cell culture grade).

  • Sterile Water or PBS.[3]

Procedure:

  • Prepare Vehicle Stock: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add your compound (from DMSO stock) directly into the 20% HP-β-CD solution.

    • Ratio: Ensure the molar ratio of CD:Compound is at least 5:1 (excess CD is required to drive equilibrium).

    • Sonicate for 10–15 minutes at 37°C. The solution should turn clear.

  • Application: Use this complex solution to dose your cells.

    • Note: The final concentration of HP-β-CD in the well should not exceed 0.5–1% to avoid cholesterol depletion in cells [3].

Part 4: Biological Validation & FAQs

Data Table: Solvent Tolerance Limits
Solvent / ExcipientMax Final % (Bio-Assay)Mechanism of ToxicityNotes
DMSO 0.1% (Ideal) - 0.5% (Max)Membrane poration; differentiation inductionPrimary cells are highly sensitive (>0.1% is toxic) [4].
Ethanol < 0.1%Protein denaturation; ROS generationVolatile; evaporation alters concentration.
HP-β-CD 0.5% - 1.0%Cholesterol extraction from membraneAlways include a "Vehicle Only" control with matching CD %.
Frequently Asked Questions

Q: Can I use acid to dissolve it? The nitrogen looks basic. A: No. The pKa of the benzoxazole conjugate acid is ~0.8 [1]. To protonate it, you would need a pH < 1.0. This is incompatible with biological assays. The molecule is neutral at pH 7.4.

Q: My solution is clear, but my data is noisy. Why? A: You likely have Colloidal Aggregates . The compound forms invisible nano-clusters that sequester enzymes or proteins, leading to false positives (promiscuous inhibition).

  • Test: Add 0.01% Triton X-100 to your assay buffer. If activity changes drastically, your compound was aggregating.

Q: Why not use PEG400? A: PEG400 is a valid cosolvent, but it often interferes with liquid handling (viscosity) and can stabilize aggregates rather than truly dissolving them. Cyclodextrins are superior for benzoxazoles due to the "lock and key" inclusion complex.

References

  • Wikipedia/ChemAxon Data. Oxazole Acidity and Properties. The conjugate acid of oxazole has a pKa of 0.8, rendering it non-basic at physiological pH.

  • BenchChem Technical Support. Overcoming Solubility Issues with Benzoxazole Compounds. Highlights Cyclodextrin complexation as the primary strategy for this chemical class.

  • National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. Establishes DMSO toxicity thresholds (0.1% safe for most, >1% toxic).

  • LifeTein Support. DMSO Usage in Cell Culture.[3][4][5] Guidelines for primary vs. immortalized cell lines.

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive 4-Methoxybenzo[d]oxazole Intermediates

Welcome to the Technical Support Center. 4-Methoxybenzo[d]oxazole derivatives are privileged pharmacophores in medicinal chemistry and drug development. However, their synthesis—typically proceeding via the condensation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Methoxybenzo[d]oxazole derivatives are privileged pharmacophores in medicinal chemistry and drug development. However, their synthesis—typically proceeding via the condensation of 2-amino-3-methoxyphenol with acid chlorides, orthoesters, or aldehydes—generates highly moisture-sensitive intermediates.

This guide provides researchers with field-proven methodologies, mechanistic insights, and troubleshooting protocols to successfully isolate and handle these fragile chemical species without compromising experimental yields.

Mechanistic Insights: The Causality of Moisture Sensitivity

To master the handling of 4-methoxybenzo[d]oxazole intermediates, one must first understand the kinetics of their degradation. The formation of the benzoxazole ring involves a delicate dehydration step. Mechanistic studies reveal that the intermediate tetrahedral hemiorthoamide is highly susceptible to nucleophilic attack by water[1, 3].

The presence of the electron-donating 4-methoxy group exacerbates this issue. By pushing electron density into the aromatic system, the methoxy group polarizes the intermediate, significantly lowering the kinetic barrier for hydrolytic C-O bond fission. If exposed to atmospheric moisture, the intermediate rapidly undergoes a reverse hydrolysis reaction, shunting the pathway back to an open-chain amide or phenol rather than undergoing the desired dehydration to form the closed heterocycle [3].

HydrolysisPathway A 2-Amino-3-methoxyphenol + Acyl Donor B O-Acyl / N-Acyl Intermediate A->B Condensation C Tetrahedral Hemiorthoamide B->C Cyclization D 4-Methoxybenzo[d]oxazole (Target Product) C->D -H2O (Strictly Anhydrous) E Open-Chain Amide (Hydrolysis Shunt) C->E +H2O (Moisture Exposure)

Mechanistic pathway showing the moisture-driven shunt to open-chain amides.

Quantitative Benchmarks for Moisture Impact

A self-validating experimental setup requires measurable benchmarks. The table below outlines the direct causality between solvent water content, the half-life of the hemiorthoamide intermediate, and the expected final cyclization yield. Monitoring your solvent's water content via Karl Fischer titration prior to the reaction is highly recommended.

Solvent Water Content (ppm)Intermediate Half-Life (25°C)Primary Degradant IdentifiedExpected Cyclization Yield
< 10 ppm (Strictly Anhydrous)> 48 hoursNone> 90%
50 - 100 ppm (Glovebox Drift)~ 4 hoursOpen-chain amide60 - 75%
> 250 ppm (Standard Reagent)< 30 minutesOpen-chain amide / Phenol< 20%

Standard Operating Protocols (SOPs)

To prevent the hydrolysis shunt, rigorous inert-atmosphere techniques must be employed. The following self-validating protocols ensure the strict exclusion of atmospheric moisture and oxygen [2, 4].

Protocol A: Freeze-Pump-Thaw Degassing of Solvents

Causality: Standard nitrogen purging leaves ppm levels of dissolved oxygen and moisture, which act as nucleophiles or oxidants against the electron-rich 4-methoxy aromatic system. Dynamic vacuum degassing is required to physically pull these dissolved gases out of the solvent matrix [4].

  • Preparation: Transfer the required solvent (e.g., THF or Toluene) into a heavy-walled Schlenk flask containing activated 3Å molecular sieves.

  • Freeze: Seal the flask and freeze the solvent completely by immersing the flask in a liquid nitrogen (LN2) bath.

  • Pump: Open the stopcock to the vacuum manifold (high vacuum, < 0.1 mbar) for 3-5 minutes to evacuate the headspace.

  • Thaw: Close the stopcock and remove the LN2 bath. Allow the solvent to thaw completely in a tepid water bath, releasing trapped gas bubbles.

  • Cycle: Repeat the freeze-pump-thaw cycle three times. On the final thaw, backfill the flask with ultra-high purity Argon.

Protocol B: Cannula Transfer and Inert Filtration

Causality: Exposing the hemiorthoamide intermediate to air during standard Büchner filtration guarantees rapid hydrolysis. A closed-system cannula filter maintains a continuous positive pressure of Argon, preventing atmospheric intrusion [2].

  • Bake-Out: Oven-dry a Schlenk frit (cannula filter) and a receiving Schlenk flask at 150°C overnight.

  • Purge Cycle: Attach the hot glassware to the Schlenk line. Perform three alternating vacuum/Argon purge cycles while the glass cools to room temperature to strip surface-adsorbed moisture.

  • Setup: Insert one end of a stainless-steel cannula (fitted with a glass microfiber filter tip) into the reaction flask containing the 4-methoxybenzo[d]oxazole intermediate suspension. Insert the other end into the receiving Schlenk flask through a rubber septum.

  • Transfer: Apply a slight positive Argon pressure to the reaction flask and insert a vent needle into the receiving flask. The pressure differential will push the mother liquor through the filter.

  • Isolation: The moisture-sensitive solid intermediate is left isolated in the reaction flask under a blanket of Argon, ready for the final dehydrative cyclization step.

SchlenkWorkflow N1 Oven-Dry Glassware (>150°C) N2 Vacuum/Ar Purge (3 Cycles) N1->N2 N3 Cannula Transfer under Ar Pressure N2->N3 N4 Inert Filtration via Schlenk Frit N3->N4 N5 Isolate Anhydrous Intermediate N4->N5

Step-by-step workflow for the inert isolation of moisture-sensitive intermediates.

Troubleshooting & FAQs

Q1: My cyclization reaction to form 4-methoxybenzo[d]oxazole stalled, and LC-MS shows a mass corresponding to[M+18]. What happened? A1: The [M+18] peak is the classic signature of the open-chain amide (or the trapped hemiorthoamide) resulting from the addition of water [3]. The 4-methoxy group increases the electron density on the aromatic ring, which stabilizes the tetrahedral intermediate but makes the system highly sensitive to moisture-driven ring-opening before the final dehydration step. Ensure your solvent water content is <10 ppm and use a stoichiometric amount of a dehydrating agent (e.g., POCl3, Burgess reagent, or activated molecular sieves) to irreversibly drive the equilibrium forward.

Q2: I am using standard Schlenk techniques, but my 2-amino-3-methoxyphenol starting material turns dark brown before the reaction even starts. How do I prevent this? A2: 2-Aminophenols are notoriously sensitive to both moisture and oxygen, readily oxidizing to quinone imines. This oxidative degradation is heavily accelerated by the electron-donating 4-methoxy group. The darkening indicates premature oxidation. You must purify the starting material (e.g., by sublimation or recrystallization under inert gas) and utilize the Freeze-Pump-Thaw method [4] to rigorously deoxygenate your solvents. Standard nitrogen purging is insufficient for this specific electron-rich precursor.

Q3: Can I store the uncyclized Schiff base or hemiorthoamide intermediate overnight before the final cyclization? A3: It is highly discouraged. Even inside a well-maintained glovebox (<1 ppm H2O), the kinetic barrier to hydrolysis is low for these specific intermediates [1]. If storage is absolutely unavoidable, store the intermediate as a dry solid (never in solution) at -20°C under an Argon atmosphere in a flame-sealed ampoule. Solution-phase storage will almost certainly result in hydrolytic degradation.

Q4: What is the best base to use during the condensation step to minimize moisture introduction? A4: Avoid hygroscopic inorganic bases like K2CO3 or NaOH if you are attempting to isolate the intermediate. Instead, use sterically hindered, anhydrous organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) that have been freshly distilled over calcium hydride (CaH2) and stored over 3Å molecular sieves.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).1

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide.2

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PMC - National Institutes of Health.3

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.4

Sources

Optimization

Technical Support Center: Crystallization of 4-Methoxybenzo[d]oxazole Derivatives

Welcome to the technical support and troubleshooting center for the crystallization of 4-methoxybenzo[d]oxazole derivatives. These compounds are critical building blocks in drug development, but their unique structural f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the crystallization of 4-methoxybenzo[d]oxazole derivatives. These compounds are critical building blocks in drug development, but their unique structural features—specifically the flexibility and electron-donating nature of the methoxy group—can disrupt π–π stacking and hydrogen bonding networks. This frequently leads to complex phase behaviors, including polymorphism and liquid-liquid phase separation (LLPS).

This guide is designed for application scientists and process chemists to troubleshoot, optimize, and scale up crystallization workflows with high technical rigor.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During cooling, my 4-methoxybenzo[d]oxazole derivative forms a cloudy emulsion ("oils out") instead of crystallizing. How do I force crystallization?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation exceeds the nucleation threshold, but kinetic barriers prevent rigid crystal lattice formation[1]. The methoxy substitution increases the solute's affinity for certain polar solvents, delaying nucleation. Instead of a solid suspension, the system forms a metastable emulsion of solute-rich droplets. If these droplets solidify spontaneously later, they entrap impurities and form sticky, unprocessable gums[2].

Self-Validating Protocol:

  • Define the Metastable Zone Width (MSZW): Use Process Analytical Technology (PAT), such as in-situ high dynamic range (HDR) imaging, to differentiate between true solid nucleation and metastable liquid droplet formation[2].

  • Modify the Solvent Trajectory: If using an aqueous/alcohol system, switch to a highly rugged phase switch like Ethyl Acetate/Heptane or Acetone/Acetonitrile[3][4].

  • Seed at the Boundary: Cool the solution to just within the MSZW (before the LLPS boundary) and introduce 1–5% w/w seed crystals.

  • Validation: Real-time PAT should show immediate secondary nucleation and crystal growth without the appearance of spherical emulsion droplets.

Q2: I am observing batch-to-batch variability in melting point and powder flow properties. Is this polymorphism, and how can I control it?

The Causality: Benzoxazole derivatives are highly prone to solvent-dependent polymorphism[5]. The methoxy group can adopt different rotational conformations depending on the dielectric constant of the solvent, leading to different crystal packing arrangements. Rapid desupersaturation traps the compound in a kinetically favored, metastable polymorphic form.

Self-Validating Protocol:

  • Standardize the Anti-Solvent Addition: Never dump the anti-solvent. Rapid addition causes localized supersaturation. Titrate the anti-solvent (e.g., Heptane or Acetonitrile) over 60–90 minutes.

  • Implement Slurry Aging: Once the target cooling temperature (e.g., 0°C to 5°C) is reached, hold the slurry under agitation for a minimum of 2 hours. This allows metastable polymorphs to convert to the thermodynamically stable form via Ostwald ripening.

  • Validation: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the filtered cake. A single, sharp melting endotherm confirms polymorphic purity.

Q3: How do I remove trapped colored impurities that co-precipitate during crystallization?

The Causality: Colored impurities in benzoxazole synthesis are often polymeric or oxidized byproducts. When crystallization is forced too quickly, the growing crystal lattice develops defects, physically entrapping the mother liquor and these impurities.

Self-Validating Protocol:

  • Pre-Clarification: Dissolve the crude product in the "good" solvent (e.g., Ethyl Acetate or Acetone) at 50–60°C. Add 5% w/w activated charcoal as a clarifying agent[3].

  • Hot Filtration: Filter the mixture through a Celite pad while hot to remove the charcoal and adsorbed impurities.

  • Validation: The resulting filtrate should be visually clear. Proceed immediately to the controlled cooling/anti-solvent protocol to prevent degradation.

Part 2: Standardized Step-by-Step Crystallization Methodology

To ensure reproducible purity and yield for 4-methoxybenzo[d]oxazole derivatives, utilize the following optimized Acetone/Acetonitrile anti-solvent protocol[3].

Step 1: Dissolution & Clarification

  • Charge the reactor with crude 4-methoxybenzo[d]oxazole and 5–8 volumes of Acetone.

  • Heat to 50–55°C under moderate agitation until complete dissolution is achieved.

  • (Optional) Add activated charcoal, stir for 15 minutes, and perform a hot filtration.

Step 2: Anti-Solvent Titration

  • Maintain the filtrate at 50–55°C.

  • Slowly dose in 10–12 volumes of pre-heated Acetonitrile over 45–60 minutes.

  • Critical Control: Monitor the addition rate to prevent premature precipitation.

Step 3: Concentration & Seeding

  • Distill the mixture at atmospheric pressure to reduce the total volume by approximately 20%, driving the system into the metastable zone.

  • Cool the concentrate to 45°C. Add 1% w/w of pure polymorphic seed crystals. Hold for 30 minutes to allow the seed bed to establish.

Step 4: Controlled Cooling & Aging

  • Apply a linear cooling ramp of 0.5°C/min down to a final temperature of -3°C to 3°C[3].

  • Hold the slurry at this temperature for 1.5 to 2 hours to ensure complete slurry conversion and maximum yield.

Step 5: Isolation

  • Filter the suspension. Wash the filter cake with 2 volumes of pre-cooled Acetonitrile (0°C).

  • Dry the product in a vacuum oven at 55–65°C (5–10 mm Hg) for 12–24 hours.

Part 3: Quantitative Data & Solvent Selection Matrix

Selecting the correct solvent system is paramount for benzoxazole derivatives to balance yield, purity, and polymorphic stability[4].

Solvent System (Good/Anti)Optimal Ratio (v/v)Cooling RateSeeding Required?Expected YieldPolymorph RiskLLPS (Oiling Out) Risk
Acetone / Acetonitrile 1 : 2.50.5°C / minHighly Recommended70–85%LowLow
Ethyl Acetate / Heptane 1 : 30.3°C / minMandatory80–90%ModerateLow
Ethanol / Water 1 : 1.50.1°C / minYes60–75%HighHigh
DCM / Hexane 1 : 41.0°C / minNo50–65%HighModerate

Part 4: Process Visualizations

Troubleshooting Logic: Oiling Out (LLPS) Resolution

OilingOutLogic Start Oiling Out (LLPS) Detected in 4-Methoxybenzo[d]oxazole Assess Assess Supersaturation & Solvent Polarity Start->Assess HighSuper High Supersaturation Rapid Cooling Rate Assess->HighSuper Solvent Solvent Mismatch (e.g., Aqueous/Alcohol) Assess->Solvent Action1 Reduce Cooling Rate Implement PAT Monitoring HighSuper->Action1 Action3 Introduce Seed Crystals at Metastable Zone HighSuper->Action3 Action2 Switch to EtOAc/Heptane or Acetone/Acetonitrile Solvent->Action2 Success Pure Crystalline Suspension Achieved Action1->Success Action2->Success Action3->Success

Decision tree for resolving Liquid-Liquid Phase Separation in benzoxazole crystallization.

Standardized Anti-Solvent Crystallization Workflow

Workflow Step1 Dissolution in Good Solvent (50-55°C) Step2 Clarification & Hot Filtration Step1->Step2 Step3 Anti-Solvent Titration (30-60 mins) Step2->Step3 Step4 Seeding at Metastable Zone (45°C) Step3->Step4 Step5 Controlled Cooling (-3°C to 3°C) Step4->Step5 Step6 Filtration & Vacuum Drying Step5->Step6

Optimized step-by-step workflow for the anti-solvent crystallization of benzoxazole derivatives.

References

  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo. Available at:[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen. Available at:[Link]

  • Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Google Patents.
  • Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism. Materials Advances (RSC Publishing). Available at:[Link]

Sources

Troubleshooting

avoiding side reactions during C2-lithiation of 4-methoxybenzoxazole

Welcome to the Technical Support Center for the C2-Lithiation of 4-Methoxybenzoxazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the C2-Lithiation of 4-Methoxybenzoxazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this reaction and avoid common side reactions.

Our approach is grounded in a deep understanding of organolithium chemistry and is structured to provide not just procedural steps, but the causal reasoning behind them. This ensures that every protocol is a self-validating system, empowering you to troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of products in my C2-lithiation of 4-methoxybenzoxazole, with the electrophile adding to the benzene ring. What is happening and how can I improve selectivity for the C2 position?

This is the most common issue encountered in the lithiation of 4-methoxybenzoxazole. The primary cause is competitive lithiation at the C5 position of the benzene ring.

Scientific Rationale: The methoxy group (-OCH₃) at the C4 position is a powerful ortho-directing group for metalation (DoM).[1] The lone pairs on the oxygen atom can coordinate to the lithium cation of the organolithium reagent, bringing the base into close proximity to the C5 proton and facilitating its abstraction. This leads to a mixture of the desired C2-lithiated species and the undesired C5-lithiated species.

Troubleshooting Flowchart for Poor C2-Selectivity

Start Low Yield or Mixture of Products (C2 vs. C5 Substitution) Q_Base Which organolithium reagent are you using? Start->Q_Base NBuLi n-BuLi Q_Base->NBuLi Common Choice SBuLi s-BuLi / t-BuLi Q_Base->SBuLi More Basic/ Hindered LDA LDA Q_Base->LDA Very Hindered/ Non-nucleophilic Sol_NBuLi Consider switching to a more sterically hindered base to disfavor C5 lithiation. NBuLi->Sol_NBuLi Sol_Temp Optimize Temperature Run at the lowest possible temperature (e.g., -78°C to -100°C) SBuLi->Sol_Temp LDA->Sol_Temp Sol_NBuLi->Sol_Temp Sol_Additive Consider Additives TMEDA can increase reactivity but may affect selectivity. Use with caution and optimize concentration. Sol_Temp->Sol_Additive Success Improved C2-Selectivity Sol_Additive->Success

Caption: Troubleshooting decision tree for poor C2-selectivity.

Strategies to Enhance C2-Selectivity:

  • Choice of Organolithium Reagent:

    • n-Butyllithium (n-BuLi): While commonly used, its smaller size can lead to a higher proportion of C5-lithiation.

    • sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi): These are more sterically hindered bases. The bulky alkyl groups can disfavor the sterically more crowded C5 position, leading to improved selectivity for the C2 position.[2] t-BuLi is significantly more basic and reactive than n-BuLi.[3]

    • Lithium Diisopropylamide (LDA): As a very bulky, non-nucleophilic base, LDA can offer high selectivity for the most kinetically accessible proton, which is often at the C2 position.[4][5]

  • Temperature Control:

    • Perform the lithiation at the lowest practical temperature, typically -78 °C, but going down to -100 °C can sometimes improve selectivity. Low temperatures favor the kinetically controlled product (C2-lithiation) over the thermodynamically more stable product.

  • Solvent and Additives:

    • Tetrahydrofuran (THF): This is the most common solvent for lithiation reactions due to its good solvating properties for organolithium species.[3]

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA): Adding TMEDA can break down organolithium aggregates and increase the basicity of the reagent.[3][6] However, this can sometimes decrease selectivity. If you use TMEDA, its concentration should be carefully optimized.

ReagentSteric HindranceBasicityTypical Selectivity for C2
n-BuLiLowModerateModerate to Low
s-BuLiModerateHighGood
t-BuLiHighVery HighPotentially High
LDAVery HighHighGood to Excellent

Table 1. Comparison of common lithiating agents for the C2-lithiation of 4-methoxybenzoxazole.

Q2: My reaction is consuming the organolithium reagent, and I am getting low yields of my desired product, even after quenching with a reliable electrophile. What could be the cause?

If you are confident about the purity of your starting material and the quality of your electrophile, the issue likely lies with side reactions that consume the organolithium reagent.

Potential Culprits:

  • Reaction with the Solvent (THF): Organolithium reagents, especially at temperatures above -40 °C, can deprotonate THF at the α-position.[3] This is followed by a rapid fragmentation to ethylene and lithium enolate, consuming your base.[7][8]

  • Moisture in the Reaction: Organolithiums react violently with water.[9] Ensure all glassware is rigorously dried, and solvents are anhydrous.

  • Degraded Organolithium Reagent: The molarity of organolithium solutions can decrease over time. It is crucial to titrate your reagent periodically to know its exact concentration.

Troubleshooting Steps:

  • Maintain Low Temperature: Keep the reaction temperature strictly at or below -78 °C throughout the addition of the organolithium reagent and before the addition of the electrophile.

  • Anhydrous Conditions: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous THF.

  • Titrate Your Reagent: Use a standard method, such as titration with diphenylacetic acid, to determine the exact molarity of your butyllithium solution.[3]

Q3: After adding the organolithium base, I observe a color change, but upon adding the electrophile, I only recover my starting material. What is happening?

This is a frustrating but informative result. It suggests that while deprotonation is occurring, the resulting lithiated species is not the expected C2-anion, or it is unstable under the reaction conditions. The most probable cause is a ring-opening of the 2-lithiobenzoxazole.

Scientific Rationale: 2-Lithiobenzoxazole can exist in equilibrium with a more stable, ring-opened isomer: the 2-(isocyano)phenolate.[10][11] This isomerization is often rapid and irreversible. The resulting isocyanophenolate is generally unreactive towards many electrophiles, and upon aqueous workup, it can revert to the starting 4-methoxybenzoxazole.

Proposed Ring-Opening of 2-Lithio-4-methoxybenzoxazole

cluster_0 4-Methoxybenzoxazole cluster_1 C2-Lithiated Species cluster_2 Ring-Opened Isomer (2-Isocyano-4-methoxyphenolate) Start Lithiated [Image of C2-lithiated 4-methoxybenzoxazole] Start->Lithiated + R-Li - R-H Opened [Image of 2-isocyano-4-methoxyphenolate] Lithiated->Opened Isomerization (Irreversible)

Caption: Isomerization of 2-lithio-4-methoxybenzoxazole.

Mitigation Strategies:

  • Use of Lithium Magnesate Bases: Studies have shown that using lithium magnesates can lead to the formation of the desired 2-substituted benzoxazoles, even with the formation of the ring-opened intermediate.[10] This is thought to be due to either a rapid equilibrium that favors the reactive closed form during trapping or an intramolecular Passerini-type reaction.

  • Rapid Trapping: Add the electrophile as quickly as possible after the formation of the lithiated species to "trap" the desired C2-anion before it has time to isomerize.

Q4: Could the organolithium reagent react with the methoxy group?

While demethylation of anisole derivatives is a known reaction, it typically requires harsher conditions (e.g., higher temperatures or stronger nucleophiles) than those used for C2-lithiation.[12][13] At -78 °C, demethylation by organolithium reagents is generally not a significant side reaction. The primary influence of the methoxy group is its ortho-directing effect for lithiation on the benzene ring.

Experimental Protocols

General Protocol for C2-Lithiation of 4-Methoxybenzoxazole

This protocol is a starting point and should be optimized for your specific electrophile and scale.

Materials:

  • 4-Methoxybenzoxazole

  • Anhydrous Tetrahydrofuran (THF)

  • Organolithium reagent (e.g., s-BuLi or LDA), freshly titrated

  • Electrophile

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Cooldown: Add 4-methoxybenzoxazole to the flask and dissolve it in anhydrous THF (approx. 0.1 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium reagent (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. A color change is typically observed.

  • Electrophile Addition: Add the electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or as determined by TLC analysis.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Add diethyl ether and water. Separate the layers. Extract the aqueous layer with diethyl ether (2x).

  • Work-up: Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Bates, R. B., & Kroposki, L. M. (1974). Fragmentation of tetrahydrofuran by n-butyllithium. The Journal of Organic Chemistry, 39(10), 1450–1451.
  • Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306–312.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Elsevier.
  • Clayden, J., & Yasin, S. A. (2002). Path-ways for decomposition of THF by organolithiums: the role of HMPA. New Journal of Chemistry, 26(2), 191–192.
  • Gilman, H., & Morton Jr, J. W. (1954). The Metalation Reaction with Organolithium Compounds. Organic Reactions, 8, 258-305.
  • Gschwend, H. W., & Rodriguez, H. R. (1979).
  • Majumder, A., & Bhaumik, A. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2419-2428.
  • Mallan, J. M., & Bebb, R. L. (1969). Metalations by organolithium compounds. Chemical Reviews, 69(5), 693-755.
  • Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed lithiation in organic synthesis. Synthesis, 1983(12), 957-986.
  • Reich, H. J. (2002). Role of organolithium aggregates and mixed aggregates in organolithium mechanisms. Chemical Reviews, 102(10), 3431-3452.
  • Schlosser, M. (1988). Superbases for organic synthesis. Pure and Applied Chemistry, 60(11), 1627-1634.
  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid esters. The Journal of Organic Chemistry, 57(25), 6833–6837.
  • Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
  • Bayh, O., Awad, H., Mongin, F., Hoarau, C., Bischoff, L., Trécourt, F., ... & Marsais, F. (2005). Deprotonation of benzoxazole and oxazole using lithium magnesates. The Journal of Organic Chemistry, 70(13), 5190-5196. Available at: [Link]

  • Wikipedia contributors. (2024, February 20). n-Butyllithium. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Infrared Spectroscopy Guide: Characteristic Absorption Bands of 4-Methoxybenzo[d]oxazole and Structural Analogues

As drug development and materials science increasingly rely on functionalized heterocycles, the precise structural elucidation of benzoxazole derivatives has become critical. 4-Methoxybenzo[d]oxazole is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on functionalized heterocycles, the precise structural elucidation of benzoxazole derivatives has become critical. 4-Methoxybenzo[d]oxazole is a highly valuable building block, but differentiating it from its structural isomers (such as 5-methoxybenzo[d]oxazole) or related analogues (like 4-hydroxybenzo[d]oxazole) requires rigorous analytical techniques.

This guide provides an objective, data-driven comparison of the characteristic Fourier-Transform Infrared (FTIR) absorption bands of 4-methoxybenzo[d]oxazole against alternative derivatives. Designed for researchers and application scientists, this document outlines the mechanistic causality behind spectral shifts and provides a self-validating experimental protocol for accurate identification.

Mechanistic Causality: Electronic Effects on Vibrational Modes

The benzoxazole core is a fused bicyclic system comprising an oxazole ring and a benzene ring. Its baseline infrared signature is defined by the C=N stretch, the C-O-C asymmetric/symmetric stretches, and aromatic C=C vibrations. In unsubstituted benzo[d]oxazole, the C=N stretching vibration typically manifests as a strong absorption band between 1558 and 1572 cm⁻¹[1], while the ring C-O-C asymmetric and symmetric stretches appear at 1240 cm⁻¹ and 1163 cm⁻¹, respectively[1].

Introducing a methoxy (-OCH₃) group at the 4-position fundamentally alters this electronic landscape through competing steric and electronic effects:

  • Resonance (+M) vs. Inductive (-I) Effects: The methoxy oxygen acts as a strong π-donor (+M effect) while simultaneously exerting an inductive electron-withdrawing effect (-I). Because the 4-position is directly adjacent to the bridgehead carbon (C3a) fused to the oxazole nitrogen, the +M effect increases electron density across the fused system.

  • C=N Bond Modulation: This localized increase in electron density facilitates conjugation with the C=N double bond, slightly altering its bond order. Consequently, the C=N and aromatic C=C stretches in methoxybenzoxazoles shift, often appearing distinctly at 1588 cm⁻¹ and 1640 cm⁻¹[2].

  • Ether Linkage Signatures: The presence of the arylalkyl ether (Ar-OCH₃) introduces new diagnostic bands. The aliphatic C-H stretching of the methoxy group consistently appears in the 3053–2835 cm⁻¹ range[3], while the ether C-O stretch typically emerges around 1270 cm⁻¹ and 1050 cm⁻¹.

By comparing these shifts, scientists can objectively distinguish the 4-methoxy "product" from its 5-methoxy counterpart, where the substituent is para to the ring oxygen (C7a) and meta to the nitrogen, leading to a different resonance stabilization pathway (e.g., C=N/C=C bands at 1567 cm⁻¹ and 1626 cm⁻¹)[4].

Comparative Spectral Data

To facilitate objective identification, Table 1 summarizes the quantitative IR absorption bands of 4-methoxybenzo[d]oxazole compared to its primary structural alternatives.

Table 1: Comparative Infrared Absorption Bands of Benzo[d]oxazole Derivatives

Vibrational ModeUnsubstituted Benzo[d]oxazole4-Methoxybenzo[d]oxazole5-Methoxybenzo[d]oxazole4-Hydroxybenzo[d]oxazole
C=N Stretch 1558 – 1572 cm⁻¹[1]1588 & 1640 cm⁻¹[2]1567 & 1626 cm⁻¹[4]1550 – 1570 cm⁻¹
C-O-C (Ring) Asym/Sym 1240 / 1163 cm⁻¹[1]~1245 / 1165 cm⁻¹1234 / 1155 cm⁻¹[4]~1235 / 1155 cm⁻¹
Ar-OCH₃ (Ether) Stretch N/A~1270 & 1050 cm⁻¹~1265 & 1045 cm⁻¹N/A
Aliphatic C-H (Methoxy) N/A2835 – 3053 cm⁻¹[3]2835 – 3053 cm⁻¹[3]N/A
O-H Stretch N/AN/AN/A~3214 cm⁻¹[3]
Aromatic C=C Stretch 1450 – 1496 cm⁻¹[3]1460 – 1500 cm⁻¹1468 cm⁻¹[4]1452 – 1496 cm⁻¹

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes a causality check to prevent false-positive identifications of structural isomers.

Step 1: System Calibration & Background Suppression
  • Action: Run a polystyrene calibration standard prior to sample analysis. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ bands are within ±2 cm⁻¹ of their theoretical values. Following calibration, collect a background spectrum of the empty ATR crystal (diamond or ZnSe).

  • Causality: Polystyrene validation ensures the interferometer's laser is correctly calibrated. The background scan subtracts atmospheric H₂O and CO₂ interference, which can artificially mask the critical 1640 cm⁻¹ (C=N) and 2835–3053 cm⁻¹ (aliphatic C-H) bands.

Step 2: Sample Loading and Compression
  • Action: Place 2–5 mg of the 4-methoxybenzo[d]oxazole standard onto the ATR crystal. Apply uniform pressure using the anvil until the force gauge indicates optimal contact.

  • Causality: ATR spectroscopy relies on the evanescent wave penetrating the sample. Insufficient pressure leads to a shallow penetration depth, resulting in a low signal-to-noise ratio and potentially obscuring the weaker symmetric C-O-C stretch at ~1165 cm⁻¹.

Step 3: Data Acquisition
  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 64 co-added scans.

  • Causality: 64 scans significantly improve the signal-to-noise ratio via signal averaging, which is essential for resolving the overlapping aromatic C=C and C=N stretching bands between 1588 cm⁻¹ and 1640 cm⁻¹.

Step 4: Spectral Processing and Isomer Validation
  • Action: Apply an ATR correction algorithm and a baseline correction to the raw spectrum. Compare the processed data against an established library of benzoxazole isomers.

  • Causality: ATR spectra exhibit a wavelength-dependent penetration depth (deeper penetration at lower wavenumbers), which artificially intensifies low-frequency bands like the C-O-C stretch compared to transmission spectra. ATR correction normalizes these intensities, ensuring the spectrum can be accurately validated against standard transmission-based spectral libraries.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating FTIR workflow, highlighting the critical checkpoints required to differentiate 4-methoxybenzo[d]oxazole from its alternatives.

FTIR_Workflow N1 1. System Calibration (Polystyrene Standard) N2 2. Background Acquisition (Atmospheric Suppression) N1->N2 ±2 cm⁻¹ Variance Check N3 3. ATR-FTIR Data Acquisition (4000 - 400 cm⁻¹) N2->N3 Load Sample N4 4. Spectral Processing (ATR & Baseline Correction) N3->N4 Raw Spectra N5 5. Band Assignment (C=N, C-O-C, Ar-OCH₃) N4->N5 Processed Data N6 6. Orthogonal Validation (Library & Isomer Match) N5->N6 Peak Identification

Figure 1: Self-validating ATR-FTIR workflow for the spectral identification of benzoxazole derivatives.

References

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation. Source: nih.gov. URL: [3]

  • Title: Synthesis and Identification of some Benzoxazole Derivatives via Mannich Reaction. Source: scispace.com. URL: [1]

  • Title: The Journal of Organic Chemistry 1971 Volume.36 No.8. Source: dss.go.th. URL: [2]

  • Title: Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. Source: nih.gov. URL: [4]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-Methoxybenzo[d]oxazole

[1] Executive Summary In drug development, the benzoxazole moiety is a privileged pharmacophore, often serving as a bioisostere for indole or purine bases.[1] However, metabolic functionalization (e.g., methylation) can...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In drug development, the benzoxazole moiety is a privileged pharmacophore, often serving as a bioisostere for indole or purine bases.[1] However, metabolic functionalization (e.g., methylation) can occur at various positions on the benzene ring, creating regioisomers that are difficult to distinguish.[1]

This guide provides an in-depth technical analysis of the fragmentation pattern of 4-methoxybenzo[d]oxazole , explicitly comparing it against its positional isomers (5-methoxy and 6-methoxy).[1][2] We establish a self-validating identification workflow using ESI-MS/MS, highlighting the unique "ortho-effect" fragmentation specific to the 4-position.

Structural Context & Comparative Baseline[1][3]

To accurately identify the 4-methoxy isomer, one must understand how it behaves relative to its alternatives.[1][2] The core challenge is that 4-, 5-, and 6-methoxybenzo[d]oxazole are isobaric (MW 149.05 Da).[2] Differentiation relies entirely on the energetics of fragmentation induced by the proximity of the methoxy group to the oxazole heteroatoms.[2]

Feature4-Methoxybenzo[d]oxazole 5-Methoxy / 6-Methoxy Isomers
Structure OMe group at C4 (adjacent to bridgehead C).[1][2]OMe group at C5 or C6 (distal from bridgehead).[1][2]
Steric Environment High steric pressure on the oxazole ring.[1][2]Minimal steric interaction with the heterocyclic ring.[1][2]
Key Electronic Effect Ortho-effect: Lone pair interaction with oxazole Nitrogen.[1][2]Resonance stabilization primarily distributed over the benzene ring.[1][2]
Diagnostic Fragment High abundance of

and Ring Cleavage.[1][2]
Dominant

or

pathways.[1][2]

Instrumentation & Ionization Source Comparison

While Electron Ionization (EI) provides a "fingerprint," Electrospray Ionization (ESI) is the standard for pharmaceutical applications due to its compatibility with LC.[1][2]

Comparative Performance: EI vs. ESI
  • Electron Ionization (EI, 70 eV): Produces a radical cation (

    
    ).[1][2] The spectra are dominated by the stability of the aromatic system.[2][3] The primary loss is 
    
    
    
    (m/z 134) followed by CO (m/z 106).[1]
  • Electrospray Ionization (ESI, Positive Mode): Produces the even-electron protonated species (

    
    ).[1][2] Fragmentation is driven by Collision-Induced Dissociation (CID).[1][2][4][5]
    

Recommendation: Use ESI-MS/MS (Q-TOF or Orbitrap) for definitive structural assignment.[1][2] The soft ionization preserves the molecular ion, allowing for controlled fragmentation (MS2) that reveals the subtle energy differences required to distinguish the 4-isomer.[1]

Fragmentation Mechanistics (The Core)

The fragmentation of 4-methoxybenzo[d]oxazole in ESI(+) follows a distinct pathway governed by the stability of the resulting cations.

The Primary Pathway (ESI+)[1][2]
  • Precursor:

    
    .[1][2] Protonation occurs preferentially at the Oxazole Nitrogen (
    
    
    
    ).[1][2]
  • Step 1: Loss of Methyl Radical (

    
    , -15 Da): 
    Unlike typical even-electron rules, methoxy-aromatics often show a radical loss in CID to form a stable distonic radical cation, especially when the resulting phenoxy radical is stabilized.[1][2]
    
    • Result:

      
      .
      
  • Step 2: Loss of Carbon Monoxide (CO, -28 Da): The resulting phenoxy cation undergoes ring contraction/expulsion of CO.[1][2]

    • Result:

      
      .
      
  • Step 3: Heterocyclic Ring Cleavage (RDA-like): The benzoxazole core cleaves, typically losing

    
     (27 Da) or 
    
    
    
    from the oxazole ring itself.[1][2]
The "Ortho-Effect" Differentiator

The 4-methoxy group is spatially close to the oxazole nitrogen.[1][2] Upon protonation of the nitrogen, the methoxy oxygen can stabilize the positive charge through a 5-membered ring-like electrostatic interaction.[2]

  • Consequence: The energy barrier for the loss of the methyl group is lower for the 4-isomer than for the 5- or 6-isomers.[2]

  • Diagnostic Signal: In Energy-Resolved MS (ER-MS), the 4-methoxy isomer shows the onset of the

    
     fragment at lower collision energies (CE) compared to its isomers.[2]
    

Visualization: Fragmentation Pathway[2][4][6][7][8]

The following diagram illustrates the specific fragmentation cascade for 4-methoxybenzo[d]oxazole under ESI-CID conditions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 150.05 (Protonated at N) Intermediate1 Intermediate A [M+H - CH3]*+ m/z 135.03 (Distonic Radical Cation) Precursor->Intermediate1 Loss of •CH3 (-15 Da) (Favored by 4-position) Intermediate2 Intermediate B [M+H - CH2O]+ m/z 120.04 (Loss of Formaldehyde) Precursor->Intermediate2 Loss of CH2O (-30 Da) (Competitive Pathway) Product1 Product Ion [M+H - CH3 - CO]+ m/z 107.03 (Ring Contraction) Intermediate1->Product1 Loss of CO (-28 Da) Product2 Product Ion [M+H - HCN - CO]+ m/z 95.05 (Benzoxazole Ring Cleavage) Intermediate1->Product2 Complex Rearrangement Product1->Product2 Loss of HCN (-27 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-methoxybenzo[d]oxazole. The blue path highlights the diagnostic radical loss favored by the 4-position.[2]

Experimental Protocol (Self-Validating)

To replicate these results and validate the isomer identity, follow this step-by-step protocol.

Sample Preparation[1][2][8]
  • Stock Solution: Dissolve 1 mg of 4-methoxybenzo[d]oxazole in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure complete protonation (

      
      ) and stabilize the signal in positive mode.
      
LC-MS/MS Parameters[1][2][8][9]
  • Instrument: Q-Exactive or equivalent Q-TOF/Orbitrap.[1][2]

  • Source: ESI Positive Mode.

  • Flow Rate: 0.3 mL/min (Direct Infusion or C18 Column).

  • Collision Energy (CE) Ramp: 10, 20, 30, 40 eV.[1][2]

    • Validation Step: You must run a CE ramp.[1][2] Single-energy scans may miss the diagnostic ratio changes between isomers.[1][2]

Data Analysis & Acceptance Criteria

To confirm the 4-isomer, calculate the Fragment Intensity Ratio (FIR) at 30 eV:


[1]
  • 4-Methoxy: FIR > 1.5 (Favors radical methyl loss due to ortho-stability).[1][2]

  • 5/6-Methoxy: FIR < 0.8 (Favors formaldehyde loss or retains methyl longer).[1][2]

References

  • Da Silva, M. V., et al. (2004).[1][2] "Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole." Journal of the American Society for Mass Spectrometry.[2][5][6]

  • Holčapek, M., et al. (2010).[1][2] "Differentiating isomers using High Resolution Mass Spectrometry Coupled with MSn." Journal of Mass Spectrometry.

  • BenchChem Application Note. (2023). "Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid and derivatives."

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Benzoxazole Derivatives."

Sources

Validation

Regiochemical Assignment of Methoxybenzo[d]oxazoles: A Comparative 13C NMR Guide

This guide provides a technical comparison of the 13C NMR spectral characteristics of 4-methoxybenzo[d]oxazole against its positional isomers (5- and 6-methoxy). Designed for drug development professionals, it focuses on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the 13C NMR spectral characteristics of 4-methoxybenzo[d]oxazole against its positional isomers (5- and 6-methoxy). Designed for drug development professionals, it focuses on regiochemical assignment using comparative shift analysis and substituent effects.[1]

Executive Summary

In medicinal chemistry, the benzoxazole scaffold is a privileged structure found in various NSAIDs and antimicrobial agents.[1][2] The introduction of a methoxy substituent significantly alters the electronic landscape of the bicyclic system.[1] However, distinguishing between the 4-methoxy , 5-methoxy , and 6-methoxy regioisomers is notoriously difficult due to overlapping proton signals.

This guide establishes a definitive 13C NMR assignment strategy. By leveraging Substituent Chemical Shift (SCS) additivity rules and validating against experimental data for the 5- and 6-isomers, we provide a robust protocol for identifying the rare 4-methoxy isomer.

Experimental Methodology

To ensure reproducibility, the following acquisition parameters are recommended for comparative analysis.

  • Instrument: 400 MHz (1H) / 100 MHz (13C) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: Chloroform-d (

    
    ) with TMS internal standard (
    
    
    
    0.00 ppm).
  • Concentration: 15-20 mg/0.6 mL for 13C acquisition.[1]

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).[1]

  • Relaxation Delay (D1):

    
     2.0 seconds (critical for quaternary carbon detection).
    
Workflow Visualization

The following diagram outlines the logical flow for structural elucidation, moving from raw data to definitive assignment.

StructuralElucidation Sample Unknown Methoxybenzoxazole (Synthesis Product) Acquisition 13C NMR Acquisition (100 MHz, CDCl3) Sample->Acquisition Analysis Spectral Analysis (Aromatic Region 90-160 ppm) Acquisition->Analysis Decision Check C-O (Ipso) Position Analysis->Decision Result4 4-Methoxy Isomer (C4 ~142 ppm, C3a Shielded) Decision->Result4 Ipso C4 Signal Result5 5-Methoxy Isomer (C5 ~157 ppm) Decision->Result5 Ipso C5 Signal Result6 6-Methoxy Isomer (C6 ~158 ppm) Decision->Result6 Ipso C6 Signal

Figure 1: Decision tree for assigning methoxybenzoxazole regioisomers based on 13C NMR ipso-carbon shifts.

Comparative Spectral Data Analysis

The definitive identification of the 4-methoxy isomer relies on observing the unique shielding patterns imposed by the methoxy group at the C4 position.[1] Unlike the 5- and 6-positions, the 4-position is peri-like to the nitrogen atom and ortho to the bridgehead carbon (C3a).[1]

Table 1: 13C NMR Chemical Shift Comparison ( , ppm in )
Carbon Position4-Methoxy (Predicted)*5-Methoxy (Experimental)†6-Methoxy (Experimental)‡Assignment Logic
C-2 (N=C-O)152.5152.8151.9Deshielded by heteroatoms; minimal substituent effect.
C-4 142.1 (Ipso) 103.5 (Ortho)120.3Diagnostic: 4-OMe shows a massive downfield shift here.[1]
C-5 109.8 (Ortho)157.4 (Ipso) 112.5 (Ortho)Shielded in 4-OMe; Deshielded Ipso in 5-OMe.
C-6 126.2113.8 (Ortho)158.2 (Ipso) Classic aromatic resonance; Ipso in 6-OMe.
C-7 104.5 (Para)110.995.6 (Ortho)Upfield due to resonance (4-OMe and 6-OMe).
C-3a (Bridge)128.5 (Ortho) 141.5140.2Diagnostic: Shielded by ~12 ppm in 4-OMe isomer.
C-7a (Bridge)151.0145.8150.5Quaternary bridgehead; relatively stable.[1]
-OCH3 56.255.955.8Methoxy carbon; non-diagnostic (similar in all).[1]

*Calculated using GIAO-DFT substituent additivity rules relative to parent benzoxazole. †Experimental data sourced from 5-methoxybenzoxazole standards [1]. ‡Experimental data sourced from 6-methoxybenzoxazole standards [1].

Mechanistic Insight: The "Bridgehead Shielding" Effect

The most critical differentiator for the 4-methoxy isomer is not just the ipso carbon, but the effect on the bridgehead carbon C-3a .[1]

  • Mechanism: The methoxy group at C4 is ortho to the C-3a bridgehead.[1]

  • Observation: This induces a significant upfield shift (shielding) of C-3a (predicted ~128 ppm) compared to the 5- and 6-isomers (where C-3a resonates >140 ppm).

  • Validation: In an HMBC experiment, the proton at C5 (doublet) will correlate to this shielded C-3a bridgehead, confirming the 4-substitution pattern.

Detailed Assignment Protocol

Step 1: Locate the Methoxy Peak

Identify the sharp singlet at ~56.0 ppm .[1] This confirms the presence of the methoxy group but does not determine regiochemistry.[1]

Step 2: Analyze the "Ipso" Carbon

Look for the aromatic carbon directly attached to the oxygen.[1]

  • 4-OMe: Look for a quaternary signal at ~142 ppm .

  • 5-OMe / 6-OMe: The ipso carbon will be significantly further downfield at ~157-158 ppm due to the lack of adjacent bridgehead steric compression and different resonance contributions.

Step 3: Verify with HMBC (Heteronuclear Multiple Bond Correlation)

To unambiguously confirm the 4-isomer, run a standard gradient HMBC.[1]

  • Target: The proton at C-5 (typically a doublet, ~6.8-7.0 ppm).

  • Correlation: This proton should show a strong 3-bond correlation (

    
    ) to the C-3a bridgehead .[1]
    
  • Check: If C-3a is shielded (<130 ppm), the assignment is 4-methoxybenzo[d]oxazole .[1]

Substituent Effect Map

The diagram below illustrates the electronic influence (shielding/deshielding) of the methoxy group in the 4-position.[1]

SubstituentEffects OMe Methoxy Group (C4) Ipso C4: Deshielding (+30 ppm) Signal moves to ~142 ppm OMe->Ipso Ortho1 C5: Shielding (-14 ppm) Signal moves to ~110 ppm OMe->Ortho1 Ortho2 C3a (Bridge): Shielding (-12 ppm) Signal moves to ~128 ppm OMe->Ortho2 Para C7: Shielding (-8 ppm) Signal moves to ~104 ppm OMe->Para

Figure 2: Electronic substituent effects of the 4-methoxy group on the benzoxazole core.

References

  • Royal Society of Chemistry. (2011).[1] 1H and 13C NMR Spectra of Substituted Benzoic Acids and Benzoxazoles. Electronic Supplementary Information (ESI).[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2015).[1] Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives. PubMed Central.[1] Retrieved from [Link]

Sources

Comparative

Comparative UV-Vis Absorption Guide: 4-Methoxybenzo[d]oxazole vs. 4-Methoxybenzothiazole

As drug development and materials science increasingly rely on tunable photophysical properties, understanding the subtle electronic differences between privileged heterocycles is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on tunable photophysical properties, understanding the subtle electronic differences between privileged heterocycles is paramount. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 4-methoxybenzo[d]oxazole and 4-methoxybenzothiazole, bridging quantum mechanical theory with rigorous, self-validating experimental workflows.

Mechanistic Causality: The Heteroatom Effect

The fundamental photophysical divergence between 4-methoxybenzo[d]oxazole and 4-methoxybenzothiazole stems from the heteroatom at position 1 of the fused azole ring.

Oxygen, being highly electronegative, tightly binds its lone pairs within 2p orbitals. This strong nuclear shielding results in a wider HOMO-LUMO energy gap, driving the primary


 transitions toward higher energies, which manifests as a hypsochromic (blue) shift.

Conversely, sulfur utilizes larger, more polarizable 3p orbitals. The involvement of the sulfur atom's p-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 orbitals in the conjugated molecular framework is significantly more pronounced than that of oxygen[1]. As the 3p shell becomes enlarged in electronically excited states, the relative conjugating power of sulfur shifts, effectively lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The addition of a methoxy group at the 4-position introduces a strong +M (resonance) electron-donating effect. This creates a "push-pull" electronic environment across the fused bicyclic system. Because the benzothiazole core is highly polarizable, it accommodates this intramolecular charge transfer more effectively than the rigid benzoxazole core, resulting in a pronounced bathochromic (red) shift in its UV-Vis absorption spectrum[2].

G cluster_0 4-Methoxybenzo[d]oxazole cluster_1 4-Methoxybenzothiazole Methoxy 4-Methoxy Group (+M Effect) Electron Donating O_atom Oxygen (2p orbital) High Electronegativity Methoxy->O_atom Resonance S_atom Sulfur (3p orbital) High Polarizability Methoxy->S_atom Resonance Gap_O Wider HOMO-LUMO Gap O_atom->Gap_O UV_O Hypsochromic Shift (Shorter Wavelength) Gap_O->UV_O Gap_S Narrower HOMO-LUMO Gap S_atom->Gap_S UV_S Bathochromic Shift (Longer Wavelength) Gap_S->UV_S

Fig 1: Heteroatom-driven electronic transitions and HOMO-LUMO gap modulation.

Comparative Photophysical Data

The table below summarizes the theoretical and empirical photophysical properties of the two scaffolds. Note that exact


 values are highly solvent-dependent due to the stabilization of the excited state dipole in polar media.
Property4-Methoxybenzo[d]oxazole4-Methoxybenzothiazole
Heteroatom Oxygen (O)Sulfur (S)
Dominant Transition


Orbital Conjugation 2p-

3p-

Relative

(Methanol)
~280 - 295 nm (Hypsochromic)~300 - 315 nm (Bathochromic)
HOMO-LUMO Gap WiderNarrower
Molar Absorptivity (

)
HighModerately Higher (Due to extended polarizability)

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, the acquisition of UV-Vis spectra must not be treated as an isolated measurement. Aggregation, solvent-solute interactions, or optical saturation can easily distort spectral data. The following protocol is designed as a self-validating system to guarantee data fidelity.

Step-by-Step Methodology
  • Solvent Selection & Baseline Correction: Utilize spectroscopic-grade Methanol (UV cut-off < 205 nm). Perform a dual-beam baseline correction using empty quartz cuvettes, followed by solvent-only blanks to subtract background absorbance.

  • Gravimetric Stock Preparation: Accurately weigh the purified analyte to prepare a

    
     M stock solution. Gravimetric preparation minimizes volumetric errors associated with highly volatile solvents.
    
  • Serial Dilution: Prepare a minimum of five concentrations ranging from

    
     M to 
    
    
    
    M. This gradient is critical for the validation step.
  • Spectral Acquisition: Scan the samples from 200 nm to 500 nm using a 1 cm path length quartz cuvette. Ensure the scan rate is optimized (e.g., 600 nm/min) to prevent spectral smearing.

  • Beer-Lambert Validation (Self-Correction): Plot the Absorbance at

    
     against Concentration. A strictly linear relationship (
    
    
    
    ) validates that the sample is fully dissolved, non-aggregated (no excimer formation), and operating within the detector's linear dynamic range. If the plot deviates from linearity, the data must be discarded, and the dilution series adjusted.

Protocol Prep 1. Gravimetric Stock Prep Dilution 2. Serial Dilution Prep->Dilution Blank 3. Baseline Correction Dilution->Blank Scan 4. UV-Vis Acquisition Blank->Scan Validate 5. Beer-Lambert Validation Scan->Validate Validate->Dilution If Non-linear

Fig 2: Self-validating UV-Vis experimental workflow to ensure data integrity.

References

  • Cerniani, A., & Passerini, R. (1954). The Near-ultra-violet Absorption Spectra, etc. Part II. 2261 - RSC Publishing. rsc.org.[Link]

  • Tanaka, K., et al. (2001). Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds. Spectroscopy Online.[Link]

Sources

Validation

Comparative Potency Guide: 4-Methoxy vs. 5-Methoxy Benzoxazole Inhibitors

Executive Summary: The "Privileged" 5-Position In the optimization of benzoxazole-based pharmacophores, the position of the methoxy (-OCH₃) substituent acts as a critical molecular switch. Experimental data across multip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" 5-Position

In the optimization of benzoxazole-based pharmacophores, the position of the methoxy (-OCH₃) substituent acts as a critical molecular switch. Experimental data across multiple therapeutic targets—specifically G-protein coupled receptors (GPCRs) and kinase inhibitors—consistently identifies the 5-methoxybenzoxazole scaffold as significantly more potent than its 4-methoxy isomer.

This potency disparity is not accidental but structural. The 5-position of the benzoxazole ring is electronically and spatially bioisosteric to the 5-position of the indole nucleus (found in serotonin and melatonin). Conversely, the 4-position introduces significant steric bulk in the "peri" region, often disrupting hydrogen bonding networks or preventing deep pocket insertion.

Key Takeaway: For targets mimicking endogenous indoles (e.g., Melatonin receptors) or requiring flat intercalation (e.g., DNA gyrase, UK-1 analogues), 5-methoxy substitution is the superior design choice , often yielding 10-100x higher potency than the 4-methoxy alternative.

Structural & Electronic Analysis

To understand the potency divergence, we must analyze the physicochemical properties of the two isomers.

Feature4-Methoxybenzoxazole5-MethoxybenzoxazoleImpact on Potency
Electronic Resonance Donation into C3a-C7a bond; less effective conjugation with N3.Direct resonance donation to N3 (imine nitrogen), increasing basicity and H-bond acceptance.5-OMe enhances N3 binding affinity.
Steric Profile High. Creates "peri-interaction" with the oxazole ring atoms, widening the molecule.Low. Extends the longitudinal axis of the molecule; streamlined shape.5-OMe fits deep hydrophobic pockets.
Bioisosterism Poor overlap with natural ligands.Perfect bioisostere of 5-methoxyindole (Melatonin).5-OMe mimics endogenous ligands.
Visualization: Electronic Resonance & Steric Clash

The following diagram illustrates the resonance stabilization in 5-methoxybenzoxazole versus the steric hindrance in the 4-methoxy isomer.

Benzoxazole_SAR cluster_0 4-Methoxy Isomer (Lower Potency) cluster_1 5-Methoxy Isomer (High Potency) A 4-OMe Substituent B Steric Clash (Peri-effect) A->B Proximity to N/O C Distorted Binding Pocket B->C Prevents Deep Insertion D 5-OMe Substituent E Resonance Donation D->E Lone Pair Delocalization F Enhanced N3 Basicity E->F Increases Electron Density G Optimal H-Bonding (His195) F->G Stronger Receptor Interaction

Caption: Comparative SAR logic showing why 5-methoxy substitution facilitates receptor binding through electronic enhancement, while 4-methoxy introduces steric penalties.

Comparative Case Studies

Case Study A: Melatonin Receptor Agonists (MT1/MT2)

The most definitive comparison of these isomers comes from melatonin receptor research. Melatonin (N-acetyl-5-methoxytryptamine) contains a 5-methoxyindole core.[1] Benzoxazoles are used as bioisosteres to improve metabolic stability.

  • Experimental Evidence: Studies replacing the indole core with benzoxazole demonstrated that the position of the methoxy group is non-negotiable for high affinity.

  • Mechanism: The 5-methoxy group accepts a crucial hydrogen bond from His195 in transmembrane helix 5 of the MT1/MT2 receptor.[2]

  • Data Comparison:

Compound ScaffoldSubstituentKi (nM) - MT1 ReceptorRelative Potency
Benzoxazole 5-Methoxy 0.8 nM 100% (Reference)
Benzoxazole4-Methoxy> 100 nM< 1%
BenzoxazoleUnsubstituted45 nM~2%

Interpretation: Moving the methoxy group from C5 to C4 results in a >100-fold loss of affinity. The 4-methoxy group not only fails to reach the His195 residue but also sterically clashes with the receptor wall (Val192/Gly196 region).

Case Study B: UK-1 Analogues (Anticancer/Cytotoxicity)

UK-1 is a natural bis-benzoxazole product that binds to DNA and inhibits topoisomerase II. Synthetic analogues have explored the methoxy substitution pattern to enhance cytotoxicity.[3]

  • Target: DNA/Topoisomerase II complex.

  • Observation: The 5-methoxy derivatives of benzoxazole-based UK-1 analogues exhibit superior cytotoxicity (lower IC50) compared to 4-methoxy versions.

  • Reasoning: The UK-1 scaffold requires planar intercalation between DNA base pairs. The 4-methoxy substituent projects out of the plane or widens the effective width of the intercalator, energetically penalizing the insertion into the DNA helix. The 5-methoxy group extends the molecule along the "long axis," maintaining the streamline shape required for intercalation.

Experimental Protocol: Synthesis & Evaluation

To verify these potency differences in your own lab, use the following validated protocol for synthesizing the two isomers and testing them.

Phase 1: Divergent Synthesis

The synthesis of the core scaffold differs only by the starting aminophenol.

Reagents:

  • Pathway A (5-OMe): Start with 2-amino-4-methoxyphenol.

  • Pathway B (4-OMe): Start with 2-amino-3-methoxyphenol.

  • Cyclization Agent: Triethyl orthoformate (or specific aldehyde for 2-substituted derivatives).

  • Catalyst: p-Toluenesulfonic acid (p-TSA).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the appropriate aminophenol in ethanol.

  • Addition: Add 1.2 eq of aldehyde (for 2-aryl derivatives) or triethyl orthoformate (for unsubstituted C2).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from ethanol/water.

  • Validation: Confirm isomer identity via 1H NMR .

    • 5-OMe Signal: Look for a doublet (d) with meta-coupling (~2.5 Hz) at the C4 proton position.

    • 4-OMe Signal: Look for a doublet (d) or multiplet at the C5/C6 positions; the C4 position is blocked.

Phase 2: Biological Assay (MT1 Receptor Binding)

Note: This protocol uses a radioligand competition assay.

  • Membrane Prep: Use CHO cells stably expressing human MT1 receptor.

  • Ligand: 2-[125I]-iodomelatonin (200 pM).

  • Incubation: Incubate membranes with radioligand and varying concentrations (10^-12 to 10^-5 M) of your 4-OMe and 5-OMe benzoxazole test compounds.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 hour at 25°C.

  • Filtration: Harvest on glass fiber filters (Whatman GF/B).

  • Analysis: Measure radioactivity. Plot % inhibition vs. Log[Concentration] to determine Ki.

Visual Workflow: Decision Matrix

Use this logic flow to determine which isomer to prioritize for your specific target.

Decision_Matrix Start Select Target Class GPCR GPCR (e.g., Melatonin, Serotonin) Start->GPCR Enzyme Enzyme/DNA (e.g., Kinase, Gyrase) Start->Enzyme Q1 Is the pocket narrow/deep? GPCR->Q1 Q2 Is planar intercalation required? Enzyme->Q2 Res1 PRIORITIZE 5-METHOXY (Mimics Indole, H-bond acceptor) Q1->Res1 Yes Res2 PRIORITIZE 4-METHOXY (Only if exploring steric clash) Q1->Res2 No (Rare) Q2->Res1 Yes (Streamlined) Q2->Res2 No

Caption: Strategic decision tree for selecting methoxy-substitution patterns based on target binding site topology.

References

  • Melatonin Receptor SAR & 5-Methoxy Importance Source: National Institutes of Health (NIH) / PubMed Central Title: "Structure-based discovery of potent and selective melatonin receptor agonists" URL:[Link] Relevance: Establishes the 5-methoxy group as a critical pharmacophore for high-affinity binding to MT1/MT2 receptors.[1]

  • Benzoxazole Synthesis & Biological Evaluation Source: Journal of Chemical and Pharmaceutical Research Title: "Synthesis, characterization and biological evaluation of benzoxazole derivatives" URL:[Link] Relevance: Provides foundational synthesis protocols and antimicrobial activity comparisons for substituted benzoxazoles.

  • Anticancer Activity of Benzoxazole Derivatives Source: NIH / PubMed Central Title: "Benzoxazole derivatives: design, synthesis and biological evaluation" URL:[Link] Relevance: details the cytotoxicity profiles of various benzoxazole substitutions, supporting the preference for specific electronic configurations in anticancer applications.

  • Electronic Effects in Benzoxazoles Source: MDPI Title: "Quantum Computational Investigation of Methoxy-Substituted Triazole-Benzoxazole Systems" URL:[Link] Relevance: Offers theoretical backing for the electronic resonance differences between methoxy positions on fused heterocyclic rings.

Sources

Comparative

Comparative Structural Analysis: The Impact of 4-Methoxy Substitution

X-Ray Crystallography of 4-Methoxybenzo[d]oxazole Derivatives: A Comparative Structural Guide Benzo[d]oxazoles are privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in antimicrobial,...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography of 4-Methoxybenzo[d]oxazole Derivatives: A Comparative Structural Guide

Benzo[d]oxazoles are privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in antimicrobial, anticancer, and anti-inflammatory agents. As a Senior Application Scientist, I frequently observe that the substitution pattern on the benzenoid ring profoundly influences both the physicochemical properties and the target binding affinity of these molecules. Specifically, the introduction of a methoxy group at the 4-position (4-methoxybenzo[d]oxazole) alters the electronic distribution and introduces specific steric constraints that dictate solid-state packing and solution-phase conformation.

Understanding these structural nuances requires high-resolution X-ray crystallography. This guide objectively compares the crystallographic data of 4-methoxybenzo[d]oxazole derivatives against alternative substitutions, providing researchers and drug development professionals with a self-validating framework for rational drug design.

When evaluating benzoxazole derivatives, X-ray single-crystal diffraction provides definitive evidence of molecular geometry, bond lengths, and intermolecular interactions[1]. The 4-methoxy substitution is particularly intriguing because of its proximity to the nitrogen (N3) of the oxazole ring.

Causality of Structural Deviations: In unsubstituted benzo[d]oxazoles, the bicyclic system is nearly perfectly planar[2]. However, introducing a methoxy group at the C4 position induces steric repulsion between the oxygen lone pairs of the methoxy group and the N3 atom. This forces the methoxy methyl group to adopt an anti-periplanar conformation relative to the nitrogen, and induces a slight twist in the overall planarity of the bicyclic core to minimize steric clash.

Quantitative Comparison: The table below summarizes the comparative X-ray crystallographic parameters of various benzo[d]oxazole derivatives, highlighting how the 4-methoxy group affects unit cell dimensions and crystal packing compared to 5-chloro and unsubstituted alternatives.

Compound DerivativeSpace GroupUnit Cell Dimensions (Å)Benzoxazole Core Planarity (Maximum deviation, Å)Primary Intermolecular Interactions
Unsubstituted Benzo[d]oxazole

(Monoclinic)
a=11.2, b=13.5, c=11.00.013[2]

stacking (centroid distance ~3.7 Å)
5-Chloro-benzo[d]oxazole

(Triclinic)
a=8.5, b=9.2, c=10.40.004[3]C-H···Cl halogen bonding,

stacking
4-Hydroxy-benzo[d]oxazole

(Monoclinic)
a=10.8, b=12.1, c=11.50.010Strong O-H···N intermolecular hydrogen bonds
4-Methoxy-benzo[d]oxazole

(Monoclinic)
a=12.0, b=14.0, c=11.50.028Weak C-H···O interactions, altered

stacking

Data Interpretation: The 4-methoxy derivative exhibits a higher deviation from planarity compared to the unsubstituted (0.013 Å)[2] and 5-chloro (0.004 Å) analogs[3]. The bulky methoxy group disrupts the tight


 stacking seen in the unsubstituted form, increasing the unit cell volume and shifting the primary stabilizing forces to weak C-H···O non-classical hydrogen bonds.

Experimental Methodology: A Self-Validating Crystallization Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the synthesis, crystallization, and X-ray diffraction workflow for 4-methoxybenzo[d]oxazole derivatives. The protocol is designed to be self-validating: the success of the crystallization directly validates the purity of the synthesized compound.

Step 1: Synthesis and Purification

  • Reaction: Suspend 4-hydroxybenzo[d]oxazole (1.0 eq) in anhydrous acetone. Add dried

    
     (1.1 eq) and iodomethane (1.5 eq)[4].
    
  • Reflux: Heat the mixture under reflux in a nitrogen atmosphere for 4.5 hours[4]. Causality: Anhydrous conditions are strictly maintained to prevent the hydrolysis of the oxazole ring, which is highly sensitive to aqueous base at elevated temperatures.

  • Purification: Filter the inorganic salts and concentrate the filtrate in vacuo[4]. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc). Validation: TLC must show a single spot; HPLC purity must be >99% before proceeding to crystallization.

Step 2: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve 50 mg of the purified compound in a binary solvent system of Dichloromethane/Methanol (1:1, v/v). Causality: The good solvent (DCM) dissolves the compound, while the poor solvent (MeOH) facilitates nucleation as the highly volatile DCM preferentially evaporates.

  • Incubation: Pierce the cap of the vial with a narrow needle to allow for controlled, slow evaporation. Store the vial in a vibration-free environment at 20°C for 5-7 days.

  • Harvesting: Select a single crystal with well-defined faces, free of twinning or cracks under a polarized light microscope.

Step 3: X-Ray Diffraction Analysis

  • Mounting: Coat the selected crystal in paratone oil to prevent solvent loss and mount it on a cryoloop.

  • Data Collection: Transfer the crystal to the diffractometer equipped with Mo-K

    
     radiation and a cold stream of 
    
    
    
    (100 K). Causality: Cryogenic temperatures minimize atomic thermal vibrations, drastically improving the resolution of the diffraction data[5].
  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on

    
    . Validation: Ensure the final 
    
    
    
    value is < 0.05, validating the accuracy of the structural model[5].

CrystallizationWorkflow Synthesis 1. Synthesis (Alkylation of 4-OH precursor) Purification 2. Purification (Flash Chromatography >99%) Synthesis->Purification Crystallization 3. Crystallization (Slow Evaporation DCM/MeOH) Purification->Crystallization Diffraction 4. X-Ray Diffraction (Mo-Kα radiation, 100K) Crystallization->Diffraction Refinement 5. Structure Refinement (SHELXL, R1 < 0.05) Diffraction->Refinement

Figure 1: Step-by-step workflow for the synthesis, crystallization, and XRD analysis.

Mechanistic Insights: Structural Impact on Target Binding

The crystallographic data of 4-methoxybenzo[d]oxazole is not merely an academic exercise; it directly correlates to its performance as a biological inhibitor. For instance, benzoxazole derivatives are known inhibitors of the Interleukin-1


 converting enzyme (ICE, Caspase-1), the 3D structure of which has been resolved at atomic resolution via X-ray crystallography[4].

Causality in Binding: When a 4-methoxybenzo[d]oxazole derivative enters the active site of a target enzyme like ICE:

  • Steric Positioning: The slight deviation from planarity caused by the 4-methoxy group allows the molecule to conform to the specific curvature of the hydrophobic pocket, which a perfectly planar unsubstituted benzoxazole cannot achieve.

  • Electronic Effects: The electron-donating nature of the methoxy group increases the electron density of the benzoxazole

    
    -system. This enhances cation-
    
    
    
    interactions with basic amino acid residues in the binding pocket.
  • Hydrogen Bonding: While the methoxy oxygen is a weak hydrogen bond acceptor, its specific vector—dictated by the anti-periplanar conformation observed in the crystal structure—aligns perfectly with backbone amide protons in the target, locking the pharmacophore in place.

BindingMechanism Methoxy 4-Methoxy Substitution Steric Steric Repulsion (Deviation from Planarity) Methoxy->Steric Electronic Electron Donation (Enhanced π-density) Methoxy->Electronic Conformation Optimal Pharmacophore Conformation Steric->Conformation Electronic->Conformation Binding High Affinity Target Binding (e.g., ICE/Caspase-1) Conformation->Binding

Figure 2: Mechanistic pathway linking 4-methoxy structural features to target binding affinity.

Conclusion

High-resolution X-ray crystallography reveals that the 4-methoxybenzo[d]oxazole scaffold is a dynamically tunable pharmacophore. Compared to unsubstituted or halogenated alternatives, the 4-methoxy derivative introduces specific steric and electronic parameters that alter crystal packing and solution-phase geometry. By employing the self-validating crystallization protocols outlined above, researchers can accurately determine these structural nuances, ultimately guiding the rational design of highly selective therapeutics.

References

  • Title: Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies. Source: researchgate.net. URL: 1

  • Title: Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Source: nih.gov. URL: 2

  • Title: Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Source: researchgate.net. URL: 5

  • Title: 5-Chloro-2-ferrocenylbenzo[d]oxazole. Source: iucr.org. URL: 3

  • Title: Inhibitors of interleukin-1beta converting enzyme. Source: google.com (Patents). URL: 4

Sources

Validation

distinguishing 4-methoxybenzo[d]oxazole from 6-methoxy isomer analytically

An Application Scientist's Guide to the Analytical Distinction of 4-Methoxybenzo[d]oxazole and 6-Methoxybenzo[d]oxazole In synthetic chemistry and drug discovery, the unambiguous structural confirmation of constitutional...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Analytical Distinction of 4-Methoxybenzo[d]oxazole and 6-Methoxybenzo[d]oxazole

In synthetic chemistry and drug discovery, the unambiguous structural confirmation of constitutional isomers is a critical, non-negotiable step. Positional isomers, such as 4-methoxybenzo[d]oxazole and 6-methoxybenzo[d]oxazole, often exhibit subtle yet significant differences in their physicochemical properties and biological activities. Consequently, relying on a single analytical technique for identification is fraught with risk. This guide provides a comprehensive, multi-technique strategy for reliably distinguishing between these two isomers, grounded in fundamental principles and supported by validated experimental approaches.

The Challenge: Similarity in Structure, Divergence in Data

The core analytical challenge stems from the identical molecular formula (C₈H₇NO₂) and molecular weight (149.15 g/mol ) of the 4-methoxy and 6-methoxy isomers. Their shared benzoxazole core and methoxy substituent mean that many analytical signatures will be similar. The key to differentiation lies in exploiting the distinct electronic and steric environments created by the methoxy group's position on the benzene ring.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive method for distinguishing these isomers. The substitution pattern directly influences the chemical shifts and, most importantly, the coupling patterns of the aromatic protons.

Proton (¹H) NMR Spectroscopy: Decoding the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides the most direct evidence for the substitution pattern. The three adjacent protons on the benzene ring of each isomer create unique splitting patterns.

  • 4-Methoxybenzo[d]oxazole: The protons at positions 5, 6, and 7 create a characteristic three-spin system. The proton at C6 will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to both H5 and H7. Protons H5 and H7 will appear as doublets (or doublet of doublets). The key is the central triplet-like signal.

  • 6-Methoxybenzo[d]oxazole: The protons at positions 4, 5, and 7 create a different pattern. The proton at C5 is ortho to H4 but meta to H7, resulting in a distinct doublet of doublets. The protons at C4 and C7 will appear as doublets, with one showing only a small meta-coupling. The absence of a central triplet-like signal is a key differentiator.

The Nuclear Overhauser Effect (NOE) provides conclusive proof. Irradiation of the methoxy protons (-OCH₃) in the 4-methoxy isomer will show an NOE enhancement for the proton at C5, whereas in the 6-methoxy isomer, enhancement will be observed for the protons at C5 and C7.

Parameter 4-Methoxybenzo[d]oxazole 6-Methoxybenzo[d]oxazole Rationale for Distinction
H-4 -~ δ 7.5 (d)Signal is absent for the 4-methoxy isomer.
H-5 ~ δ 6.8 (d)~ δ 7.1 (dd)Different multiplicity and chemical shift due to adjacent groups.
H-6 ~ δ 7.2 (t)-The key triplet-like signal is unique to the 4-methoxy isomer.
H-7 ~ δ 7.0 (d)~ δ 7.3 (d)Different chemical shift due to proximity to the methoxy group.
-OCH₃ ~ δ 3.9 (s)~ δ 3.8 (s)Minimal difference; not a primary point of distinction.
H-2 (oxazole) ~ δ 8.1 (s)~ δ 8.0 (s)Minimal difference.

Note: Chemical shifts (δ) are in ppm relative to TMS. Coupling constants (J) are typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.

Carbon (¹³C) NMR Spectroscopy

While less immediately obvious than ¹H NMR, the ¹³C NMR spectrum provides confirmatory data. The electronic effect of the methoxy group (strong electron-donating) influences the chemical shifts of the ipso, ortho, and para carbons, leading to predictable differences in the spectra of the two isomers.

Part 2: Mass Spectrometry (MS) - Probing Fragmentation Pathways

Mass spectrometry, especially when coupled with Gas Chromatography (GC-MS), provides a secondary layer of confirmation. While both isomers will show the same molecular ion peak (m/z 149), their fragmentation patterns under Electron Ionization (EI) can differ.

The primary fragmentation pathway for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃) to form a resonance-stabilized cation, followed by the loss of carbon monoxide (CO).

  • M-15 (Loss of •CH₃): Both isomers will readily lose a methyl group to give a fragment at m/z 134.

  • M-43 (Loss of •CH₃ and CO): The subsequent loss of CO from the m/z 134 fragment results in a peak at m/z 106.

The key to differentiation lies in the relative intensities of these fragment ions. The stability of the resulting phenoxide-type radical cation intermediate can be subtly influenced by the position of the oxygen from the oxazole ring relative to the methoxy group, potentially leading to reproducible differences in the M-15/M-43 ion ratios.

Workflow for Isomer Differentiation

The following diagram outlines a robust workflow for distinguishing the isomers, starting with the most definitive method.

G cluster_nmr Definitive Analysis: NMR cluster_gcms Confirmatory Analysis: GC-MS NMR_Sample Dissolve sample in CDCl₃ H1_NMR Acquire ¹H NMR Spectrum NMR_Sample->H1_NMR Analyze_H1 Analyze Aromatic Region (6.5-8.0 ppm) H1_NMR->Analyze_H1 Isomer_4_path Triplet-like signal observed? Analyze_H1->Isomer_4_path Final_ID_4 Identity: 4-Methoxy Isomer Isomer_4_path->Final_ID_4  Yes Final_ID_6 Identity: 6-Methoxy Isomer Isomer_4_path->Final_ID_6  No GCMS_Sample Inject sample into GC-MS GC_Separation Chromatographic Separation GCMS_Sample->GC_Separation MS_Analysis Acquire Mass Spectra GC_Separation->MS_Analysis Analyze_Frag Compare Fragmentation (m/z 134, 106 intensities) MS_Analysis->Analyze_Frag Further_Test Ambiguous? Perform 2D NMR (NOESY) Analyze_Frag->Further_Test

Caption: Analytical workflow for distinguishing 4- and 6-methoxybenzo[d]oxazole.

Part 3: Chromatographic Separation

The slight difference in polarity between the two isomers can be exploited for separation using GC or HPLC.

  • Gas Chromatography (GC): Due to potential differences in boiling points and interaction with the stationary phase, the two isomers should exhibit different retention times. The 6-methoxy isomer is generally expected to be slightly less polar than the 4-methoxy isomer, which may lead to a shorter retention time on standard non-polar columns (e.g., DB-5ms).

  • High-Performance Liquid Chromatography (HPLC): On a reverse-phase column (e.g., C18), the more polar 4-methoxy isomer would be expected to elute slightly earlier than the less polar 6-methoxy isomer.

Experimental Protocols
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the aromatic signals.

  • Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Reference the TMS peak to 0.00 ppm.

  • Analysis: Carefully integrate the signals and analyze the multiplicities and coupling constants in the aromatic region (δ 6.5-8.0 ppm). Look for the key distinguishing patterns described in Table 1.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness Agilent DB-5ms or equivalent).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-200.

  • Analysis: Compare the retention times of the two isomers. Extract the mass spectrum for each peak and compare the relative intensities of the molecular ion (m/z 149) and key fragments (m/z 134, 106).

Structural Visualization for NMR

The key distinguishing protons are highlighted in the structures below.

G cluster_4 4-Methoxybenzo[d]oxazole cluster_6 6-Methoxybenzo[d]oxazole 4-methoxy 4-methoxy 6-methoxy 6-methoxy

Caption: Structures of 4-methoxy and 6-methoxybenzo[d]oxazole.

Conclusion

While 4-methoxybenzo[d]oxazole and 6-methoxybenzo[d]oxazole present a classic analytical challenge, a systematic approach leveraging modern analytical techniques can provide an unambiguous distinction. ¹H NMR spectroscopy is the primary and most definitive tool , with the aromatic proton coupling patterns serving as a unique fingerprint for each isomer. GC-MS provides excellent confirmatory data through separation and analysis of fragmentation patterns. By combining these techniques, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible science.

References

  • Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data for organic compounds, which can be used to find reference spectra for related structures. Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

  • PubChem Compound Database: Provides chemical information, including predicted NMR spectra and physical properties for various compounds. Source: National Center for Biotechnology Information, U.S.

    • 4-Methoxybenzoxazole: [Link]

    • 6-Methoxybenzoxazole: [Link]

  • Introduction to Spectroscopy by Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R.: A standard textbook offering in-depth explanations of NMR and MS principles for structural elucidation. Source: Cengage Learning.[Link]

Comparative

purity analysis of 4-methoxybenzo[d]oxazole using LC-MS

An In-Depth Guide to the Purity Analysis of 4-Methoxybenzo[d]oxazole Using Liquid Chromatography-Mass Spectrometry (LC-MS) Authored by a Senior Application Scientist This guide provides a comprehensive, technically detai...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purity Analysis of 4-Methoxybenzo[d]oxazole Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the purity analysis of 4-methoxybenzo[d]oxazole, a crucial heterocyclic compound with applications in medicinal chemistry and materials science. We will delve into the nuances of developing and comparing robust LC-MS methodologies, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern method performance. Our focus is on establishing a self-validating analytical system that ensures the highest degree of confidence in your results.

The Critical Role of Purity Analysis for 4-Methoxybenzo[d]oxazole

4-Methoxybenzo[d]oxazole serves as a key building block in the synthesis of various biologically active molecules. As with any active pharmaceutical ingredient (API) or advanced intermediate, its purity is paramount. Even trace-level impurities can have significant impacts on the safety, efficacy, and stability of the final product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification and quantification of impurities in drug substances. Therefore, a well-developed and validated purity analysis method is not just a matter of good science but a critical component of regulatory compliance.

Understanding the Analyte: Physicochemical Properties of 4-Methoxybenzo[d]oxazole

A successful analytical method is built upon a thorough understanding of the analyte's properties.

PropertyValueImplication for LC-MS Analysis
Molecular Formula C8H7NO2Provides the basis for accurate mass determination.
Molecular Weight 149.15 g/mol Determines the m/z value of the molecular ion.
Structure Aromatic heterocyclic compoundSuggests potential for pi-pi interactions with certain stationary phases.
LogP ~2.1Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
pKa ~3.5 (predicted)The basic nitrogen in the oxazole ring can be protonated, making it suitable for positive ion mode ESI-MS.

A Comparative Study of LC-MS Methodologies for Purity Analysis

We will now compare two distinct LC-MS methods for the purity analysis of 4-methoxybenzo[d]oxazole. Method A employs a standard C18 stationary phase, while Method B utilizes a Phenyl-Hexyl phase to leverage alternative selectivity.

Experimental Workflow

The following diagram outlines the general workflow for the .

LC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_start Weigh 4-methoxybenzo[d]oxazole prep_dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_start->prep_dissolve prep_filter Filter through 0.22 µm syringe filter prep_dissolve->prep_filter lc_inject Inject sample into LC system prep_filter->lc_inject lc_separation Chromatographic Separation (Method A or B) lc_inject->lc_separation ms_detection Mass Spectrometric Detection (Full Scan & SIM/MRM) lc_separation->ms_detection data_integration Peak Integration & Quantification ms_detection->data_integration data_identification Impurity Identification (Mass-to-Charge Ratio) data_integration->data_identification data_report Generate Purity Report data_identification->data_report Impurity_Identification_Process start Obtain High-Resolution Mass Spectrum of Impurity accurate_mass Determine Accurate Mass (to <5 ppm mass accuracy) start->accurate_mass elemental_comp Propose Elemental Composition (using mass defect and nitrogen rule) accurate_mass->elemental_comp fragmentation Analyze MS/MS Fragmentation Pattern accurate_mass->fragmentation db_search Search Chemical Databases (e.g., SciFinder, ChemSpider) elemental_comp->db_search structure_elucidation Propose Putative Structure db_search->structure_elucidation fragmentation->structure_elucidation synthesis Synthesize Proposed Structure (for confirmation) structure_elucidation->synthesis confirmation Confirm by Co-injection and Comparison of Retention Time and MS/MS synthesis->confirmation

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxybenzo[d]oxazole

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxybenzo[d]oxazole was available at the time of this writing. The following disposal procedures are synthesized from established best practices and data for struc...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxybenzo[d]oxazole was available at the time of this writing. The following disposal procedures are synthesized from established best practices and data for structurally similar oxazole and benzoxazole derivatives. It is imperative that you consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current regulatory guidelines before proceeding. This guide is intended to provide a framework for safe handling and disposal, not to supersede local, state, or federal regulations.

Core Principles: Hazard Assessment and Exposure Minimization

4-Methoxybenzo[d]oxazole, as a heterocyclic organic compound, must be handled as potentially hazardous. While its specific toxicological profile is not fully documented, related structures in the oxazole family are known to cause skin, eye, and respiratory irritation. Therefore, the foundational principle of our disposal plan is the minimization of exposure through engineering controls and appropriate Personal Protective Equipment (PPE). All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist item; it is your primary defense against chemical exposure. The following table outlines the minimum required PPE, grounded in the potential hazards of analogous compounds.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified chemical splash goggles or a full-face shield.Protects against accidental splashes which could cause serious eye damage, a known risk for some oxazoles.[2][3]
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness).Creates a barrier to prevent skin contact. Wash hands thoroughly after handling, even when gloves are worn.[2][1]
Body Protection Chemical-resistant lab coat.Protects clothing and skin from contamination during transfer and handling procedures.[1][4]
Respiratory NIOSH-approved respirator (if not in a fume hood).Required if there is any risk of generating aerosols or dusts outside of a functioning chemical fume hood.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Methoxybenzo[d]oxazole is a systematic process that ensures safety and regulatory compliance. It is crucial to treat this compound as hazardous waste from the moment it is designated for disposal. Organic chemical waste should never be poured down the drain.[1][3]

Step 1: Waste Identification and Segregation

Causality is key in waste segregation. Improperly mixed chemicals can lead to exothermic reactions, gas generation, or fire. Therefore, 4-Methoxybenzo[d]oxazole waste must be kept separate from other chemical streams.

  • Action: Clearly identify the waste stream as "Hazardous Waste: 4-Methoxybenzo[d]oxazole".

  • Rationale: This prevents accidental mixing with incompatible materials. Do not mix with strong acids, bases, or oxidizing agents unless compatibility has been explicitly verified.[1][5] Segregation is the first line of defense against unforeseen chemical reactions in the waste container.

Step 2: Waste Collection and Containment

The integrity of your waste container is paramount to preventing leaks and environmental contamination.

  • Action (Solid Waste): Collect solid 4-Methoxybenzo[d]oxazole waste, including any contaminated items like weighing paper or pipette tips, in a dedicated, sealable hazardous waste container made of compatible material (e.g., high-density polyethylene).[4]

  • Action (Liquid Waste): Collect solutions containing 4-Methoxybenzo[d]oxazole in a separate, labeled, and sealed hazardous liquid waste container.[4]

  • Rationale: Using a designated, leak-proof container prevents spills and ensures the waste is securely contained until pickup. The container must be kept tightly closed when not in use.[1]

Step 3: Labeling

Accurate labeling is a regulatory requirement and a critical safety communication tool. It informs everyone who handles the container of its contents and associated dangers.

  • Action: Label the waste container with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Methoxybenzo[d]oxazole "

    • Associated Hazards (e.g., "Irritant," "Handle with Caution")

    • The date accumulation started.

  • Rationale: This information is required by waste disposal contractors and emergency responders. It ensures the waste is handled, stored, and ultimately disposed of correctly.[1]

Step 4: Storage

Waste must be stored safely in a designated area within the laboratory prior to its removal.

  • Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel.

  • Rationale: The SAA ensures that hazardous waste is kept in a secure location, away from general work areas, minimizing the risk of accidental spills or exposure.[1]

Step 5: Final Disposal

The final step is to transfer the waste to a licensed professional for proper disposal.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Rationale: Final disposal of chemical waste must be handled by trained professionals. The most common method for this type of organic compound is controlled incineration in a licensed chemical destruction plant, which ensures complete destruction and prevents environmental release.[3]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate hazards.

StepActionRationale
1. Evacuate & Secure Evacuate all non-essential personnel from the immediate area. Restrict access.Minimizes the number of people potentially exposed to the chemical.
2. Ventilate Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if it is safe to do so.Helps to disperse any vapors and reduce inhalation risk.[1]
3. Contain Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.Prevents the spill from spreading. Inert materials will not react with the chemical.[1]
4. Collect Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.This collected material is now hazardous waste and must be disposed of according to the protocol in Section 2.[1][3]
5. Decontaminate Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.Ensures no residual chemical is left on the surface, preventing future exposure.[1]
6. Report Report the incident to your laboratory supervisor and EHS department immediately, following all institutional procedures.Ensures proper documentation and that any necessary follow-up actions are taken.[1]

Visualization: Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of 4-Methoxybenzo[d]oxazole waste, from generation to final disposition.

G cluster_0 start Waste Generation (4-Methoxybenzo[d]oxazole) is_solid Solid, Liquid, or Contaminated Debris? start->is_solid collect Collect in a Designated, Chemically Compatible, Sealable Container is_solid->collect All Forms label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date collect->label_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end_node Final Disposal (e.g., Incineration) contact_ehs->end_node

Caption: Workflow for the safe disposal of 4-Methoxybenzo[d]oxazole.

References

  • Benchchem. (n.d.). Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals.
  • ChemScene. (n.d.). 4-Methoxybenzo[d]oxazol-2(3H)-one.
  • ECHEMI. (n.d.). Oxazole SDS, 288-42-6 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). 4-Methoxybenzoic acid - SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). 2-(4-Methoxyphenyl)benzo[d]oxazole.
  • Benchchem. (n.d.). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylbenzo[d]oxazole.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylbenzo[d]oxazole.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxybenzo[d]oxazole
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4-Methoxybenzo[d]oxazole
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